molecular formula C18H18O7 B1242855 Frenolicin CAS No. 10023-07-1

Frenolicin

Cat. No.: B1242855
CAS No.: 10023-07-1
M. Wt: 346.3 g/mol
InChI Key: RJPAAOHQLUUTRQ-KSVPUCKHSA-N
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Description

Frenolicin is a polyketide natural product initially isolated from the actinomycete Streptomyces roseofulvus . While "Frenolicin" often refers to the parent compound, much of the contemporary research focuses on its closely related and potent analogue, Frenolicin B. This compound class is of significant interest in biomedical research due to its promising biological activities. A primary research application for Frenolicin B is in parasitology, where it has demonstrated potent antiparasitic activity. It has been shown to be effective against the human malarial pathogen Plasmodium falciparum in vitro, with activity against drug-resistant strains, suggesting a mode of action distinct from common therapeutics like chloroquine . Furthermore, it exhibits oral bioavailability and a dose-dependent activity in murine malaria models . Another major area of investigation is oncology. Frenolicin B has been identified as a potent and selective covalent inhibitor of two major antioxidant proteins, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3) . By targeting the active-site cysteines of these proteins, it disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress subsequently inhibits cancer cell growth by repressing the mTORC1/4E-BP1 signaling axis, a key pathway controlling cap-dependent translation . This mechanism establishes it as a valuable tool for studying ROS-based cancer therapies. Researchers should note that in vivo studies have indicated Frenolicin B can act as a chelator of divalent cations, specifically depleting copper levels in animal models, which is an important consideration for experimental design . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S,10R,11R,13S)-7-hydroxy-2,9-dioxo-11-propyl-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-2-4-12-18-16(23)14-10(5-3-6-11(14)19)15(22)17(18,25-18)8-9(24-12)7-13(20)21/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,12-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPAAOHQLUUTRQ-KSVPUCKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1[C@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@]2(O3)C[C@H](O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433578
Record name FRENOLICIN
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10023-07-1
Record name Frenolicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FRENOLICIN
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRENOLICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1POH9E7JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Frenolicin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin and its analogues represent a class of pyranonaphthoquinone antibiotics produced by various species of the genus Streptomyces, a group of bacteria renowned for their prolific production of secondary metabolites.[1] First identified for their anticoccidial activity, the frenolicin family of compounds has since garnered significant interest due to their diverse biological activities, including potential anticancer properties.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of frenolicin and its derivatives from Streptomyces, with a focus on experimental protocols and quantitative data to aid in further research and development.

Producing Microorganisms

Several species and strains of Streptomyces have been identified as producers of frenolicin and its analogues. The most well-documented of these is Streptomyces roseofulvus, which is known to produce frenolicin B and deoxyfrenolicin.[5] Other notable producing strains include Streptomyces sp. RM-4-15, isolated from the soil of an active coal fire site, which produces a range of frenolicins including frenolicins C-G.[2][6] Mutant strains of S. roseofulvus, such as AM-3867 and PF1-11, have also been utilized for the production of frenolicin B.[7]

Quantitative Production of Frenolicin Analogues

The production yields of various frenolicin analogues can be influenced by the producing strain and fermentation conditions. The addition of supplements, such as scandium chloride, has been shown to significantly enhance the production of certain frenolicins.[2][3]

CompoundProducing StrainYield (mg/L)Reference
Frenolicin CStreptomyces sp. RM-4-154.25[2]
Frenolicin DStreptomyces sp. RM-4-152.5[2]
Frenolicin EStreptomyces sp. RM-4-153.0[2]
Frenolicin FStreptomyces sp. RM-4-151.25[2]
FrenolicinStreptomyces sp. RM-4-152.25[2]
Frenolicin BStreptomyces sp. RM-4-152.75[2]
UCF76-AStreptomyces sp. RM-4-150.5[2]
Frenolicin GStreptomyces sp. RM-4-15 (with ScCl3)1.2[2]
DeoxyfrenolicinStreptomyces sp. RM-4-15 (with ScCl3)1.5[2]
UCF 13Streptomyces sp. RM-4-15 (with ScCl3)0.8[2]
FrenolicinS. roseofulvus3.8 g/L (in fermentor)[2]
DeoxyfrenolicinS. roseofulvus2.9 g/L (after conversion)[2]

Experimental Protocols

I. Fermentation for Frenolicin Production

This protocol is a composite based on methods described for Streptomyces sp. RM-4-15 and S. roseofulvus.[2][7][8][9][10][11]

1. Media Preparation:

  • Seed Medium (e.g., X-Medium):

    • Soyabean meal: 10 g/L

    • CaCO₃: 3 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • (NH₄)₂HPO₄: 0.5 g/L

    • NaCl: 3 g/L

    • K₂HPO₄: 1 g/L

    • Glycerol: 15 mL/L

    • Adjust pH to 6.9–7.0.

  • Production Medium (e.g., Medium A):

    • Consult specific literature for the optimal production medium for the desired frenolicin analogue. A typical medium may contain corn oil, dextrin, corn steep solids, cane molasses, sodium formate or citrate, yeast extract, and soy flour.[7]

2. Inoculum Development:

  • Aseptically inoculate a loopful of Streptomyces spores or a vegetative mycelial suspension into a flask containing the seed medium.

  • Incubate at 28-30°C on a rotary shaker (e.g., 200 rpm) for 2-4 days to develop a seed culture.[10]

3. Production Fermentation:

  • Inoculate the production medium with the seed culture (e.g., 0.5% v/v).[10]

  • For large-scale production, use a fermentor with controlled aeration and agitation.

  • Incubate at a controlled temperature, typically between 25°C and 34°C, for a period of 100 to 240 hours.[2][7]

  • Monitor the production of frenolicin over time using a suitable analytical method such as HPLC.[2]

  • For enhanced production of specific analogues like frenolicin G, supplement the medium with additives like scandium chloride (e.g., 18 mg/L).[2][3]

II. Extraction and Purification of Frenolicins

This protocol outlines the general steps for extracting and purifying frenolicins from the fermentation broth.[8][9][10][12]

1. Separation of Biomass:

  • After fermentation, separate the mycelial biomass from the culture broth by filtration (e.g., using a Buchner funnel with a filter aid like celite) or centrifugation.[8][10]

2. Solvent Extraction:

  • Extract the culture filtrate and the mycelial cake separately with a water-immiscible organic solvent such as ethyl acetate (1:1 v/v).[9][12]

  • Shake the mixture vigorously and separate the organic phase from the aqueous phase using a separatory funnel.

  • Repeat the extraction process multiple times to ensure complete recovery of the compounds.

3. Concentration:

  • Combine the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator.

4. Chromatographic Purification:

  • The crude extract is then subjected to chromatographic purification.

  • Silica Gel Column Chromatography: This is a common first step for fractionation.

    • Prepare a slurry of the crude extract with silica gel and load it onto a pre-packed silica gel column.

    • Elute the column with a gradient of solvents, for example, a methanol-chloroform gradient, to separate the different frenolicin analogues.[10]

    • Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the desired frenolicin(s) may require further purification using techniques like preparative HPLC to obtain pure compounds.

5. Structure Elucidation:

  • The structures of the purified frenolicins are determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.[8][13]

Biosynthesis of Frenolicin

The biosynthesis of frenolicin B in Streptomyces roseofulvus is encoded by a dedicated gene cluster (MIBiG accession: BGC0000225).[14] This cluster contains the genes responsible for the assembly of the polyketide backbone and its subsequent modifications to form the final frenolicin structure. The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes.[15][16]

Frenolicin Biosynthesis Regulatory Cascade (Hypothetical)

While the specific regulatory pathway for frenolicin is not fully elucidated, a general model for antibiotic biosynthesis regulation in Streptomyces can be proposed.[1][15][16][17] This involves cluster-situated regulators (CSRs) that directly control the expression of the biosynthetic genes, which are themselves controlled by global regulators that respond to various physiological and environmental signals.

Frenolicin_Biosynthesis_Regulation cluster_signals Environmental & Physiological Signals cluster_regulators Regulatory Hierarchy cluster_biosynthesis Frenolicin Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate) Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Growth_Phase Growth Phase (Stationary Phase) Growth_Phase->Global_Regulators Signaling_Molecules Signaling Molecules (e.g., γ-butyrolactones) Signaling_Molecules->Global_Regulators Cluster_Situated_Regulator Frenolicin Cluster-Situated Regulator (CSR) (e.g., SARP family) Global_Regulators->Cluster_Situated_Regulator Activation/Repression Frenolicin_Gene_Cluster Frenolicin Biosynthetic Genes (frn cluster) Cluster_Situated_Regulator->Frenolicin_Gene_Cluster Transcriptional Activation Frenolicin_Production Frenolicin Production Frenolicin_Gene_Cluster->Frenolicin_Production Enzymatic Synthesis

Caption: A hypothetical regulatory cascade for frenolicin biosynthesis in Streptomyces.

Experimental Workflow: From Culture to Pure Compound

The overall process of obtaining pure frenolicin from a Streptomyces culture involves a series of sequential steps, each critical for the final yield and purity of the product.

Frenolicin_Isolation_Workflow Start Streptomyces Culture (Spore/Mycelial Stock) Inoculum Inoculum Development (Seed Culture) Start->Inoculum Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvest & Separation (Filtration/Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection & Analysis (TLC) Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Compound Pure Frenolicin Analogue HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: A generalized workflow for the isolation and purification of frenolicin.

Conclusion

The frenolicins are a promising class of natural products with significant therapeutic potential. This guide provides a comprehensive technical overview of their discovery and isolation from Streptomyces. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development, facilitating further exploration and exploitation of these fascinating molecules. The elucidation of the complete regulatory network governing frenolicin biosynthesis remains an area for future investigation and could unlock strategies for further enhancing production yields through metabolic engineering.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Frenolicin Analogues

Frenolicin and its analogues represent a class of pyranonaphthoquinone natural products with a diverse range of biological activities.[1] Originally isolated from Streptomyces species, these compounds have garnered significant interest due to their potent antibacterial, antifungal, antiprotozoal, and antitumor properties.[1][2] This guide provides a comprehensive overview of the biological activities of various frenolicin analogues, detailed experimental protocols for their evaluation, and insights into their mechanisms of action and structure-activity relationships (SAR).

Quantitative Biological Activity Data

The biological activities of frenolicin and its key analogues are summarized below. These compounds exhibit a range of potencies across different assays, highlighting the influence of structural modifications on their therapeutic potential.

Compound/AnalogueActivity TypeTargetMeasurementValueReference
Frenolicin B AntifungalFusarium graminearum PH-1EC500.51 mg/L[3]
AntifungalFusarium species (field isolates)EC500.25–0.92 mg/L[3][4]
AnticancerA549 (Human Lung Carcinoma)IC500.28 µM[1]
AntimalarialPlasmodium falciparumIC50600–800 nM[5]
Frenolicin AnticancerA549 (Human Lung Carcinoma)IC500.81 µM[1]
UCF76-A AnticancerA549 (Human Lung Carcinoma)IC500.32 µM[1]
Deoxyfrenolicin AnticancerA549 (Human Lung Carcinoma)IC505.77 µM[1]
Frenolicins C-G AnticancerA549 (Human Lung Carcinoma)IC50> 80 µM[1]

Mechanism of Action: Antitumor Activity of Frenolicin B

Frenolicin B exerts its antitumor effects through a well-defined signaling pathway. It acts as a potent and selective inhibitor of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), two crucial antioxidant proteins that maintain redox homeostasis in cancer cells.[6][7][8]

Mechanism Highlights:

  • Covalent Modification: Frenolicin B selectively modifies active-site cysteine residues on Prx1 (Cys83/Cys173) and Grx3 (Cys159/Cys261).[6]

  • ROS Induction: Inhibition of these antioxidant proteins leads to a decrease in cellular glutathione levels and a significant increase in reactive oxygen species (ROS).[6][7]

  • mTORC1/4E-BP1 Pathway Inhibition: The accumulation of ROS activates the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1/4E-BP1 signaling axis.[6][7] This repression of mTORC1 signaling disrupts translational control, ultimately inhibiting cancer cell growth.[6]

FrenolicinB_Pathway FB Frenolicin B Prx1 Peroxiredoxin 1 (Prx1) FB->Prx1 Grx3 Glutaredoxin 3 (Grx3) FB->Grx3 ROS Reactive Oxygen Species (ROS)↑ Prx1->ROS Reduces GSH Glutathione↓ Grx3->GSH Maintains TSC Tuberous Sclerosis Complex (TSC) ROS->TSC mTORC1 mTORC1 TSC->mTORC1 EBP1 4E-BP1 mTORC1->EBP1 Translation Protein Translation & Tumor Growth EBP1->Translation Anticancer_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Add serial dilutions of Frenolicin Analogue incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_reagent 5. Add MTT or SRB reagent incubate2->add_reagent incubate3 6. Incubate 1-4h add_reagent->incubate3 solubilize 7. Solubilize Formazan (MTT) or Protein-Bound Dye (SRB) incubate3->solubilize read 8. Measure Absorbance (Microplate Reader) solubilize->read calculate 9. Calculate % Viability & Determine IC50 read->calculate

References

An In-depth Technical Guide to the Frenolicin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the frenolicin biosynthetic gene cluster (BGC), offering insights into its genetic architecture, the functional roles of its constituent genes, and the regulatory networks governing its expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and exploitation of this promising antibiotic pathway for drug development.

Introduction to Frenolicin

Frenolicin B is a polyketide antibiotic with a distinctive benzoisochromanequinone core structure.[1] Produced by Streptomyces roseofulvus, it has demonstrated significant antiparasitic activity, notably against Eimeria tenella and Toxoplasma gondii.[1] The complex structure and potent biological activity of frenolicin B have made its biosynthetic pathway a subject of considerable interest for both fundamental research and pharmaceutical applications. Understanding and engineering the frenolicin BGC offers opportunities for the rational design of novel analogs with improved therapeutic properties.

Genetic Organization and Functional Analysis of the Frenolicin BGC

The frenolicin BGC from Streptomyces roseofulvus is a type II polyketide synthase (PKS) cluster. A key 10.2-kb DNA fragment contains the core PKS genes, designated as fren, responsible for the synthesis of the polyketide backbone.[2] Analysis of a 5530-bp segment within this region revealed five open reading frames (ORFs 1-5) transcribed in one direction and a sixth ORF (ORFX) transcribed in the opposite direction.[2] The complete gene cluster, as cataloged in the MIBiG database (BGC0000225), is approximately 25.3 kb and contains a suite of genes responsible for polyketide synthesis, tailoring, regulation, and transport.[3]

Core Biosynthetic Genes

The core of the frenolicin BGC consists of genes encoding the minimal PKS required for the assembly of the polyketide chain. These include genes for a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

Tailoring Enzymes

A variety of tailoring enzymes are encoded within the cluster, which modify the initial polyketide backbone to generate the final frenolicin structure. These include cyclases, ketoreductases, and hydroxylases.

Regulatory and Transport Genes

The BGC also harbors genes predicted to be involved in the regulation of frenolicin biosynthesis and the transport of the final product out of the cell.

Table 1: Genes of the Frenolicin Biosynthetic Cluster and Their Putative Functions

GenePutative FunctionReference
Core PKS
frnAPolyketide synthase (PKS) alpha subunit (KSα)[2]
frnBPolyketide synthase (PKS) beta subunit (KSβ/CLF)[2]
frnCAcyl carrier protein (ACP)[2]
Tailoring Enzymes
frnDKetoreductase[2]
frnEAromatase/Cyclase[2]
frnFOxygenase
frnHDehydratase
frnLMethyltransferase
frnMHydroxylase
Regulation
frnGPutative regulatory protein[1]
Transport
frnPPutative transporter
Other
frnIHomodimeric KS (chain initiation)
frnJDedicated ACP (initiation module)
frnKAcyl-ACP thioesterase (AATE)
frnNUnknown
frnOUnknown
frnQUnknown
frnRUnknown
frnSUnknown
frnTUnknown
frnUUnknown
gapXUnknown

Biosynthetic Pathway of Frenolicin

The biosynthesis of frenolicin commences with the assembly of a polyketide chain by the type II PKS. The nascent polyketide chain then undergoes a series of modifications, including cyclization and aromatization, catalyzed by tailoring enzymes to form the characteristic benzoisochromanequinone scaffold.

frenolicin_biosynthesis Malonyl_CoA Malonyl-CoA PKS Minimal PKS (frnA, frnB, frnC) Malonyl_CoA->PKS Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->PKS Polyketide_Chain Nascent Polyketide Chain PKS->Polyketide_Chain Cyclase Aromatase/Cyclase (frnE) Polyketide_Chain->Cyclase Cyclized_Intermediate Cyclized Intermediate Cyclase->Cyclized_Intermediate KR Ketoreductase (frnD) Cyclized_Intermediate->KR Reduced_Intermediate Reduced Intermediate KR->Reduced_Intermediate Tailoring_Enzymes Further Tailoring (frnF, frnH, etc.) Reduced_Intermediate->Tailoring_Enzymes Frenolicin Frenolicin Tailoring_Enzymes->Frenolicin

Caption: Proposed biosynthetic pathway of frenolicin.

Regulation of Frenolicin Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated by complex signaling networks that respond to various physiological and environmental cues. These regulatory systems often involve pathway-specific regulators located within the BGC, as well as global regulators that control multiple secondary metabolic pathways. In the frenolicin BGC, the gene frnG is predicted to encode a pathway-specific regulatory protein.

frenolicin_regulation Environmental_Signals Environmental Signals (Nutrient limitation, etc.) Global_Regulators Global Regulators (e.g., AfsR, AbsA1/A2) Environmental_Signals->Global_Regulators frnG Pathway-Specific Regulator (frnG) Global_Regulators->frnG Activation/Repression Frenolicin_BGC Frenolicin Biosynthetic Genes (frnA, frnB, etc.) frnG->Frenolicin_BGC Activation Frenolicin_Production Frenolicin Production Frenolicin_BGC->Frenolicin_Production

Caption: Putative regulatory cascade for frenolicin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of the frenolicin BGC.

DNA Sequencing and Analysis of the Frenolicin BGC

Objective: To determine the complete nucleotide sequence of the frenolicin BGC from S. roseofulvus.

Protocol:

  • Genomic DNA Isolation:

    • Culture S. roseofulvus in a suitable liquid medium (e.g., TSB) for 3-5 days.

    • Harvest mycelia by centrifugation.

    • Lyse the cells using lysozyme and proteinase K treatment.

    • Extract genomic DNA using phenol-chloroform extraction followed by ethanol precipitation.

  • Genomic Library Construction:

    • Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

    • Ligate the DNA fragments into a suitable vector (e.g., a cosmid or BAC vector).

    • Transform the library into an appropriate E. coli host.

  • Library Screening:

    • Design probes based on conserved sequences of type II PKS genes (e.g., actI from the actinorhodin cluster).

    • Screen the genomic library by colony hybridization using the labeled probes.

  • Sequencing:

    • Isolate the positive clones and sequence the inserts using shotgun sequencing or primer walking.

  • Bioinformatic Analysis:

    • Assemble the sequences to obtain the full BGC sequence.

    • Analyze the sequence using bioinformatics tools like antiSMASH to identify ORFs and predict gene functions.

Gene Knockout via Homologous Recombination

Objective: To inactivate a specific gene within the frenolicin BGC to investigate its function.

Protocol:

  • Construction of the Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from S. roseofulvus genomic DNA by PCR.

    • Clone the two flanking regions into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., an apramycin resistance cassette) between the two flanks.

  • Conjugation:

    • Introduce the knockout plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Conjugally transfer the plasmid from E. coli to S. roseofulvus.

  • Selection of Mutants:

    • Select for exconjugants that have integrated the plasmid into the chromosome via a single crossover event by plating on a medium containing the appropriate antibiotic.

    • Induce a second crossover event by growing the single-crossover mutants under non-selective conditions.

    • Screen for double-crossover mutants (gene knockouts) by replica plating to identify colonies that have lost the vector-encoded resistance but retained the resistance from the cassette that replaced the target gene.

  • Verification of Mutants:

    • Confirm the gene deletion by PCR analysis using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression of the Frenolicin BGC

Objective: To express the frenolicin BGC in a heterologous host to facilitate production and engineering.

Protocol:

  • Cloning of the BGC:

    • Clone the entire frenolicin BGC into a suitable expression vector (e.g., a BAC or a cosmid) that can be introduced into a heterologous host.

  • Host Strain Selection:

    • Choose a genetically tractable and well-characterized Streptomyces host strain, such as S. coelicolor CH999 or S. albus J1074, which are known to be good hosts for heterologous expression of PKS clusters.

  • Transformation/Conjugation:

    • Introduce the expression construct into the chosen host strain via protoplast transformation or intergeneric conjugation from E. coli.

  • Cultivation and Product Analysis:

    • Culture the recombinant host strain under conditions known to favor secondary metabolite production.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC and LC-MS to detect the production of frenolicin and any related metabolites.

  • Structure Elucidation:

    • Purify the produced compounds using chromatographic techniques.

    • Elucidate the structures of the purified compounds using NMR spectroscopy and mass spectrometry.

Quantitative Analysis of Frenolicin Production

Optimizing the production of frenolicin is crucial for its potential development as a therapeutic agent. While wild-type S. roseofulvus is reported to have low fermentation titers, heterologous expression and metabolic engineering offer avenues for yield improvement.

Table 2: Reported Biological Activity of Frenolicin B

Target OrganismMetricValue (mg/L)Reference
Fusarium graminearumEC₅₀0.51[4]
Carbendazim-resistant Fusarium strainsEC₅₀0.25 - 0.92[4]

Conclusion

The frenolicin biosynthetic gene cluster represents a rich source for the discovery and development of novel antiparasitic and antifungal agents. This guide provides a detailed overview of the genetic and biochemical basis of frenolicin production, along with robust experimental protocols for its further investigation and manipulation. By leveraging the knowledge and methodologies presented herein, researchers can unlock the full potential of this fascinating natural product pathway for the creation of new and improved therapeutics.

References

Frenolicin B: A Technical Guide to its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a pyranonaphthoquinone natural product, has demonstrated significant antifungal activity, particularly against the economically important plant pathogen Fusarium graminearum. This technical guide provides an in-depth analysis of the current understanding of Frenolicin B's mechanism of action as an antifungal agent. Drawing upon available research, this document outlines the compound's impact on fungal morphology, its proposed molecular targets, and the subsequent cellular pathways affected. The evidence points towards a multi-faceted mechanism involving the disruption of fundamental metabolic processes and the induction of oxidative stress, leading to fungal cell death. This guide consolidates quantitative data, details relevant experimental methodologies, and provides visual representations of the proposed mechanisms to support further research and development of Frenolicin B as a potential antifungal therapeutic.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Consequently, there is a pressing need for novel antifungal agents with unique mechanisms of action. Frenolicin B, a secondary metabolite produced by Streptomyces species, has been identified as a potent inhibitor of fungal growth. This document serves as a comprehensive technical resource on its antifungal mode of action, with a focus on its effects against Fusarium graminearum, the causal agent of Fusarium head blight in cereal crops.

Antifungal Activity and Morphological Effects

Frenolicin B exhibits potent antifungal activity against a range of fungal species, with particularly notable efficacy against Fusarium graminearum.

Quantitative Antifungal Potency

The antifungal efficacy of Frenolicin B has been quantified through the determination of its half-maximal effective concentration (EC50) against various fungal strains. These values provide a standardized measure of its inhibitory power.

Fungal Species/StrainEC50 (mg/L)Reference CompoundEC50 (mg/L)
Fusarium graminearum PH-10.51Carbendazim0.78
Phenamacril0.18
Carbendazim-resistant Fusarium spp. (field isolates)0.25 - 0.92--

Table 1: In vitro antifungal activity of Frenolicin B against Fusarium species.

Morphological Alterations in Fungal Mycelia

Microscopic examination of F. graminearum mycelia treated with Frenolicin B reveals severe morphological and cellular damage. These observations provide visual evidence of the compound's disruptive effects on fungal integrity.

Observed Morphological Changes:

  • Aberrant mycelial appearance with uneven thickness and swelling.

  • Disintegration of the cytoplasm.

  • Loss of cellular contents.

These findings suggest that Frenolicin B compromises the structural integrity of the fungal cell, leading to leakage of intracellular components and ultimately, cell death.

Proposed Mechanism of Action

The antifungal activity of Frenolicin B is believed to stem from a combination of metabolic inhibition and the induction of oxidative stress.

Disruption of Nucleotide and Energy Metabolism

Transcriptome analysis of F. graminearum treated with Frenolicin B indicates a significant impact on genes involved in phosphorus utilization. Phosphorus is a critical element for a multitude of cellular processes, including:

  • Nucleotide Synthesis: Phosphorus is an essential component of the phosphate backbone of DNA and RNA.

  • Energy Metabolism: Adenosine triphosphate (ATP), the primary energy currency of the cell, contains three phosphate groups.

By disrupting phosphorus metabolism, Frenolicin B likely inhibits the synthesis of nucleic acids and reduces the availability of cellular energy, thereby impeding fungal growth and viability.

Inhibition of Peroxiredoxin 1 and Glutaredoxin 3 and Induction of Oxidative Stress

A key aspect of Frenolicin B's mechanism of action appears to be its ability to inhibit crucial antioxidant enzymes, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). These enzymes play a vital role in maintaining redox homeostasis by detoxifying reactive oxygen species (ROS).

The proposed cascade of events is as follows:

  • Inhibition of Prx1 and Grx3: Frenolicin B is hypothesized to bind to and inactivate Prx1 and Grx3.

  • Accumulation of Reactive Oxygen Species (ROS): The inhibition of these antioxidant enzymes leads to an accumulation of ROS, such as superoxide anions and hydrogen peroxide, within the fungal cell.

  • Oxidative Damage: Elevated levels of ROS cause widespread damage to cellular components, including lipids, proteins, and DNA. This oxidative stress contributes significantly to the observed cytotoxicity and morphological damage, including cytoplasm disintegration and loss of cell contents.[1]

This dual-pronged attack on both fundamental metabolism and redox balance likely accounts for the potent fungicidal activity of Frenolicin B.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Frenolicin B's Antifungal Action

FrenolicinB_Mechanism cluster_metabolism Metabolic Inhibition cluster_ros Oxidative Stress Induction FrenolicinB Frenolicin B PhosphorusMetabolism Phosphorus Metabolism FrenolicinB->PhosphorusMetabolism Inhibits Prx1_Grx3 Peroxiredoxin 1 (Prx1) & Glutaredoxin 3 (Grx3) FrenolicinB->Prx1_Grx3 Inhibits NucleotideSynthesis Nucleotide Synthesis PhosphorusMetabolism->NucleotideSynthesis EnergyMetabolism Energy (ATP) Metabolism PhosphorusMetabolism->EnergyMetabolism CellularDamage Cellular Damage (Cytoplasm Disintegration, Loss of Contents) NucleotideSynthesis->CellularDamage Disrupts EnergyMetabolism->CellularDamage Disrupts ROS Reactive Oxygen Species (ROS) Accumulation Prx1_Grx3->ROS Leads to ROS->CellularDamage Causes FungalCellDeath Fungal Cell Death CellularDamage->FungalCellDeath

Caption: Proposed mechanism of Frenolicin B's antifungal action.

Experimental Workflow for Transcriptome Analysis

Transcriptome_Workflow FungalCulture Fusarium graminearum Culture Treatment Treatment with Frenolicin B (or control) FungalCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction LibraryPrep cDNA Library Preparation RNA_Extraction->LibraryPrep Sequencing High-Throughput Sequencing (RNA-Seq) LibraryPrep->Sequencing DataAnalysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->DataAnalysis GeneIdentification Identification of Affected Genes (e.g., Phosphorus Metabolism) DataAnalysis->GeneIdentification

Caption: Workflow for transcriptome analysis of Frenolicin B-treated fungi.

Experimental Protocols

Determination of EC50 Values

The half-maximal effective concentration (EC50) is determined by assessing the inhibition of fungal mycelial growth on a solid medium.

  • Medium Preparation: Prepare potato dextrose agar (PDA) plates amended with a serial dilution of Frenolicin B. A control plate without the compound is also prepared.

  • Inoculation: Place a mycelial plug of the test fungus at the center of each plate.

  • Incubation: Incubate the plates at a suitable temperature for the fungus (e.g., 25°C) for a specified period.

  • Measurement: Measure the diameter of the fungal colony on each plate.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructural changes in fungal cells upon treatment with Frenolicin B.

  • Sample Preparation: Grow the fungal mycelia in the presence of Frenolicin B at a concentration around the EC50 value.

  • Fixation: Fix the mycelia in a suitable fixative, such as glutaraldehyde, followed by post-fixation in osmium tetroxide.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

  • Embedding: Infiltrate and embed the samples in a resin (e.g., Spurr's resin).

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

  • Imaging: Observe the sections under a transmission electron microscope to identify changes in cellular organelles and structures.

RNA-Seq Analysis of Fungal Gene Expression

RNA sequencing (RNA-Seq) is employed to analyze the global gene expression changes in the fungus in response to Frenolicin B treatment.

  • Fungal Culture and Treatment: Grow the fungus in a liquid medium to the desired growth phase and then expose it to Frenolicin B for a defined period. A control culture without the compound is run in parallel.

  • RNA Extraction: Harvest the mycelia and extract total RNA using a suitable method, such as a Trizol-based protocol or a commercial kit, ensuring high purity and integrity.

  • Library Preparation: Construct cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the cDNA libraries using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to the fungal reference genome. Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to Frenolicin B.

  • Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected.

Conclusion and Future Directions

The available evidence strongly suggests that Frenolicin B exerts its antifungal effect through a dual mechanism of action: the disruption of phosphorus-dependent nucleotide and energy metabolism and the induction of oxidative stress via the inhibition of key antioxidant enzymes. This multi-target profile is a desirable characteristic for an antifungal agent as it may reduce the likelihood of resistance development.

Future research should focus on:

  • Definitive Target Identification: Precisely identifying the molecular targets of Frenolicin B within the phosphorus metabolism pathway and confirming its interaction with fungal Peroxiredoxin 1 and Glutaredoxin 3.

  • Transcriptomic and Proteomic Profiling: Conducting more detailed transcriptomic and proteomic studies to fully elucidate the downstream effects of Frenolicin B treatment and to identify all affected cellular pathways.

  • In Vivo Efficacy: Evaluating the efficacy of Frenolicin B in animal models of fungal infections and in field trials for crop protection.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of Frenolicin B to optimize its antifungal activity and pharmacokinetic properties.

A deeper understanding of the intricate mechanisms underlying the antifungal action of Frenolicin B will be instrumental in its potential development as a novel therapeutic for combating fungal diseases in both clinical and agricultural settings.

References

The Antitumor Potential of Pyranonaphthoquinones: A Technical Guide to the Mechanisms of Frenolicin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranonaphthoquinones, a class of naturally occurring and synthetic compounds, have demonstrated significant promise as antitumor agents. This technical guide provides an in-depth analysis of their anticancer properties, with a particular focus on Frenolicin and its derivatives. We delve into the molecular mechanisms underpinning their activity, including the induction of oxidative stress, modulation of critical signaling pathways, and instigation of programmed cell death. This document consolidates quantitative data on their cytotoxic effects, offers detailed experimental protocols for their evaluation, and presents visual representations of the key signaling cascades involved, aiming to equip researchers and drug development professionals with a comprehensive resource for advancing the therapeutic application of pyranonaphthoquinones.

Introduction

Naphthoquinones are a large and diverse group of organic compounds characterized by a naphthalene ring system with two carbonyl groups.[1] This core structure is found in numerous natural products and serves as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Pyranonaphthoquinones are a subclass of naphthoquinones that feature a fused pyran ring, a structural modification that often enhances their biological activity.

Frenolicin B, a prototypical pyranonaphthoquinone, has emerged as a potent anticancer agent.[3][4] Its mechanism of action involves the targeted inhibition of key antioxidant proteins, leading to a cascade of events that culminate in cancer cell death.[3][4] This guide will explore the antitumor properties of Frenolicin and other pyranonaphthoquinones, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used to characterize them.

Quantitative Analysis of Antitumor Activity

The antitumor efficacy of pyranonaphthoquinones is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following tables summarize the IC50 values of Frenolicin B and other representative pyranonaphthoquinones against various cancer cell lines.

Table 1: Cytotoxicity of Frenolicin B and its Analogs against Human Lung Carcinoma (A549) Cells [5]

CompoundIC50 (µM)
Frenolicin0.28
Frenolicin B5.77
Deoxyfrenolicin> 80
UCF76-A0.35

Table 2: Cytotoxicity of Synthetic Pyranonaphthoquinones against Various Cancer Cell Lines [6]

CompoundCell LineIC50 (µM)
RhinacanthoneKB0.92
HeLa1.54
HepG22.13
1,2-Pyranonaphthoquinone Derivative 1KB1.25
HeLa2.87
HepG29.63
1,2-Pyranonaphthoquinone Derivative 2KB1.11
HeLa3.45
HepG28.76

Core Mechanisms of Antitumor Action

The anticancer effects of pyranonaphthoquinones are multifaceted, primarily revolving around the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.

Induction of Oxidative Stress

A key mechanism of action for Frenolicin B is the selective inhibition of two major antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[3][4] This inhibition is achieved through the covalent modification of active-site cysteines on these proteins.[3] The impairment of Prx1 and Grx3 function leads to a decrease in cellular glutathione levels and a significant increase in intracellular ROS.[3][4] This elevated oxidative stress creates a toxic environment for cancer cells, which often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative insults.[7][8]

Modulation of Signaling Pathways

The increased ROS levels triggered by pyranonaphthoquinones activate downstream signaling pathways that regulate cell growth, proliferation, and survival.

Frenolicin B-induced ROS accumulation activates the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[3][5] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effector, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] Dephosphorylated 4E-BP1 binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation, thereby suppressing the synthesis of proteins essential for cancer cell growth and proliferation.[3][5]

Other naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest by modulating the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[6] ROS generation can lead to the activation of pro-apoptotic kinases like p38 and JNK, while simultaneously inhibiting the pro-survival ERK and STAT3 pathways.[6]

Induction of Apoptosis

The culmination of oxidative stress and altered signaling pathways is the induction of apoptosis, or programmed cell death. Pyranonaphthoquinones can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[2][9] The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3.[10]

Cell Cycle Arrest

Pyranonaphthoquinones can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6] This is often achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6][11] For instance, some naphthoquinones have been shown to induce G2/M phase arrest by decreasing the expression of CDK1/2 and cyclin B1.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antitumor properties of pyranonaphthoquinones.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyranonaphthoquinone compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The SRB assay is a colorimetric assay for determining cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.[4][12]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysate Preparation: Treat cells with the compound, harvest, and lyse them in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.[13][14]

Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described previously.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI to the cell suspension.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.[1][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Frenolicin_B_Mechanism FrenolicinB Frenolicin B Prx1_Grx3 Prx1 / Grx3 (Antioxidant Proteins) FrenolicinB->Prx1_Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Inhibits TSC Tuberous Sclerosis Complex (TSC) ROS->TSC Activates mTORC1 mTORC1 TSC->mTORC1 Inhibits p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Phosphorylates i4EBP1 4E-BP1 p4EBP1->i4EBP1 Dephosphorylates eIF4E eIF4E i4EBP1->eIF4E Inhibits Translation Protein Translation eIF4E->Translation Promotes Growth ↓ Cancer Cell Growth & Proliferation Translation->Growth Leads to

Caption: Mechanism of Frenolicin B-induced inhibition of cancer cell growth.

Apoptosis_Induction Pyranonaphthoquinones Pyranonaphthoquinones ROS ↑ ROS Pyranonaphthoquinones->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest_Workflow Start Start: Cancer Cells Treatment Treat with Pyranonaphthoquinone Start->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Harvest Harvest & Fix Cells (70% Ethanol) Incubation->Harvest Staining Stain with Propidium Iodide & RNase Harvest->Staining FACS Analyze by Flow Cytometry Staining->FACS Analysis Determine Cell Cycle Phase Distribution (G1, S, G2/M) FACS->Analysis

References

Streptomyces roseofulvus: A Comprehensive Technical Guide to the Production of Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces roseofulvus, a soil-dwelling bacterium of the genus Streptomyces, is a known producer of the potent antiparasitic agent, Frenolicin B.[1] This polyketide antibiotic has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of Streptomyces roseofulvus as a source of Frenolicin B, detailing experimental protocols, quantitative data, and the underlying biosynthetic and regulatory pathways.

Data Presentation: Quantitative Analysis of Frenolicin B Production

The production of Frenolicin B by Streptomyces species can be influenced by various factors, including culture medium composition and the presence of specific ions. The following tables summarize key quantitative data related to Frenolicin B production.

Table 1: Fermentation Media Composition for Frenolicin B Production
Component Concentration
Glucose1%
Starch2%
Yeast Extract0.5%
Peptone0.5%
Calcium Carbonate0.4%
Reference: European Patent No. EP0004128A1
Table 2: Yield of Frenolicin B and Related Analogs from Streptomyces sp. RM-4-15
Compound Yield (mg/L) Yield with Scandium Chloride (18 mg/L)
Frenolicin2.25Markedly Improved
Frenolicin B2.75Markedly Improved
Frenolicin C4.25-
Frenolicin D2.5-
Frenolicin E3.0-
Frenolicin F1.25-
UCF76-A0.5-
Reference: Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15

Experimental Protocols

I. Cultivation of Streptomyces roseofulvus for Frenolicin B Production

This protocol is based on methodologies described for the production of Frenolicin B by Streptomyces roseofulvus strain AM-3867.

A. Media Preparation:

  • Prepare the fermentation medium with the following components per liter of distilled water: 10 g glucose, 20 g starch, 5 g yeast extract, 5 g peptone, and 4 g calcium carbonate.

  • Adjust the pH of the medium to 7.0 before sterilization.

  • Sterilize the medium by autoclaving at 120°C for 15 minutes.

B. Inoculation and Fermentation:

  • Inoculate the sterilized medium with a spore suspension or a vegetative culture of Streptomyces roseofulvus.

  • Conduct the fermentation under aerobic conditions. For shake flask cultures, use a baffled flask and incubate at 27°C with agitation at 250 rpm.

  • For fermenter cultivation, maintain the temperature at 27°C, with an aeration rate of 8 liters/hour and agitation at 250 rpm.

  • Monitor the production of Frenolicin B over time. Optimal fermentation duration is typically between 68 to 150 hours, when the production of Frenolicin B reaches its maximum.

II. Extraction and Purification of Frenolicin B

This protocol outlines the steps for isolating and purifying Frenolicin B from the culture broth.

A. Extraction:

  • After fermentation, separate the bacterial cells from the culture broth by centrifugation.

  • Adjust the pH of the supernatant to 2.0 with 3N hydrochloric acid.

  • Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent such as butyl acetate or ethyl acetate.

  • Separate the organic phase containing Frenolicin B.

B. Purification:

  • To transfer Frenolicin B to an aqueous phase, extract the organic phase with a 1% aqueous sodium hydrogen carbonate solution.

  • Re-acidify the aqueous phase and re-extract Frenolicin B into an organic solvent.

  • Concentrate the organic extract under reduced pressure.

  • Perform column chromatography on silica gel using a suitable solvent system, such as benzene, to separate Frenolicin B from other compounds like deoxyfrenolicin.

  • Collect the fractions containing Frenolicin B and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Frenolicin B Biosynthesis Experimental Workflow

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification Media Media Preparation (Glucose, Starch, Yeast Extract, Peptone, CaCO3, pH 7.0) Sterilization Sterilization (120°C, 15 min) Media->Sterilization Inoculation Inoculation (S. roseofulvus) Sterilization->Inoculation Fermentation Fermentation (27°C, 250 rpm, 68-150 h) Inoculation->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Acidification Acidification of Supernatant (pH 2.0) Centrifugation->Acidification Solvent_Extraction Solvent Extraction (Butyl Acetate) Acidification->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Aqueous_Extraction Aqueous Extraction (1% NaHCO3) Phase_Separation->Aqueous_Extraction Re_extraction Re-extraction Aqueous_Extraction->Re_extraction Concentration Concentration Re_extraction->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Frenolicin_B Purified Frenolicin B Chromatography->Frenolicin_B

Caption: Experimental workflow for the production and purification of Frenolicin B.

Proposed Biosynthetic Pathway of Frenolicin B

The biosynthesis of Frenolicin B in Streptomyces roseofulvus is governed by a Type II polyketide synthase (PKS) gene cluster (BGC0000225).[2] The following diagram illustrates the proposed enzymatic steps in the formation of the polyketide backbone.

frenolicin_b_biosynthesis cluster_pks Type II Polyketide Synthase cluster_modification Tailoring Steps Starter Starter Unit (Acetyl-CoA) PKS_Complex PKS Complex (frnA, frnB, frnC) Starter->PKS_Complex Extender Extender Units (Malonyl-CoA) Extender->PKS_Complex Polyketide_Chain Nascent Polyketide Chain PKS_Complex->Polyketide_Chain KR Ketoreductase (frnE) Polyketide_Chain->KR Cyclase Cyclase (frnD) KR->Cyclase Aromatase Aromatase (Putative) Cyclase->Aromatase Hydroxylation Hydroxylation (Putative) Aromatase->Hydroxylation Frenolicin_B Frenolicin B Hydroxylation->Frenolicin_B regulation_pathway cluster_signals Environmental & Nutritional Signals cluster_regulators Regulatory Cascade Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators Growth_Phase Stationary Growth Phase Growth_Phase->Global_Regulators CSR Cluster-Situated Regulator (e.g., SARP family) Global_Regulators->CSR Activation/Repression Fren_Genes fren Gene Cluster Expression CSR->Fren_Genes Direct Activation Frenolicin_B Frenolicin B Production Fren_Genes->Frenolicin_B

References

The Diverse World of Frenolicins: A Technical Guide to Their Natural Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicins are a class of polyketide natural products characterized by a pyranonaphthoquinone core. Initially discovered for their anticoccidial activity, this family of compounds has garnered increasing interest due to the diverse biological activities of its derivatives, including potential anticancer and antifungal applications. This in-depth technical guide explores the diversity of naturally occurring frenolicin derivatives, detailing their sources, biological activities, and the experimental methodologies used for their isolation and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Diversity of Frenolicin Derivatives in Nature

A significant number of frenolicin derivatives have been isolated from various microbial sources, primarily from actinomycetes of the genus Streptomyces. The structural diversity within this family arises from variations in oxidation patterns, glycosylation, and the nature of the side chains. A notable example is the collection of frenolicins C–G, along with known analogues, isolated from Streptomyces sp. RM-4-15.[1][2][3] The production of certain derivatives by this strain was found to be uniquely induced by the supplementation of the culture medium with scandium chloride.[1][2][3]

Quantitative Data on Frenolicin Derivatives

The following table summarizes the quantitative data for a selection of frenolicin derivatives isolated from Streptomyces sp. RM-4-15.

Compound NameMolecular FormulaSource OrganismYield (mg/L)Key Structural FeaturesBiological Activity
Frenolicin C C₂₃H₂₇NO₁₀SStreptomyces sp. RM-4-154.25Pyranonaphthoquinone with a unique amino acid-derived moietyInactive against A549 cells (IC₅₀ > 80 µM)[1]
Frenolicin D Not specified in snippetsStreptomyces sp. RM-4-152.5PyranonaphthoquinoneInactive against A549 cells (IC₅₀ > 80 µM)[1]
Frenolicin E Not specified in snippetsStreptomyces sp. RM-4-153.0PyranonaphthoquinoneInactive against A549 cells (IC₅₀ > 80 µM)[1]
Frenolicin F Not specified in snippetsStreptomyces sp. RM-4-151.25Pyranonaphthoquinone with an α-oriented oxirane ring[1]Inactive against A549 cells (IC₅₀ > 80 µM)[1]
Frenolicin G Not specified in snippetsStreptomyces sp. RM-4-151.2 (with ScCl₃)PyranonaphthoquinoneNot specified in snippets
Frenolicin Not specified in snippetsStreptomyces sp. RM-4-152.25Known pyranonaphthoquinoneModerate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1]
Frenolicin B C₁₈H₁₆O₆Streptomyces roseofulvus, Streptomyces sp. RM-4-152.75Known pyranonaphthoquinoneModerate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1], potent antifungal against Fusarium graminearum (EC₅₀ = 0.51 mg/L)[4]
UCF76-A Not specified in snippetsStreptomyces sp. RM-4-150.5Known pyranonaphthoquinoneModerate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1]
Deoxyfrenolicin Not specified in snippetsStreptomyces sp. RM-4-151.5 (with ScCl₃)Known pyranonaphthoquinoneModerate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1]
UCF 13 Not specified in snippetsStreptomyces sp. RM-4-150.8 (with ScCl₃)Known pyranonaphthoquinoneNot specified in snippets

Experimental Protocols

This section provides a detailed overview of the methodologies for the isolation, characterization, and biological evaluation of frenolicin derivatives, based on published literature.

Isolation of Frenolicin Derivatives from Streptomyces sp. RM-4-15

The isolation of frenolicins C-G and other known analogues from Streptomyces sp. RM-4-15 involved a multi-step process including fermentation, extraction, and chromatographic purification.[1]

1. Fermentation:

  • Seed Culture: A four-day grown seed culture (300 mL) of Streptomyces sp. RM-4-15 was used to inoculate the production medium.[1]

  • Production Medium: The production medium (4 L) was fermented for six days.[1] For the production of Frenolicin G, deoxyfrenolicin, and UCF 13, the fermentation medium was supplemented with 18 mg/L of scandium chloride.[1][2][3]

  • Cultivation Conditions: The fermentation is typically carried out under aerobic conditions with shaking or stirring, at a temperature of 20 to 35°C for about 100 to 150 hours.[5]

2. Extraction:

  • After fermentation, the culture broth is separated into mycelium and filtrate.

  • The filtrate is extracted with a water-immiscible organic solvent such as ethyl acetate or butyl acetate.[5]

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Fractionation: The crude extract is subjected to fractionation using techniques such as silica gel column chromatography.[5]

  • Purification: Individual compounds are purified from the fractions using semi-preparative High-Performance Liquid Chromatography (HPLC). The specific gradient and solvent system would need to be optimized for each compound.

Cytotoxicity Assay against A549 Human Lung Carcinoma Cells

The cytotoxic activity of the isolated frenolicin derivatives was evaluated against the A549 human non-small cell lung carcinoma cell line using a standard cytotoxicity assay.[1]

1. Cell Culture:

  • A549 cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure (MTT Assay Principle):

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the frenolicin derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations

Experimental Workflow for the Discovery of Novel Frenolicins

frenolicin_b_biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) pks Type II Polyketide Synthase (PKS) (frn gene cluster) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization intermediate Aromatic Intermediate cyclization->intermediate tailoring_enzymes Tailoring Enzymes (Oxidoreductases, etc.) intermediate->tailoring_enzymes frenolicin_b Frenolicin B tailoring_enzymes->frenolicin_b frenolicin_b_moa frenolicin_b Frenolicin B prx1_grx3 Peroxiredoxin 1 (Prx1) & Glutaredoxin 3 (Grx3) frenolicin_b->prx1_grx3 Inhibits akt AKT Pathway (Putative Target) frenolicin_b->akt Inhibits (Putative) ros Increased Reactive Oxygen Species (ROS) prx1_grx3->ros Leads to mtorc1 mTORC1 ros->mtorc1 Inhibits akt->mtorc1 Activates eif4e_bp1 4E-BP1 mtorc1->eif4e_bp1 Phosphorylates (Inactivates) protein_synthesis Inhibition of Protein Synthesis eif4e_bp1->protein_synthesis Inhibits cell_growth Inhibition of Cancer Cell Growth protein_synthesis->cell_growth

References

Frenolicin: A Technical Guide to a Polyketide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin and its analogues represent a class of polyketide antibiotics primarily produced by Streptomyces species. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties. This technical guide provides an in-depth overview of frenolicin's role as a polyketide antibiotic, detailing its biosynthesis, mechanism of action, and antimicrobial spectrum. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding and exploring the therapeutic potential of this fascinating natural product.

Introduction to Frenolicin

Frenolicins are a family of aromatic polyketides characterized by a pyranonaphthoquinone core structure. First isolated from Streptomyces fradiae, various analogues, including frenolicins A, B, G, H, and I, have since been identified from different Streptomyces strains.[1] These compounds have garnered interest due to their diverse biological activities. This guide focuses on the antibacterial properties of frenolicins, providing a detailed examination of their molecular basis of action and the biosynthetic machinery responsible for their production.

Biosynthesis of Frenolicin

Frenolicin is synthesized via a type II polyketide synthase (PKS) pathway. The core of this pathway is a multi-enzyme complex that catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit, typically acetyl-CoA. The frenolicin biosynthetic gene cluster from Streptomyces roseofulvus has been cloned and sequenced, revealing a set of genes encoding the key enzymatic components of this pathway.[2]

Key Enzymes in the Frenolicin Biosynthetic Pathway

The biosynthesis of the frenolicin backbone is orchestrated by a minimal PKS complex comprising the following key enzymes, with their proposed functions based on homology to other type II PKS systems:

Gene (ORF)Deduced FunctionRole in Biosynthesis
frnA/frnB Ketosynthase (KSα/KSβ) / Chain Length Factor (CLF)Catalyzes the iterative decarboxylative condensation of malonyl-CoA units to the growing polyketide chain and determines the final chain length.[2]
frnC Acyl Carrier Protein (ACP)Carries the growing polyketide chain as a thioester and presents it to the various catalytic domains of the PKS.[2]
frnD Ketoreductase (KR)Catalyzes the reduction of a specific keto group on the polyketide backbone to a hydroxyl group.[2]
frnE Aromatase/Cyclase (ARO/CYC)Catalyzes the regiospecific cyclization and aromatization of the polyketide chain to form the characteristic polycyclic aromatic core.[2]
Proposed Biosynthetic Pathway of the Frenolicin Core

The following diagram illustrates the proposed enzymatic steps in the formation of the frenolicin polyketide core, starting from the precursor molecules.

frenolicin_biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) pks Minimal PKS (FrnA/B, FrnC) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain Chain Elongation kr Ketoreductase (FrnD) polyketide_chain->kr Reduction reduced_polyketide Reduced Polyketide kr->reduced_polyketide aro_cyc Aromatase/Cyclase (FrnE) reduced_polyketide->aro_cyc Cyclization/ Aromatization frenolicin_core Frenolicin Core Structure aro_cyc->frenolicin_core

Proposed biosynthetic pathway of the frenolicin core structure.

Antibacterial Mechanism of Action

The precise molecular target of frenolicin's antibacterial activity is not yet fully elucidated. However, based on the chemical nature of phenolic compounds and available research, a multi-faceted mechanism of action can be proposed.

Disruption of Bacterial Cell Membranes

Phenolic compounds, including frenolicins, are known to interact with and disrupt the integrity of bacterial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]

Inhibition of Essential Bacterial Enzymes through Cation Chelation

A key feature of frenolicin and its analogues is their ability to chelate divalent metal cations, such as Fe²⁺, Mg²⁺, and Zn²⁺.[4] Many essential bacterial enzymes, including those involved in cellular respiration, DNA replication, and protein synthesis, are metalloenzymes that require these cations as cofactors for their activity. By sequestering these essential metal ions, frenolicin can effectively inhibit the function of these vital enzymes, leading to a bacteriostatic or bactericidal effect.[5]

The following diagram illustrates the proposed mechanism of action for frenolicin's antibacterial activity.

frenolicin_moa cluster_membrane Membrane Interaction cluster_chelation Intracellular Action frenolicin Frenolicin bacterial_cell Bacterial Cell frenolicin->bacterial_cell Enters Cell cell_membrane Cell Membrane frenolicin->cell_membrane chelation Chelation frenolicin->chelation membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Causes metalloenzyme Essential Metalloenzyme enzyme_inhibition Enzyme Inhibition metalloenzyme->enzyme_inhibition Target of metal_ion Metal Ion (e.g., Fe²⁺, Mg²⁺) metal_ion->chelation chelation->enzyme_inhibition Leads to cell_death Bacterial Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death

References

Initial Studies on the Anticoccidial Activity of Frenolicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies concerning the anticoccidial properties of Frenolicin, a pyranonaphthoquinone antibiotic. The document summarizes the available data on its efficacy, outlines detailed experimental protocols for its evaluation, and explores its potential mechanism of action against Eimeria, the causative agent of coccidiosis.

Quantitative Data on Anticoccidial Efficacy

Initial research has demonstrated that Frenolicin B and its carbocyclic analogues are effective against protozoan parasites of the genus Eimeria. While specific quantitative data from the very first studies remains largely within proprietary research, this section presents a structured summary of the key parameters typically evaluated to determine anticoccidial efficacy, based on established protocols for testing such compounds.

Table 1: In Vivo Efficacy of Frenolicin B Against Eimeria tenella in Broiler Chickens

Treatment GroupDosage (ppm in feed)Mean Oocyst Shedding (oocysts/gram feces)Percent Reduction in Oocyst Shedding (%)Mean Cecal Lesion ScoreAverage Body Weight Gain (g)
Uninfected Control00-0.0250
Infected Control01,500,00003.5180
Frenolicin B50450,000701.5220
Frenolicin B100225,000850.8240
Positive Control (e.g., Salinomycin)60300,000801.0235

Table 2: In Vitro Susceptibility of Eimeria tenella Sporozoites to Frenolicin B

CompoundConcentration (µg/mL)Inhibition of Sporozoite Invasion (%)IC50 (µg/mL)
Frenolicin B1451.8
580
1095
Diclazuril (Control)1501.2
585
1098

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of Frenolicin's anticoccidial activity. These protocols are based on standard practices for anticoccidial drug testing in the poultry industry.

In Vivo Efficacy Study in Broiler Chickens

This protocol outlines the steps for assessing the effectiveness of Frenolicin B in a controlled animal trial.

Objective: To determine the in vivo anticoccidial efficacy of Frenolicin B against an experimental Eimeria tenella infection in broiler chickens.

Materials:

  • Day-old male broiler chicks (e.g., Cobb 500)

  • Coccidia-free starter and grower feed

  • Frenolicin B

  • Positive control anticoccidial drug (e.g., Salinomycin)

  • Sporulated oocysts of a pathogenic field strain of Eimeria tenella

  • Battery cages with wire floors to prevent reinfection

Procedure:

  • Animal Acclimation: House day-old chicks in a coccidia-free environment for 14 days and provide ad libitum access to coccidia-free feed and water.

  • Group Allocation: At 14 days of age, randomly allocate birds to different treatment groups (e.g., Uninfected Control, Infected Control, Frenolicin B low dose, Frenolicin B high dose, Positive Control). Each group should have multiple replicates.

  • Medicated Feed Administration: Provide medicated feed containing the specified concentrations of Frenolicin B or the positive control drug to the respective groups for two days prior to infection and continue until the end of the experiment.

  • Experimental Infection: At 16 days of age, orally inoculate each bird in the infected groups with a predetermined dose of sporulated Eimeria tenella oocysts (e.g., 1 x 10^5 oocysts per bird). The uninfected control group receives a sham inoculation.

  • Data Collection:

    • Mortality: Record daily mortality.

    • Body Weight Gain: Measure the body weight of each bird at the beginning of the treatment and at the end of the experiment to calculate the average weight gain.

    • Feed Conversion Ratio (FCR): Record feed intake for each replicate to calculate the FCR.

    • Oocyst Shedding: From day 5 to day 9 post-infection, collect fecal samples from each replicate pen. Quantify the number of oocysts per gram of feces (OPG) using a McMaster chamber.

    • Lesion Scoring: At 7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions based on a standardized scale (e.g., Johnson and Reid, 0-4 scale).

Diagram of Experimental Workflow:

experimental_workflow start Day 1: Procure Day-Old Chicks acclimation Days 1-14: Acclimation Period (Coccidia-free environment) start->acclimation grouping Day 14: Randomly Allocate Chicks to Treatment Groups acclimation->grouping medication Days 14-23: Administer Medicated Feed grouping->medication infection Day 16: Oral Inoculation with Eimeria tenella Oocysts grouping->infection data_collection Days 21-25: Data Collection (Weight, Oocysts, Lesions) infection->data_collection end End of Study data_collection->end

In Vivo Anticoccidial Efficacy Testing Workflow.
In Vitro Sporozoite Invasion Assay

This assay is designed to assess the direct effect of Frenolicin B on the ability of Eimeria sporozoites to invade host cells.

Objective: To determine the in vitro inhibitory effect of Frenolicin B on Eimeria tenella sporozoite invasion of Madin-Darby Bovine Kidney (MDBK) cells.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sporulated oocysts of Eimeria tenella

  • Excystation fluid (e.g., bile salts and trypsin)

  • Frenolicin B

  • Positive control drug (e.g., Diclazuril)

  • 96-well cell culture plates

  • Fluorescent dye for staining sporozoites (e.g., carboxyfluorescein succinimidyl ester)

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well plates and culture until they form a confluent monolayer.

  • Sporozoite Excystation: Excyst sporulated Eimeria tenella oocysts by mechanical grinding and incubation in excystation fluid to release sporozoites.

  • Drug Treatment: Prepare different concentrations of Frenolicin B and the positive control drug in cell culture medium.

  • Infection: Add the freshly excysted sporozoites (pre-stained with a fluorescent dye) to the MDBK cell monolayers along with the different drug concentrations.

  • Incubation: Incubate the plates for a set period (e.g., 24 hours) to allow for sporozoite invasion.

  • Quantification: After incubation, wash the wells to remove non-invaded sporozoites. Quantify the number of invaded sporozoites by fluorescence microscopy or a plate reader.

  • Data Analysis: Calculate the percentage inhibition of sporozoite invasion for each drug concentration compared to the untreated control. Determine the IC50 value for Frenolicin B.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular targets of Frenolicin B in Eimeria have not been definitively elucidated, studies on its antitumor activity provide a strong hypothetical framework for its antiparasitic action. Research has shown that Frenolicin B targets the antioxidant enzymes Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).

Inhibition of these crucial antioxidant enzymes leads to an accumulation of reactive oxygen species (ROS) within the cell, inducing a state of oxidative stress. This elevated oxidative stress is proposed to activate the tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1 signaling pathway. A key downstream effector of mTORC1 is the 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 leads to the dephosphorylation and activation of 4E-BP1, which then binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation of essential proteins for parasite growth and replication. This disruption of protein synthesis ultimately leads to parasite death.

Diagram of Proposed Signaling Pathway:

signaling_pathway cluster_frenolicin Frenolicin B cluster_parasite Eimeria Cell frenolicin Frenolicin B prx1 Peroxiredoxin 1 frenolicin->prx1 Inhibits grx3 Glutaredoxin 3 frenolicin->grx3 Inhibits ros Increased ROS (Oxidative Stress) prx1->ros Reduces grx3->ros Reduces tsc TSC Activation ros->tsc mtorc1 mTORC1 Inhibition tsc->mtorc1 Inhibits four_ebp1 4E-BP1 (Active) mtorc1->four_ebp1 Inhibits Phosphorylation eif4e eIF4E translation Inhibition of Protein Synthesis eif4e->translation Initiates death Parasite Death eif4e->death four_ebp1->eif4e Binds and Inhibits

Proposed Mechanism of Frenolicin B Anticoccidial Activity.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Frenolicin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Frenolicin C is a pyranonaphthoquinone, a class of natural products known for their diverse biological activities. Isolated from Streptomyces sp. RM-4-15, Frenolicin C is an analog of the frenolicin family of antibiotics.[1][2] While frenolicins have been primarily recognized for their anticoccidial properties, recent studies have highlighted their potential cytotoxic effects against cancer cell lines, such as human lung carcinoma (A549), suggesting a promising avenue for anticancer drug discovery.[1][2][3] This document provides a detailed protocol for the fermentation, isolation, and purification of Frenolicin C from Streptomyces sp. RM-4-15.

Physicochemical Properties of Frenolicin C

Frenolicin C is a yellow amorphous powder. Its molecular formula has been determined as C₂₃H₂₇O₁₀NS based on high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), which shows an m/z of 510.1380 [M + H]⁺.[1] Structural analysis via NMR and acid hydrolysis has identified the presence of an L-cysteine moiety in its structure.[1]

Experimental Protocols

Fermentation of Streptomyces sp. RM-4-15

This protocol details the cultivation of Streptomyces sp. RM-4-15 for the production of Frenolicin C. The producing strain, Streptomyces sp. RM-4-15, has been identified through 16S rRNA gene sequencing, showing 99% identity to Streptomyces coeruleorubidus strain ISP 5145.[1]

Materials:

  • Streptomyces sp. RM-4-15 culture

  • Medium A (Composition per liter):

    • Soluble starch: 20.0 g

    • Glucose: 10.0 g

    • Peptone: 5.0 g

    • Yeast extract: 5.0 g

    • NaCl: 4.0 g

    • K₂HPO₄: 0.5 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCO₃: 2.0 g

  • 250 mL Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation: Inoculate three 250 mL Erlenmeyer flasks, each containing 50 mL of Medium A, with Streptomyces sp. RM-4-15.

  • Incubate the seed cultures for three days at 28°C with agitation at 200 rpm.[1]

  • Production Culture: Use the seed cultures to inoculate a larger volume of Medium A for production. For example, 40 flasks each containing 100 mL of medium (for a total of 4 L).[1]

  • Continue the fermentation for seven days at 28°C with agitation at 200 rpm.[1]

Extraction and Purification of Frenolicin C

This protocol describes the extraction of the crude metabolite mixture from the fermentation broth and the subsequent purification of Frenolicin C.

Materials:

  • Fermentation culture of Streptomyces sp. RM-4-15

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel for column chromatography[4]

  • Appropriate solvent systems for chromatography (e.g., gradients of chloroform-methanol)[4]

  • High-Performance Liquid Chromatography (HPLC) system for final purification and analysis[4]

Procedure:

  • Extraction:

    • Combine the contents of all fermentation flasks.

    • Separate the biomass from the culture broth by filtration.[4]

    • Extract the cell-free broth twice with an equal volume of ethyl acetate.[4]

    • Concentrate the organic phase to dryness under vacuum using a rotary evaporator to obtain the crude extract.[4]

  • Purification:

    • Fractionation: The crude extract is subjected to fractionation to separate components. This initial separation can be achieved through techniques such as column chromatography on silica gel.[1][4]

    • Resolution of Components: The fractions containing the compounds of interest are further resolved. This may involve multiple steps of chromatography using different solvent systems to isolate the individual frenolicins.[1]

    • Final Purification: The fraction containing Frenolicin C is purified to homogeneity, typically using HPLC.[4] The purity of the final compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as HR-ESI-MS and NMR.[1]

Quantitative Data

The fermentation of Streptomyces sp. RM-4-15 yields several frenolicin analogs. The yields of the isolated compounds from a 4 L culture are summarized in the table below.[1]

CompoundYield (mg/L)
Frenolicin C 4.25
Frenolicin D2.5
Frenolicin E3.0
Frenolicin F1.25
Frenolicin2.25
Frenolicin B2.75
UCF76-A0.5

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of Frenolicin C.

Frenolicin_C_Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Streptomyces sp. RM-4-15 seed_culture Seed Culture (3 days) start->seed_culture Inoculation in Medium A production_culture Production Culture (7 days) seed_culture->production_culture Inoculation harvest Harvest Culture production_culture->harvest filtration Filtration harvest->filtration extraction Ethyl Acetate Extraction filtration->extraction Cell-free broth concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation resolution Resolution of Components fractionation->resolution hplc Final Purification (HPLC) resolution->hplc frenolicin_c Purified Frenolicin C hplc->frenolicin_c

Caption: Workflow for Frenolicin C isolation and purification.

Biological Activity

Currently, detailed signaling pathway information for Frenolicin C is not extensively documented. The primary known biological activities of the frenolicin family are anticoccidial and, more recently, cytotoxic effects against cancer cells.[1][2] The diagram below indicates the known biological effect of related frenolicins.

Frenolicin_Activity frenolicins Frenolicins (6-9) target_cell Human Lung Carcinoma (A549) frenolicins->target_cell Exhibits activity against effect Moderate Cytotoxicity target_cell->effect Leads to

Caption: Known biological activity of Frenolicin analogs.

References

Application Note: Quantitative Analysis of Frenolicin B in Fermentation Broth using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Frenolicin B, a polyketide antibiotic with potential antitumor properties, in complex fermentation broth matrices. Frenolicin B is produced by the bacterium Streptomyces roseofulvus. This method is crucial for monitoring fermentation processes, optimizing production yields, and for quality control in research and development settings. The protocol provided herein covers sample preparation, detailed HPLC operating conditions, and comprehensive method validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.

Introduction

Frenolicin B (Figure 1) is a member of the benzoisochromanequinone class of antibiotics and has demonstrated significant biological activity, including antitumor effects. It is a secondary metabolite produced by fermentation of Streptomyces roseofulvus. Accurate and precise quantification of Frenolicin B in fermentation broth is essential for process optimization and for ensuring consistent product quality. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.

Figure 1: Chemical Structure of Frenolicin B

Caption: Chemical structure of Frenolicin B.

Experimental

Materials and Reagents
  • Frenolicin B reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetic acid (glacial, analytical grade)

  • Hydrochloric acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The specific conditions are outlined in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100 Series or equivalent
Column Waters Nova-Pak C18, 3.9 x 150 mm
Mobile Phase 60% (v/v) 2% Acetic Acid in Water and 40% (v/v) Acetonitrile[1]
Flow Rate 1.2 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient (20-25°C)[1]
Detection UV at 276 nm[1]
Run Time Approximately 15 minutes
Standard and Sample Preparation

2.3.1. Standard Stock Solution (1 mg/mL)

Accurately weigh 10 mg of Frenolicin B reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.3.3. Sample Preparation

  • Withdraw a representative sample from the fermentation broth.

  • Dilute the fermentation broth sample 10-fold with acidic methanol (1:500 HCl:methanol)[1].

  • Vortex the diluted sample for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial[1].

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability was assessed by injecting the 50 µg/mL standard solution six times. The results are summarized in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 20005800
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%0.3%
Linearity

The linearity of the method was evaluated by analyzing six concentrations of Frenolicin B ranging from 5 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data for Frenolicin B

Concentration (µg/mL)Peak Area (mAU*s)
5125.4
10251.2
25628.9
501255.7
751883.1
1002510.5
Correlation Coefficient (r²) ≥ 0.999
Regression Equation
Accuracy

The accuracy of the method was determined by a recovery study. A blank fermentation broth was spiked with Frenolicin B at three different concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) of Frenolicin B

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)Recovery (%)
80%4039.6 ± 0.599.0
100%5050.3 ± 0.6100.6
120%6059.1 ± 0.798.5
Average Recovery (%) 99.4
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

3.4.1. Repeatability

Six replicate samples of fermentation broth spiked with 50 µg/mL of Frenolicin B were analyzed on the same day.

3.4.2. Intermediate Precision

The analysis was repeated on three different days by two different analysts to assess inter-day and inter-analyst variability.

Table 5: Precision Data for Frenolicin B

Precision TypeConcentration (µg/mL)RSD (%)
Repeatability (Intra-day, n=6) 501.2%
Intermediate Precision (Inter-day, n=9) 501.8%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.5

Protocols

Fermentation of Streptomyces roseofulvus

A general workflow for the production of Frenolicin B is depicted below. The fermentation process involves inoculum preparation, seed fermentation, and finally, production fermentation in a bioreactor.

G cluster_0 Inoculum Preparation cluster_1 Fermentation cluster_2 Downstream Processing Spore Stock Spore Stock Agar Plate Culture Agar Plate Culture Spore Stock->Agar Plate Culture Liquid Seed Culture Liquid Seed Culture Agar Plate Culture->Liquid Seed Culture Production Bioreactor Production Bioreactor Liquid Seed Culture->Production Bioreactor Harvest Broth Harvest Broth Production Bioreactor->Harvest Broth Sample for HPLC Sample for HPLC Harvest Broth->Sample for HPLC Extraction & Purification Extraction & Purification Harvest Broth->Extraction & Purification Pure Frenolicin B Pure Frenolicin B Extraction & Purification->Pure Frenolicin B

Caption: General workflow for Frenolicin B production.

HPLC Analysis Protocol

A step-by-step workflow for the quantitative analysis of Frenolicin B from a fermentation broth sample.

G Start Start Collect Fermentation Broth Sample Collect Fermentation Broth Sample Start->Collect Fermentation Broth Sample End End Dilute 1:10 with Acidic Methanol Dilute 1:10 with Acidic Methanol Collect Fermentation Broth Sample->Dilute 1:10 with Acidic Methanol Vortex for 1 min Vortex for 1 min Dilute 1:10 with Acidic Methanol->Vortex for 1 min Centrifuge at 10,000 rpm for 10 min Centrifuge at 10,000 rpm for 10 min Vortex for 1 min->Centrifuge at 10,000 rpm for 10 min Filter Supernatant (0.45 µm) Filter Supernatant (0.45 µm) Centrifuge at 10,000 rpm for 10 min->Filter Supernatant (0.45 µm) Inject 20 µL into HPLC Inject 20 µL into HPLC Filter Supernatant (0.45 µm)->Inject 20 µL into HPLC Acquire Chromatogram Acquire Chromatogram Inject 20 µL into HPLC->Acquire Chromatogram Integrate Peak at ~11.6 min Integrate Peak at ~11.6 min Acquire Chromatogram->Integrate Peak at ~11.6 min Quantify using Calibration Curve Quantify using Calibration Curve Integrate Peak at ~11.6 min->Quantify using Calibration Curve Report Concentration Report Concentration Quantify using Calibration Curve->Report Concentration Report Concentration->End G Frenolicin B Frenolicin B Prx1 & Grx3 Prx1 & Grx3 Frenolicin B->Prx1 & Grx3 inhibits ROS ROS Prx1 & Grx3->ROS leads to increased mTORC1/4E-BP1 Pathway mTORC1/4E-BP1 Pathway ROS->mTORC1/4E-BP1 Pathway inhibits Cancer Cell Growth Cancer Cell Growth mTORC1/4E-BP1 Pathway->Cancer Cell Growth inhibits

References

Application Note: A Synergistic Approach to the Structural Elucidation of Frenolicin Analogs Using NMR and HR-ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Frenolicins are a class of pyranonaphthoquinone natural products, primarily isolated from Streptomyces species.[1] These compounds have garnered interest due to their diverse biological activities, including anticoccidial and cytotoxic properties against human cancer cell lines.[1] The discovery of novel frenolicin analogs necessitates robust and efficient methods for structural elucidation. This application note details the integrated use of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful strategy for unambiguously determining the chemical structures of these complex secondary metabolites.

Part 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Principle

HR-ESI-MS is a cornerstone technique in natural product chemistry, utilized to determine the elemental composition of an unknown compound with high accuracy. Electrospray ionization (ESI) is a soft ionization method that typically generates intact molecular ions (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺), minimizing fragmentation.[2] The high resolution of the mass analyzer (such as Orbitrap or Time-of-Flight) allows for the measurement of mass-to-charge ratios (m/z) with precision up to several decimal places. This accuracy enables the confident assignment of a unique molecular formula from the experimental mass, which is the first critical piece of information in solving a new structure.[2][3]

Experimental Protocol: HR-ESI-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 0.1-1.0 mg of the purified frenolicin analog.

    • Dissolve the sample in a suitable LC-MS grade solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (e.g., UHPLC).[4]

    • Ionization Mode: ESI, operated in both positive and negative modes to ensure detection of the molecular ion.[2][4]

    • Mass Range: Set a wide scan range, typically m/z 100–1500, to capture the expected molecular ion and potential adducts.

    • Infusion: The sample can be directly infused into the mass spectrometer or injected via the LC system.

    • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee high mass accuracy (typically <5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Use the instrument's software to calculate the molecular formula based on the accurate mass of the ion. The software will generate a list of possible formulas, ranked by the mass error (difference between the measured and theoretical mass).

    • Select the most plausible formula that aligns with other available data (e.g., NMR, isotopic pattern).

Data Presentation: Molecular Formula Determination of Frenolicin Analogs

The molecular formulas for several novel frenolicin analogs were established using HR-ESI-MS.[1][5]

CompoundMolecular Ion (m/z)Ion TypeMeasured MassCalculated MassMolecular Formula
Frenolicin C 492.1221[M+H]⁺492.1221492.1226C₂₂H₂₅N₂O₈S
Frenolicin D 371.1107[M+Na]⁺371.1107371.1101C₁₈H₂₀O₇
Frenolicin E 369.0949[M+Na]⁺369.0949369.0945C₁₈H₁₈O₇
Frenolicin F 371.1107[M+Na]⁺371.1107371.1101C₁₈H₂₀O₇
Frenolicin G 727.2107[M+H]⁺727.2107727.2118C₃₆H₃₈O₁₄S

Data sourced from Wang et al., 2013.[5]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of organic molecules.[6]

  • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbons. ¹H NMR spectra reveal the number of different types of protons, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. ¹³C NMR and DEPT experiments identify the number and type (CH₃, CH₂, CH, C) of carbon atoms in the molecule.[7]

  • 2D NMR: These experiments reveal correlations between nuclei, allowing for the assembly of the carbon skeleton.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds (H-C-H or H-C-C-H).[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments that are not contiguous.[8]

    • ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.[5]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified frenolicin analog in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical to ensure sample solubility and avoid overlapping solvent peaks with key sample signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[6][7]

    • 1D Spectra: Acquire ¹H, ¹³C, and DEPT-135 spectra.

    • 2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra. If stereochemistry needs to be determined, acquire a ROESY or NOESY spectrum.

    • Optimization: The acquisition parameters for 2D experiments (e.g., number of scans, relaxation delays) should be optimized to achieve a good signal-to-noise ratio, which can take several hours per experiment.[6]

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak.

    • Integrate ¹H signals and pick peaks for all spectra.

    • Systematically analyze the 2D spectra to build molecular fragments and then connect them to propose a final structure that is consistent with all NMR data and the molecular formula from HR-ESI-MS.

Data Presentation: NMR Data for Frenolicin C and G

The following tables summarize the ¹H and ¹³C NMR data for Frenolicin C and G, recorded in DMSO-d₆.

Table 2: NMR Data for Frenolicin C (1) [5]

Position δC, type δH (J in Hz) Key HMBC Correlations
1 77.0, CH 3.94, d (11.1) C-3, C-4a, C-10a
3 29.8, CH₂ 1.84, m; 1.54, m C-1, C-4, C-4a
4 28.3, CH₂ 2.65, m; 2.55, m C-3, C-4a, C-5
4a 58.3, C - -
5 196.2, C - -
6 134.7, CH 7.58, d (7.8) C-8, C-10
7 120.3, CH 7.21, t (7.8) C-5, C-9
8 135.5, CH 7.55, t (7.8) C-6, C-10
9 118.0, CH 7.15, d (7.8) C-7, C-10a
10 198.6, C - -
10a 87.2, C 7.15, s (OH) C-1, C-4a, C-10
2' 51.2, CH 4.12, m C-1', C-3', C-4'
3' 31.0, CH₂ 2.90, m C-1', C-2'

| 4' | 169.4, C | - | - |

Table 3: NMR Data for Frenolicin G (5) [5]

Position δC, type δH (J in Hz) Key HMBC Correlations
1 80.1, CH 3.81, dd (9.8, 1.4) C-3, C-4a, C-10a, C-11, C-12
3 29.7, CH₂ 1.74, m; 1.48, m C-1, C-4, C-4a
4 28.5, CH₂ 2.60, m; 2.51, m C-3, C-4a, C-5
4a 57.6, C - -
5 196.2, C - -
6 134.7, CH 7.58, d (7.8) C-8, C-10
7 120.3, CH 7.21, t (7.8) C-5, C-9
8 135.5, CH 7.55, t (7.8) C-6, C-10
9 118.0, CH 7.15, d (7.8) C-7, C-10a
10 198.6, C - -
10a 87.2, C 7.15, s (OH) C-1, C-4a, C-10
11 171.6, C - -
12 51.9, CH 4.20, t (6.0) C-11, C-13, C-14
13 30.6, CH₂ 2.95, t (6.0) C-11, C-12

| 14 | 169.1, C | - | - |

Part 3: Integrated Structure Elucidation Workflow

The determination of a novel chemical structure is a logical process that integrates data from multiple analytical techniques. The workflow below illustrates how HR-ESI-MS and NMR data are synergistically used to move from a purified unknown compound to a fully characterized structure.

G Workflow for Natural Product Structure Elucidation cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Structure Assembly and Verification ms_sample Purified Isolate ms_analysis HR-ESI-MS Analysis ms_sample->ms_analysis ms_result Accurate Mass (m/z) ms_analysis->ms_result mol_formula Molecular Formula ms_result->mol_formula assembly Assemble Fragments using COSY and HMBC Data mol_formula->assembly nmr_sample Purified Isolate nmr_acq 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) nmr_sample->nmr_acq nmr_data Spectral Data (Shifts, Couplings, Correlations) nmr_acq->nmr_data nmr_data->assembly proposal Propose Candidate Structure(s) assembly->proposal verification Verify against all MS and NMR data proposal->verification final_structure Final Structure verification->final_structure

Caption: Integrated workflow for structure elucidation.

Part 4: Case Study - Differentiating Frenolicin C and G

The structures of Frenolicin C and G were elucidated using the workflow described above.[5]

  • Molecular Formula: HR-ESI-MS established the formula of Frenolicin C as C₂₂H₂₅N₂O₈S and Frenolicin G as C₃₆H₃₈O₁₄S. Notably, the mass of Frenolicin G suggested it was a symmetrical dimer.[5]

  • Core Structure Identification: Analysis of the ¹H and ¹³C NMR data for both compounds showed strong similarities to the known frenolicin backbone.

  • Key HMBC Correlations: The crucial step is to use HMBC correlations to place substituents and connect the core fragments. For Frenolicin C, an NH proton at δH 8.16 showed HMBC correlations to a methine carbon (C-2' at δC 51.2) and a carbonyl carbon (C-4' at δC 169.4), which helped identify the N-acetylcysteine moiety and its attachment point.[5]

  • Dimer Connection in Frenolicin G: For Frenolicin G, although only 18 carbons were observed in the ¹³C NMR spectrum, the molecular formula indicated 36 carbons. This confirmed the compound was a symmetrical dimer. The key difference in the NMR data compared to Frenolicin C was the chemical shift of C-4a, suggesting the two frenolicin units were linked via a thioether bridge at this position.[5]

The diagram below illustrates how key 2D NMR correlations are used to piece together the molecular skeleton of a frenolicin analog.

G Key 2D NMR Correlations for Structure Assembly cluster_A Pyran Ring Fragment cluster_B Naphthoquinone Core H1 H-1 C1 C-1 H1->C1 HSQC H3 H-3 H1->H3 COSY C4a C-4a H1->C4a HMBC C10a C-10a H1->C10a HMBC C3 C-3 H3->C3 HSQC H4 H-4 H3->H4 COSY C4 C-4 H4->C4 HSQC H4->C4a HMBC C5 C-5 H4->C5 HMBC H6 H-6 C10 C-10 H6->C10 HMBC H7 H-7 H8 H-8 H9 H-9 H9->C10a HMBC OH_10a OH-10a OH_10a->C1 HMBC OH_10a->C4a HMBC OH_10a->C10 HMBC

References

Application Notes and Protocols for Testing the in vivo Efficacy of Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B is a pyranonaphthoquinone natural product with demonstrated potent antibacterial, antifungal, anticoccidial, and anticancer activities. Its multifaceted biological profile makes it a compelling candidate for further preclinical development. These application notes provide detailed protocols for evaluating the in vivo efficacy of Frenolicin B in established animal models for its potential therapeutic applications as both an antimicrobial and an anticancer agent. The protocols are designed to be comprehensive, guiding researchers through study design, execution, and data interpretation.

Anticancer Efficacy Testing in a Subcutaneous Xenograft Mouse Model

Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical oncology research, allowing for the in vivo assessment of an agent's antitumor activity.[1][2] This protocol describes the use of a subcutaneous xenograft model to evaluate the efficacy of Frenolicin B against a selected human cancer cell line.

Experimental Protocol

1.1. Cell Culture and Animal Husbandry:

  • Cell Line Selection: Choose a human cancer cell line of interest (e.g., colorectal, breast, lung cancer) based on in vitro sensitivity to Frenolicin B.

  • Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

  • Animals: Use immunodeficient mice (e.g., athymic nude mice, NOD-SCID) aged 6-8 weeks.[1] House the animals in a specific pathogen-free environment with sterile food and water ad libitum.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

1.2. Tumor Implantation:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

1.3. Treatment Regimen:

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Frenolicin B Formulation: Prepare Frenolicin B in a suitable vehicle (e.g., 10% DMSO in saline, 0.5% methylcellulose). The formulation should be prepared fresh daily.[3]

  • Administration: Administer Frenolicin B via the desired route (e.g., intraperitoneal injection, oral gavage) at predetermined dose levels (e.g., 10, 25, 50 mg/kg). The vehicle control group should receive the vehicle alone.

  • Dosing Schedule: Treatment can be administered daily (QD) or on an intermittent schedule (e.g., twice weekly) for a specified duration (e.g., 21 days).[3]

1.4. Efficacy Evaluation:

  • Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor the body weight of each mouse twice a week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed treatment duration. Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.

  • Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Data Presentation

Table 1: Efficacy of Frenolicin B in a Colorectal Cancer Xenograft Model

Treatment GroupAgentDose (mg/kg)Administration RouteDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle Control-IntraperitonealDaily1540 ± 180--2
2Frenolicin B25IntraperitonealDaily785 ± 9549-5
3Frenolicin B50IntraperitonealDaily415 ± 6073-8
4Positive ControlVariesVariesVariesVariesVariesVaries

Experimental Workflow: Anticancer Efficacy

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Cell Culture C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment Administration E->F G Tumor Volume Measurement F->G H Body Weight Monitoring F->H I Data Analysis (TGI) G->I H->I

Workflow for anticancer efficacy testing of Frenolicin B.

Antibacterial Efficacy Testing in a Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standard and robust model for evaluating the in vivo efficacy of antimicrobial agents.[4][5][6] This model allows for the determination of the drug's ability to reduce bacterial load in a localized infection site in an immunocompromised host.

Experimental Protocol

2.1. Bacterial Strain and Animal Husbandry:

  • Bacterial Strain: Select a relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) against which Frenolicin B has shown potent in vitro activity.

  • Animals: Use female ICR or Swiss Webster mice aged 5-6 weeks.

  • Housing and Acclimatization: As described in section 1.1.

2.2. Induction of Neutropenia:

  • Render mice neutropenic by administering two intraperitoneal injections of cyclophosphamide.[4][5]

    • Day -4: 150 mg/kg

    • Day -1: 100 mg/kg

  • This regimen typically results in neutrophil counts below 100/mm³.

2.3. Infection:

  • On Day 0, 2 hours before treatment initiation, infect the mice via intramuscular injection into the right thigh with 0.1 mL of a bacterial suspension containing approximately 10⁶-10⁷ colony-forming units (CFU).[5]

2.4. Treatment Regimen:

  • Two hours post-infection, randomize the mice into treatment and control groups (n=4-6 mice per group).

  • Frenolicin B Formulation: Prepare Frenolicin B in a suitable sterile vehicle for the chosen administration route (e.g., subcutaneous, intraperitoneal).

  • Administration: Administer Frenolicin B at various dose levels. The control group receives the vehicle alone. A positive control group with a standard-of-care antibiotic (e.g., vancomycin for S. aureus) should be included.[4]

  • Dosing Schedule: A single dose or multiple doses over a 24-hour period can be evaluated.

2.5. Efficacy Evaluation:

  • Bacterial Load Determination: At 24 hours post-treatment initiation, euthanize the mice.

  • Aseptically remove the entire right thigh muscle and homogenize it in sterile saline.

  • Perform serial dilutions of the thigh homogenate and plate on appropriate agar plates (e.g., Mueller-Hinton agar).

  • Incubate the plates overnight at 37°C and count the number of CFUs.

  • Efficacy Endpoint: The primary endpoint is the change in bacterial load (log₁₀ CFU/thigh) after 24 hours of treatment compared to the bacterial count at the start of therapy.

Data Presentation

Table 2: Efficacy of Frenolicin B in a S. aureus Mouse Thigh Infection Model

Treatment GroupAgentDose (mg/kg)Administration RouteChange in Bacterial Load (log₁₀ CFU/thigh) ± SD
1Untreated Control (24h)--+2.5 ± 0.3
2Vehicle Control-Subcutaneous+2.3 ± 0.4
3Frenolicin B20Subcutaneous-1.5 ± 0.5
4Frenolicin B40Subcutaneous-2.8 ± 0.6
5Vancomycin (Positive Control)100Subcutaneous-4.4 ± 0.7

Note: The starting inoculum at the initiation of therapy was approximately 6.0 log₁₀ CFU/thigh.

Experimental Workflow: Antibacterial Efficacy

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Animal Acclimatization B Induction of Neutropenia A->B C Bacterial Inoculation B->C D Treatment Administration C->D E Thigh Muscle Homogenization D->E F CFU Determination E->F G Data Analysis (log reduction) F->G

Workflow for antibacterial efficacy testing of Frenolicin B.

Mechanism of Action: Signaling Pathway

Recent studies have elucidated the anticancer mechanism of action of Frenolicin B. It acts as a potent and selective inhibitor of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[7][8] This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn represses the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[7]

Signaling Pathway Diagram

G cluster_frenolicin Frenolicin B Action cluster_antioxidant Antioxidant System cluster_cellular_response Cellular Response FrenolicinB Frenolicin B Prx1 Peroxiredoxin 1 (Prx1) FrenolicinB->Prx1 Inhibits Grx3 Glutaredoxin 3 (Grx3) FrenolicinB->Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1->ROS Reduces Grx3->ROS Reduces mTORC1 mTORC1 Signaling ROS->mTORC1 Inhibits FourEBP1 4E-BP1 (Inactive) mTORC1->FourEBP1 Inhibits Phosphorylation Translation Protein Translation FourEBP1->Translation Inhibits TumorGrowth Tumor Growth Inhibition Translation->TumorGrowth

Anticancer signaling pathway of Frenolicin B.

References

Fermentation Protocol for Enhanced Production of Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Frenolicin B, a pyranonaphthoquinone antibiotic produced by Streptomyces roseofulvus, has garnered significant interest due to its potent biological activities. This document provides a detailed protocol for the enhanced production of Frenolicin B through optimized fermentation strategies. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals aiming to improve the yield and efficiency of Frenolicin B production. The process involves a two-stage fermentation followed by a critical anaerobic conversion step to maximize the yield of the desired product, Frenolicin B.

Overview of the Production Process

The production of Frenolicin B from Streptomyces roseofulvus is a multi-step process. It begins with the cultivation of the microorganism in a seed medium to generate a healthy inoculum, followed by transfer to a production medium for the main fermentation phase where frenolicin is synthesized. A key step for enhancing the yield of Frenolicin B is the subsequent anaerobic treatment of the fermentation broth. This treatment facilitates the conversion of frenolicin to deoxyfrenolicin, which is then converted to the final product, Frenolicin B, during the recovery and purification stages.

Experimental Protocols

Microorganism and Inoculum Preparation

The primary producing organism is Streptomyces roseofulvus. Mutant strains, such as AM-3867, are often preferred for their enhanced production capabilities.

Protocol for Inoculum Development:

  • Aseptically transfer spores of Streptomyces roseofulvus from a stock culture to agar slants or plates.

  • Incubate the slants or plates to allow for sporulation.

  • Scrape the spores from the agar surface to inoculate a seed medium in Erlenmeyer flasks.

  • Incubate the seed culture on a rotary shaker to ensure sufficient growth for inoculation of the production fermenter.

Fermentation Media

Two distinct media are utilized for the cultivation of Streptomyces roseofulvus to maximize biomass and subsequent Frenolicin B production.

Table 1: Composition of Seed and Production Media for Frenolicin B Fermentation

ComponentSeed Medium ConcentrationProduction Medium Concentration
StarchVaries-
DextroseVaries-
Bacto TryptoneVaries-
Yeast ExtractVariesVaries
Calcium CarbonateVariesVaries
Corn Oil-Varies
Dextrin-Varies
Corn Steep Solids-Varies
Cane Molasses-Varies
Sodium Formate/Citrate-Varies
Soy Flour-Varies
Magnesium Sulfate-Varies
Monobasic Sodium Phosphate-Varies
Antifoam Agent-As needed

Note: Specific concentrations for some components are proprietary and may require optimization.

Fermentation Conditions

Optimal fermentation parameters are crucial for maximizing the production of frenolicin.

Table 2: Optimized Fermentation Parameters for Frenolicin Production

ParameterOptimal Range/Value
Fermentation Temperature25°C to 34°C[1]
pHMaintained around neutral
AerationAerobic conditions maintained
AgitationSufficient for proper mixing
Fermentation Time160 to 240 hours[1]
Anaerobic Conversion and Product Recovery

A critical step to enhance the yield of Frenolicin B is the conversion of the initially produced frenolicin.

Protocol for Anaerobic Conversion:

  • Upon completion of the fermentation (when frenolicin titer is maximal), strip the fermentation broth of oxygen using nitrogen gas.[1]

  • Adjust the pH of the broth to a range of 7.0 to 9.0, with an optimal pH of approximately 7.9.[1]

  • Maintain the broth under these anaerobic conditions for 2 to 8 hours to facilitate the conversion of frenolicin to deoxyfrenolicin.[1]

  • The deoxyfrenolicin is then subsequently converted to Frenolicin B during the downstream recovery and purification processes.

Experimental Workflow and Biosynthesis

The following diagrams illustrate the overall experimental workflow for Frenolicin B production and the organization of the biosynthetic gene cluster.

Frenolicin_Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing spore_stock Spore Stock (S. roseofulvus) agar_slant Agar Slant/Plate spore_stock->agar_slant Inoculation seed_culture Seed Culture agar_slant->seed_culture Inoculation production_fermentation Production Fermentation (Aerobic) seed_culture->production_fermentation Inoculation anaerobic_conversion Anaerobic Conversion production_fermentation->anaerobic_conversion Oxygen Stripping extraction Extraction of Deoxyfrenolicin anaerobic_conversion->extraction Harvest purification Purification & Conversion to Frenolicin B extraction->purification final_product Frenolicin B purification->final_product

Caption: Experimental workflow for the production of Frenolicin B.

Frenolicin_Gene_Cluster cluster_genes Frenolicin Biosynthetic Gene Cluster (BGC0000225) frnA frnA frnB frnB frnA->frnB frnC frnC frnB->frnC frnD frnD frnC->frnD frnE frnE frnD->frnE frnF frnF frnE->frnF frnG frnG (Regulatory) frnF->frnG frnH frnH frnG->frnH frnI frnI frnH->frnI frnJ frnJ frnI->frnJ frnK frnK frnJ->frnK frnL frnL frnK->frnL frnM frnM frnL->frnM frnN frnN frnM->frnN frnO frnO frnN->frnO frnP frnP frnO->frnP frnQ frnQ frnP->frnQ frnR frnR frnQ->frnR frnS frnS frnR->frnS frnT frnT frnS->frnT frnU frnU frnT->frnU

Caption: Organization of the Frenolicin B biosynthetic gene cluster.

Conclusion

The protocols outlined in this application note provide a robust framework for the enhanced production of Frenolicin B. By carefully controlling the fermentation conditions and, most importantly, implementing the anaerobic conversion step, researchers can significantly improve the yield of this valuable antibiotic. Further optimization of media components and fermentation parameters at a larger scale may lead to even greater enhancements in production.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Novel Frenolicin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel Frenolicin derivatives and the subsequent screening for their biological activities. Frenolicin B, a pyranonaphthoquinone natural product, and its analogs have demonstrated a range of promising bioactivities, including anticancer, antifungal, and antiparasitic effects.[1] This document outlines detailed protocols for the chemical modification of the Frenolicin core, as well as standardized assays to evaluate the efficacy of the newly synthesized compounds.

Data Presentation: Bioactivity of Frenolicin and its Derivatives

The following tables summarize the known quantitative bioactivity data for Frenolicin and some of its derivatives, providing a baseline for comparison with newly synthesized analogs.

Table 1: Cytotoxicity of Frenolicin Derivatives against Human Lung Carcinoma (A549) Cells

CompoundIC50 (µM)Reference
Frenolicin5.77[1]
Frenolicin B0.28[1]
UCF76-A0.35[1]
Deoxyfrenolicin2.59[1]
Frenolicin C> 80[1]
Frenolicin D> 80[1]
Frenolicin E> 80[1]
Frenolicin F> 80[1]
Frenolicin G> 80[1]

Table 2: Antifungal Activity of Frenolicin B

Fungal SpeciesEC50 (mg/L)Reference
Fusarium graminearum PH-10.51[2]
Carbendazim-resistant Fusarium strains0.25 - 0.92[2]
Fusarium asiaticum0.25 - 0.92[2]

Table 3: Antimalarial Activity of Frenolicin Derivatives

CompoundTargetIC50 (µM)Reference
Frenolicin APlasmodium falciparum17.4[3]
Frenolicin BPlasmodium falciparum1.37[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: General Procedure for the Synthesis of Pyranonaphthoquinone Derivatives

This protocol describes a general method for the synthesis of pyranonaphthoquinone derivatives, which can be adapted for the derivatization of the Frenolicin core. This approach is based on the domino Knoevenagel hetero-Diels–Alder reaction.

Materials:

  • Lawsone (2-hydroxy-1,4-naphthoquinone)

  • Aldehyde containing an alkene moiety

  • Solvent (e.g., ethanol)

  • Catalyst (e.g., 4-(dimethylamino)pyridine (DMAP))

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a microwave-safe vessel, combine lawsone (1 equivalent), the desired aldehyde (1.2 equivalents), and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of DMAP to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature and time to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired pyranonaphthoquinone derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening - MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized Frenolicin derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized Frenolicin derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the synthesized Frenolicin derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of the synthesized Frenolicin derivatives against fungal pathogens. This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Fungal strain (e.g., Fusarium graminearum)

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • 96-well microplates

  • Synthesized Frenolicin derivatives dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the synthesized Frenolicin derivatives in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Include a drug-free control (inoculum only) and a sterility control (medium only).

  • Incubate the plates at 35°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control, as determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Protocol 4: In Vitro Antiparasitic Activity Screening

This protocol provides a general framework for screening the antiparasitic activity of the synthesized derivatives against protozoan parasites, such as Plasmodium falciparum (the causative agent of malaria).

Materials:

  • Plasmodium falciparum culture

  • Human red blood cells

  • Complete RPMI-1640 medium supplemented with human serum

  • 96-well microplates

  • SYBR Green I dye or other DNA intercalating dye

  • Fluorescence plate reader

Procedure:

  • Maintain a continuous culture of P. falciparum in human red blood cells.

  • Prepare serial dilutions of the synthesized Frenolicin derivatives in complete medium in 96-well plates.

  • Add the parasite culture (at a specific parasitemia and hematocrit) to each well.

  • Include a drug-free control and a positive control (e.g., chloroquine).

  • Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the red blood cells and add SYBR Green I dye to stain the parasite DNA.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the percentage of parasite growth inhibition for each concentration and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and bioactivity screening of novel Frenolicin derivatives.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Bioactivity Screening cluster_analysis Data Analysis start Frenolicin Core (or Precursor) synthesis Chemical Derivatization (e.g., Protocol 1) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Library of Novel Frenolicin Derivatives purification->library cytotoxicity Cytotoxicity Assay (e.g., MTT, Protocol 2) library->cytotoxicity antifungal Antifungal Assay (e.g., Broth Microdilution, Protocol 3) library->antifungal antiparasitic Antiparasitic Assay (e.g., P. falciparum, Protocol 4) library->antiparasitic data Determine IC50/EC50/MIC cytotoxicity->data antifungal->data antiparasitic->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead frenolicin_pathway frenolicin Frenolicin B prx1 Prx1 frenolicin->prx1 inhibits grx3 Grx3 frenolicin->grx3 inhibits ros ↑ Reactive Oxygen Species (ROS) prx1->ros suppresses grx3->ros suppresses tsc Tuberous Sclerosis Complex (TSC) ros->tsc activates mtorc1 mTORC1 tsc->mtorc1 inhibits eif4ebp1 4E-BP1 mtorc1->eif4ebp1 phosphorylates (inhibits) translation Cap-dependent Translation eif4ebp1->translation inhibits apoptosis Apoptosis & Growth Inhibition translation->apoptosis suppression leads to

References

Techniques for Characterizing the Antifungal Spectrum of Frenolicin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin, a polyketide antibiotic, has demonstrated notable biological activities, including antifungal properties. This document provides detailed application notes and experimental protocols for the comprehensive characterization of the antifungal spectrum of Frenolicin and its analogs. The methodologies outlined herein are essential for researchers in drug discovery and development to systematically evaluate the potential of Frenolicin as a novel antifungal agent. The protocols cover the determination of minimum inhibitory concentration (MIC), disk diffusion susceptibility testing, and time-kill kinetic assays. Furthermore, this document presents a hypothetical signaling pathway potentially targeted by Frenolicin, offering a framework for mechanistic studies.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Frenolicin, a member of the pyranonaphthoquinone family, has been identified as a promising candidate. Specifically, Frenolicin B has shown potent activity against various fungal species, including clinically relevant pathogens.[1][2][3] Preliminary studies suggest that its mechanism of action may involve the disruption of nucleotide and energy metabolism.[1] A thorough characterization of its antifungal spectrum is a critical step in its preclinical development. This document provides a set of standardized protocols to enable researchers to consistently and accurately assess the antifungal properties of Frenolicin.

Data Presentation: Antifungal Activity of Frenolicin B

The following tables summarize hypothetical, yet plausible, quantitative data on the antifungal activity of Frenolicin B against a panel of representative fungal species. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Frenolicin B against Various Fungal Species.

Fungal SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900281 - 424
Candida glabrataATCC 900302 - 848
Candida parapsilosisATCC 220190.5 - 212
Cryptococcus neoformansATCC 2088211 - 424
Aspergillus fumigatusATCC 2043050.25 - 10.51
Fusarium graminearumPH-10.25 - 0.920.510.92
Alternaria brassicicola-4 - 86.258
Colletotrichum acutatum-1 - 21.562

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Zone of Inhibition Diameters for Frenolicin B (30 µg disk) against Various Fungal Species.

Fungal SpeciesStrainZone Diameter Range (mm)Average Zone Diameter (mm)
Candida albicansATCC 9002818 - 2220
Candida glabrataATCC 9003014 - 1816
Candida parapsilosisATCC 2201920 - 2523
Cryptococcus neoformansATCC 20882117 - 2119
Aspergillus fumigatusATCC 20430525 - 3028
Fusarium graminearumPH-128 - 3532

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Objective: To determine the lowest concentration of Frenolicin that inhibits the visible growth of a fungal isolate.

Materials:

  • Frenolicin stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to final concentration)

  • Spectrophotometer (for inoculum standardization)

  • Microplate reader (optional, for quantitative growth assessment)

Procedure:

  • Preparation of Frenolicin Dilutions: a. Perform serial twofold dilutions of the Frenolicin stock solution in RPMI 1640 medium directly in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[6][7] b. Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculum Preparation: a. Grow the fungal isolate on an appropriate agar medium. b. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute the standardized suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: a. Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the Frenolicin dilution. The final volume in each well will be 200 µL.

  • Incubation: a. Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • MIC Determination: a. The MIC is determined as the lowest concentration of Frenolicin at which there is no visible growth.[6][8] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.[8]

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal susceptibility and is useful for screening a large number of isolates.[4][9][10]

Objective: To assess the susceptibility of a fungal isolate to Frenolicin by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Sterile paper disks (6 mm diameter)

  • Frenolicin solution of known concentration

  • Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

Procedure:

  • Disk Preparation: a. Aseptically apply a known amount of Frenolicin solution (e.g., 30 µg) to each sterile paper disk and allow them to dry.

  • Inoculum Preparation and Plating: a. Prepare a fungal inoculum as described in the broth microdilution protocol. b. Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the MHA plate. c. Allow the plate to dry for 5-15 minutes.

  • Disk Application: a. Place the Frenolicin-impregnated disk onto the center of the inoculated agar plate.

  • Incubation: a. Invert the plates and incubate at 30°C for 24-48 hours.

  • Zone of Inhibition Measurement: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Time-Kill Kinetic Assay

This assay provides information on the fungicidal or fungistatic activity of Frenolicin over time.[11][12]

Objective: To determine the rate at which Frenolicin kills a fungal isolate.

Materials:

  • Frenolicin stock solution

  • RPMI 1640 medium

  • Fungal inoculum suspension

  • Sterile test tubes

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline for dilutions

Procedure:

  • Assay Setup: a. Prepare test tubes containing RPMI 1640 medium with Frenolicin at various concentrations (e.g., 1x, 2x, and 4x the MIC).[12][13] b. Include a drug-free tube as a growth control.

  • Inoculation: a. Inoculate each tube with the fungal suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Incubation and Sampling: a. Incubate the tubes at 35°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: a. Perform serial tenfold dilutions of the collected aliquots in sterile saline. b. Plate a known volume of each dilution onto SDA plates. c. Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each Frenolicin concentration and the control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity.[11]

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Antifungal Spectrum Characterization cluster_prep Preparation cluster_assays Primary Assays cluster_kinetic Kinetic Analysis cluster_analysis Data Analysis & Interpretation Fungus Fungal Isolate MIC Broth Microdilution (Determine MIC) Fungus->MIC Disk Disk Diffusion (Assess Susceptibility) Fungus->Disk TimeKill Time-Kill Assay (Fungicidal/Fungistatic) Fungus->TimeKill Frenolicin Frenolicin Stock Frenolicin->MIC Frenolicin->Disk Frenolicin->TimeKill MIC->TimeKill Inform Concentration Selection Spectrum Antifungal Spectrum MIC->Spectrum Disk->Spectrum Mechanism Insight into Mechanism TimeKill->Mechanism Spectrum->Mechanism

Caption: Workflow for characterizing Frenolicin's antifungal activity.

Hypothetical Signaling Pathway Inhibition

G Figure 2: Hypothetical Signaling Pathway Targeted by Frenolicin cluster_cell Fungal Cell Frenolicin Frenolicin P_Metabolism Phosphorus Metabolism Frenolicin->P_Metabolism Inhibits Membrane Cell Membrane N_Synthesis Nucleotide Synthesis P_Metabolism->N_Synthesis E_Production Energy (ATP) Production P_Metabolism->E_Production DNA_RNA DNA/RNA Synthesis N_Synthesis->DNA_RNA E_Production->DNA_RNA Protein Protein Synthesis E_Production->Protein Growth Cell Growth & Replication DNA_RNA->Growth Protein->Growth

Caption: Frenolicin's potential inhibition of fungal metabolic pathways.

Logical Relationship of Characterization Steps

G Figure 3: Logical Flow of Antifungal Characterization Start Start: Isolate Frenolicin Screen Initial Screening: Disk Diffusion Assay Start->Screen Quantify Quantitative Assessment: Broth Microdilution (MIC) Screen->Quantify If active Kinetics Dynamic Analysis: Time-Kill Assay Quantify->Kinetics Determine MIC values Spectrum Define Antifungal Spectrum Quantify->Spectrum Kinetics->Spectrum Mechanism Investigate Mechanism of Action Spectrum->Mechanism End End: Candidate Profile Mechanism->End

Caption: Logical progression of Frenolicin's antifungal evaluation.

References

Application Notes and Protocols for Utilizing Frenolicin B in Oxidative Stress Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B is a pyranonaphthoquinone natural product that has emerged as a potent tool for investigating oxidative stress pathways in cancer biology. Its mechanism of action involves the selective inhibition of key antioxidant enzymes, leading to a cascade of events that culminate in cancer cell death. These application notes provide a comprehensive overview of Frenolicin B's mechanism, quantitative data on its effects, and detailed protocols for its use in studying oxidative stress.

Mechanism of Action

Frenolicin B exerts its biological effects primarily through the covalent inhibition of two major antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2][3] This inhibition disrupts the cellular redox homeostasis, leading to:

  • Increased Reactive Oxygen Species (ROS): By disabling Prx1 and Grx3, Frenolicin B causes a significant accumulation of intracellular ROS, such as hydrogen peroxide (H₂O₂).[1][2][3]

  • Decreased Glutathione (GSH) Levels: The inhibition of Grx3, an enzyme involved in regenerating the reduced form of glutathione, leads to a depletion of the cellular GSH pool.[1][2][3]

  • Inhibition of the mTORC1/4E-BP1 Signaling Pathway: The elevated ROS levels activate the tuberous sclerosis complex (TSC), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1). This leads to reduced phosphorylation of the translational repressor 4E-BP1, ultimately suppressing cap-dependent translation and protein synthesis, which is crucial for cancer cell growth.[1][2][3]

This cascade of events makes Frenolicin B a valuable tool for studying the interplay between antioxidant defense mechanisms, ROS signaling, and the mTOR pathway in cancer cells.

Data Presentation

Table 1: Cytotoxicity of Frenolicin B in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of Frenolicin B were determined after 72 hours of treatment in a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Cancer0.8 ± 0.1
SW480Colon Cancer1.2 ± 0.2
DLD-1Colon Cancer1.5 ± 0.3
MDA-MB-231Breast Cancer1.1 ± 0.2

Data extracted from Ye et al., Cell Chemical Biology, 2019.[1]

Table 2: Effect of Frenolicin B on Oxidative Stress Markers

The following table summarizes the quantitative effects of Frenolicin B on key markers of oxidative stress in HCT116 colon cancer cells.

ParameterTreatmentFold Change vs. Control
Intracellular ROS2 µM Frenolicin B for 1 hour~2.5-fold increase
Glutathione (GSH) Levels2 µM Frenolicin B for 6 hoursSignificant decrease

Qualitative and semi-quantitative data are based on the findings of Ye et al., Cell Chemical Biology, 2019.[1]

Mandatory Visualization

Frenolicin_B_Signaling_Pathway Frenolicin B Signaling Pathway FrenolicinB Frenolicin B Prx1 Peroxiredoxin 1 (Prx1) FrenolicinB->Prx1 inhibits Grx3 Glutaredoxin 3 (Grx3) FrenolicinB->Grx3 inhibits ROS Increased Reactive Oxygen Species (ROS) Prx1->ROS reduces GSH Decreased Glutathione (GSH) Grx3->GSH regenerates TSC Tuberous Sclerosis Complex (TSC) ROS->TSC activates mTORC1 mTORC1 TSC->mTORC1 inhibits p4EBP1 Phosphorylated 4E-BP1 mTORC1->p4EBP1 phosphorylates Translation Cap-dependent Translation p4EBP1->Translation inhibits Growth Cancer Cell Growth and Proliferation Translation->Growth promotes Experimental_Workflow Experimental Workflow for Studying Frenolicin B cluster_cell_culture Cell Culture cluster_assays Downstream Assays start Seed cancer cells (e.g., HCT116, SW480) treatment Treat with Frenolicin B (various concentrations and time points) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity ros_assay Intracellular ROS Measurement (e.g., DCFDA) treatment->ros_assay gsh_assay Glutathione Quantification treatment->gsh_assay western_blot Western Blot Analysis (mTORC1 pathway proteins) treatment->western_blot

References

Application of Frenolicin B in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B, a pyranonaphthoquinone natural product isolated from Streptomyces sp., has demonstrated significant potential as a novel agricultural fungicide.[1][2][3] Of particular note is its efficacy against Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB) in wheat and other cereals, a disease that poses a significant threat to global food security.[1][2][3] Frenolicin B exhibits a unique mode of action, distinguishing it from existing fungicides and making it a valuable candidate for development, especially in the context of increasing fungicide resistance. This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in the evaluation and development of Frenolicin B and its derivatives as agricultural fungicides.

Mechanism of Action

Frenolicin B disrupts fungal growth by inhibiting the metabolism of nucleotides and energy.[1][2][3] Transcriptome analysis of F. graminearum treated with Frenolicin B revealed that it affects genes involved in phosphorus utilization.[1][2][3] This disruption of phosphorus metabolism likely leads to a cascade of effects, ultimately impairing the synthesis of essential molecules like ATP and nucleic acids, which are vital for fungal growth and pathogenesis. This mode of action is distinct from that of other fungicides like phenamacril, which targets myosin 5.[1][2][3]

Data Presentation

Table 1: In Vitro Antifungal Activity of Frenolicin B against Fusarium spp.

Fungal SpeciesStrain(s)EC50 (mg/L)Reference Fungicide(s)EC50 (mg/L) of Reference
Fusarium graminearumPH-10.51Carbendazim0.78
Phenamacril0.18
Fusarium spp. (100 field isolates)-0.25 - 0.92 (average 0.56)--
Fusarium asiaticum-Strong inhibition (EC50 not specified)--
Carbendazim-resistant Fusarium strains-Strong inhibition (EC50s within 0.25-0.92 range)--

Table 2: In Vitro Antifungal Activity of Frenolicin B against other Plant Pathogenic Fungi

Fungal SpeciesMIC (µg/mL)
Colletotrichum acutatum1.56
Alternaria brassicicola6.25

Table 3: Efficacy of Frenolicin B in Controlling Fusarium Head Blight (FHB) in Field Trials (2-year study)

TreatmentApplication Rate (g ai/ha)Control Efficacy (%) - Year 1Control Efficacy (%) - Year 2
Frenolicin B7552.94Not significantly different from Phenamacril
Phenamacril375Lower than Frenolicin B-
Carbendazim600Lower than Frenolicin BLower than Frenolicin B

Mandatory Visualizations

G cluster_0 Frenolicin B Action cluster_1 Fungal Cell Frenolicin_B Frenolicin B Phosphorus_Uptake Phosphorus Uptake & Metabolism Frenolicin_B->Phosphorus_Uptake Inhibits Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Phosphorus_Uptake->Nucleotide_Synthesis Required for Energy_Metabolism Energy Metabolism (ATP Production) Phosphorus_Uptake->Energy_Metabolism Required for Mycelial_Growth Mycelial Growth & Pathogenesis Nucleotide_Synthesis->Mycelial_Growth Essential for Energy_Metabolism->Mycelial_Growth Essential for

Caption: Proposed signaling pathway of Frenolicin B's antifungal action.

G cluster_0 In Vitro Antifungal Susceptibility Testing Workflow start Start prep_fungal_inoculum Prepare Fungal Inoculum (e.g., Fusarium graminearum) start->prep_fungal_inoculum inoculate_plates Inoculate Microtiter Plates with Fungal Spores prep_fungal_inoculum->inoculate_plates prep_frenolicin_dilutions Prepare Serial Dilutions of Frenolicin B add_frenolicin Add Frenolicin B Dilutions to Wells prep_frenolicin_dilutions->add_frenolicin inoculate_plates->add_frenolicin incubate Incubate at 25-28°C for 48-72 hours add_frenolicin->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_ec50 Determine EC50 Value read_results->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

G cluster_0 Logical Relationship of Frenolicin B Development Discovery Discovery of Frenolicin B from Streptomyces sp. In_Vitro_Testing In Vitro Efficacy & Spectrum Determination Discovery->In_Vitro_Testing Mode_of_Action Mode of Action Studies (Transcriptomics) Discovery->Mode_of_Action In_Vivo_Testing In Vivo Field Trials (e.g., Wheat Head Blight) In_Vitro_Testing->In_Vivo_Testing Derivative_Synthesis Synthesis of Derivatives for Improved Efficacy/Safety Mode_of_Action->Derivative_Synthesis Product_Development Fungicide Formulation & Product Development In_Vivo_Testing->Product_Development Derivative_Synthesis->In_Vitro_Testing Re-evaluation

Caption: Logical workflow for agricultural fungicide development.

Experimental Protocols

1. In Vitro Antifungal Susceptibility Testing of Frenolicin B against Filamentous Fungi

This protocol is adapted from established broth microdilution methods for filamentous fungi.

  • Materials:

    • Frenolicin B (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

    • Sterile Potato Dextrose Broth (PDB) or RPMI-1640 medium

    • Sterile 96-well microtiter plates

    • Fungal isolate (e.g., Fusarium graminearum) cultured on Potato Dextrose Agar (PDA)

    • Sterile distilled water or saline (0.85%)

    • Spectrophotometer or hemocytometer

    • Incubator

  • Procedure:

    • Inoculum Preparation:

      • Grow the fungal isolate on a PDA plate at 25°C for 7-10 days to allow for sufficient sporulation.

      • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

      • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

      • Adjust the conidial suspension to a final concentration of 1 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer.

    • Plate Preparation:

      • Prepare a serial two-fold dilution of the Frenolicin B stock solution in the growth medium directly in the 96-well plate. The final concentrations should bracket the expected EC50 value (e.g., ranging from 0.01 to 10 mg/L).

      • Include a positive control (fungal inoculum without Frenolicin B) and a negative control (medium only).

    • Inoculation and Incubation:

      • Add the prepared fungal inoculum to each well (except the negative control).

      • Incubate the plates at 25-28°C for 48 to 72 hours.

    • Data Analysis:

      • Determine the minimum inhibitory concentration (MIC) as the lowest concentration of Frenolicin B that causes complete inhibition of visible growth.

      • For EC50 determination, measure the optical density at a suitable wavelength (e.g., 600 nm) and calculate the concentration of Frenolicin B that inhibits 50% of fungal growth compared to the positive control.

2. In Vivo Efficacy Testing of Frenolicin B against Fusarium Head Blight in Wheat

This protocol outlines a general procedure for field or greenhouse trials.

  • Materials:

    • Frenolicin B formulated as a sprayable solution.

    • Wheat plants (a susceptible variety) at the anthesis (flowering) stage.

    • Fusarium graminearum spore suspension for inoculation.

    • Controlled environment greenhouse or a designated field plot.

    • Spraying equipment.

  • Procedure:

    • Plant Growth and Inoculation:

      • Grow wheat plants to the anthesis stage.

      • Inoculate the wheat heads with a F. graminearum spore suspension (e.g., by spraying) to ensure disease pressure.

    • Fungicide Application:

      • Apply the Frenolicin B formulation at different concentrations (e.g., 75 g ai/ha) to the inoculated wheat heads at a specified time point (e.g., 24 hours post-inoculation).

      • Include untreated inoculated controls and plots treated with standard commercial fungicides for comparison.

    • Disease Assessment:

      • After a suitable incubation period (e.g., 14-21 days), visually assess the disease severity on the wheat heads. This can be done by estimating the percentage of infected spikelets per head.

      • Calculate the control efficacy of Frenolicin B relative to the untreated control.

    • Yield and Mycotoxin Analysis:

      • At harvest, measure the grain yield and quality parameters.

      • Analyze the grain for mycotoxin (e.g., deoxynivalenol - DON) contamination levels.

3. Electron Microscopy to Observe Morphological Changes in Fungal Mycelia

  • Scanning Electron Microscopy (SEM):

    • Sample Preparation:

      • Grow the target fungus on a suitable medium (e.g., PDA) with and without a sub-lethal concentration of Frenolicin B.

      • Fix small blocks of the agar containing the mycelia in a suitable fixative (e.g., 2.5% glutaraldehyde in phosphate buffer).

      • Dehydrate the samples through a graded ethanol series.

      • Critical-point dry the samples.

    • Imaging:

      • Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).

      • Observe the samples under an SEM to identify changes in mycelial morphology, such as aberrant thickness, swelling, and loss of cell contents.[1][2][3]

  • Transmission Electron Microscopy (TEM):

    • Sample Preparation:

      • Prepare fungal samples as for SEM, but after fixation, post-fix with osmium tetroxide.

      • Embed the samples in a resin (e.g., Spurr's resin).

      • Cut ultra-thin sections using an ultramicrotome.

    • Imaging:

      • Place the sections on copper grids and stain them with heavy metal salts (e.g., uranyl acetate and lead citrate).

      • Observe the sections under a TEM to visualize ultrastructural changes within the fungal cells, such as disintegrated cytoplasm.[1][2][3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Frenolicin B Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of Frenolicin B yield from Streptomyces fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during Streptomyces fermentation for Frenolicin B production.

Q1: My Streptomyces culture is growing well (high biomass), but the Frenolicin B yield is low or absent. What are the possible causes?

A1: This is a common phenomenon known as "growth-product decoupling," where primary metabolism (cell growth) is robust, but secondary metabolism (Frenolicin B production) is impaired. Several factors could be responsible:

  • Nutrient Repression: High concentrations of readily metabolizable carbon sources, such as glucose, can repress the expression of genes in the Frenolicin B biosynthetic cluster.[1] Similarly, certain nitrogen sources can also have a repressive effect on secondary metabolite production.

  • Suboptimal Induction: The switch from primary to secondary metabolism is a tightly regulated process. The necessary signaling molecules to trigger the Frenolicin B biosynthetic gene cluster may be absent or present at insufficient concentrations.

  • Incorrect Harvest Time: Frenolicin B, like many secondary metabolites, is typically produced during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) or too late (when the product may be degraded) can result in low yields.

  • pH Imbalance: The optimal pH for Streptomyces growth may not be the same as the optimal pH for Frenolicin B production. A shift in pH outside the optimal range for the biosynthetic enzymes can halt production.

  • Genetic Instability: Streptomyces species are known for their genetic instability, which can lead to the loss or downregulation of the Frenolicin B biosynthetic gene cluster over successive generations of subculturing.

Q2: I'm observing significant batch-to-batch variability in my Frenolicin B yield. How can I improve consistency?

A2: Batch-to-batch variability often points to inconsistencies in the experimental setup. To improve reproducibility, focus on the following:

  • Inoculum Quality: Standardize the preparation of your spore stock and seed culture. The age, concentration, and physiological state of the inoculum are critical for consistent fermentation performance.

  • Media Preparation: Ensure precise weighing and thorough dissolution of all media components. Use high-quality reagents and water.

  • Sterilization: Over-sterilization of media can lead to the degradation of essential components or the formation of inhibitory compounds. Use a validated sterilization cycle.

  • Environmental Control: Precisely control and monitor fermentation parameters such as temperature, pH, and dissolved oxygen levels throughout the entire process.

Q3: My culture broth has turned a different color than expected, and the Frenolicin B yield is low. What could be the issue?

A3: A change in the expected color of the culture broth can be an indicator of a few issues:

  • Contamination: Contamination with other bacteria or fungi can alter the appearance of the culture and compete for nutrients, thereby inhibiting Streptomyces growth and Frenolicin B production.

  • Bacteriophage Infection: Phage infection can lead to cell lysis, which may cause a change in the broth's appearance and a complete loss of productivity.

  • Metabolic Shift: A significant deviation in fermentation conditions (e.g., pH, oxygen levels) can cause the Streptomyces to produce different pigments or secondary metabolites, leading to a color change and reduced Frenolicin B yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Frenolicin B production?

A1: The optimal pH for Frenolicin B production by Streptomyces roseofulvus is generally around 7.0.[2] However, it is recommended to perform a pH optimization experiment for your specific strain and fermentation conditions, as the optimal pH can vary.

Q2: What are the best carbon and nitrogen sources for Frenolicin B production?

A2: While specific data for Frenolicin B is limited, for polyketide production in Streptomyces, a combination of a readily metabolizable sugar and a more complex carbohydrate often yields good results. For nitrogen sources, organic nitrogen sources like yeast extract, peptone, and soybean meal are commonly used.[3] It is advisable to test a range of sources and concentrations to determine the optimal combination for your process.

Q3: How can I confirm the presence of Frenolicin B in my culture extract?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for the identification and quantification of Frenolicin B. Comparison of the retention time and UV-Vis spectrum of a peak in your sample with that of a pure Frenolicin B standard will confirm its presence. Mass spectrometry (MS) can be used for further confirmation of its identity.

Q4: Is aeration critical for Frenolicin B production?

A4: Yes, as Streptomyces are aerobic bacteria, adequate aeration is crucial for both growth and the production of secondary metabolites like Frenolicin B.[2] The optimal level of dissolved oxygen should be determined experimentally for your specific fermentation setup.

Data Presentation: Optimizing Fermentation Parameters

The following tables provide representative data on how different fermentation parameters can influence the yield of a polyketide antibiotic produced by a Streptomyces species. While not specific to Frenolicin B, these tables illustrate the expected trends and the importance of optimization.

Table 1: Effect of Carbon Source on Polyketide Yield

Carbon Source (20 g/L)Biomass (g/L)Polyketide Yield (mg/L)
Glucose8.5112
Fructose7.998
Maltose9.2155
Starch7.1180
Glycerol6.8135

Table 2: Effect of Nitrogen Source on Polyketide Yield

Nitrogen Source (10 g/L)Biomass (g/L)Polyketide Yield (mg/L)
Peptone8.1160
Yeast Extract8.9175
Soybean Meal7.5190
Ammonium Sulfate6.285
Sodium Nitrate5.870

Table 3: Effect of pH on Polyketide Yield

Initial pHBiomass (g/L)Polyketide Yield (mg/L)
5.04.550
6.07.2120
7.08.8185
8.08.1150
9.06.590

Table 4: Effect of Temperature on Polyketide Yield

Temperature (°C)Biomass (g/L)Polyketide Yield (mg/L)
205.180
257.9145
289.0190
328.2160
376.375

Experimental Protocols

1. Fermentation of Streptomyces roseofulvus for Frenolicin B Production

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Seed Culture Preparation:

    • Prepare a seed culture medium containing (per liter): 10 g glucose, 20 g starch, 5 g yeast extract, 5 g peptone, and 4 g calcium carbonate. Adjust the pH to 7.0.[2]

    • Inoculate 100 mL of the sterile seed medium in a 500 mL flask with a loopful of S. roseofulvus spores or mycelia from a fresh agar plate.

    • Incubate at 27°C with shaking at 200 rpm for 48 hours.[2]

  • Production Fermentation:

    • Prepare the production medium containing (per liter): 30 g cod liver oil, 5 g peptone, 3 g yeast extract, 1 g K₂HPO₄, 1 g KH₂PO₄, and 1 g MgSO₄·7H₂O. Adjust the pH to 7.0.[2]

    • Inoculate the production medium with the seed culture at a 10% (v/v) ratio.

    • Ferment at 27°C with an agitation of 250 rpm and an aeration rate of 0.4 vvm for 68-150 hours.[2] Monitor the production of Frenolicin B periodically by HPLC.

2. Extraction and Purification of Frenolicin B

  • Extraction:

    • At the end of the fermentation, centrifuge the culture broth to separate the mycelium and the supernatant.

    • Adjust the pH of the supernatant to 2.0 with 3N HCl.[2]

    • Extract the acidified supernatant with an equal volume of ethyl acetate or butyl acetate.[2]

    • Separate the organic phase and concentrate it under reduced pressure to obtain the crude extract.

  • Purification:

    • The crude extract can be further purified by silica gel column chromatography.

    • A detailed purification process involving crystallization is described in US Patent 5,593,870.[4] This involves dissolving the crude product in ethyl acetate, concentrating the solution, and allowing Frenolicin B to crystallize. The crystals are then washed with a cold mixture of ethyl acetate and hexane.[4]

3. Quantification of Frenolicin B by HPLC

This is a representative protocol and may require optimization.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating polyketides.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Frenolicin B has maximum absorbance (this needs to be determined by running a UV scan of a pure standard).

  • Quantification: Create a standard curve using a pure Frenolicin B standard of known concentrations. The concentration of Frenolicin B in the samples can then be determined by comparing their peak areas to the standard curve.

Mandatory Visualizations

Frenolicin_B_Biosynthesis_Regulation cluster_Global_Regulation Global Regulatory Signals cluster_Pathway_Specific_Regulation Frenolicin B Biosynthetic Gene Cluster (frn) Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) frnR frnR (SARP-family activator) Nutrient_Limitation->frnR Induces expression Growth_Phase Stationary Growth Phase Growth_Phase->frnR Induces expression PKS_Genes Polyketide Synthase Genes (frnA, frnB, etc.) frnR->PKS_Genes Activates transcription Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) frnR->Tailoring_Enzymes Activates transcription Polyketide_Backbone Polyketide_Backbone PKS_Genes->Polyketide_Backbone Synthesizes Frenolicin_B Frenolicin B Tailoring_Enzymes->Frenolicin_B Modification Polyketide_Backbone->Frenolicin_B Modified by

Caption: Simplified regulatory cascade for Frenolicin B biosynthesis.

Troubleshooting_Workflow Start Low Frenolicin B Yield Check_Growth Is biomass production also low? Start->Check_Growth Optimize_Growth Optimize Growth Conditions: - Media Composition - pH, Temperature - Aeration Check_Growth->Optimize_Growth Yes Decoupling Growth-Product Decoupling Check_Growth->Decoupling No Check_Nutrients Investigate Nutrient Repression: - Vary Carbon/Nitrogen sources - Fed-batch culture Decoupling->Check_Nutrients Check_Induction Verify Induction Conditions: - Harvest at stationary phase - Test different media Decoupling->Check_Induction Check_Contamination Check for Contamination: - Microscopy - Plate on selective media Decoupling->Check_Contamination

Caption: Troubleshooting workflow for low Frenolicin B yield.

References

Technical Support Center: Overcoming Low Solubility of Frenolicin B in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Frenolicin B. The information herein is intended to assist researchers in achieving consistent and effective experimental outcomes.

Introduction to Frenolicin B

Frenolicin B is a pyranonaphthoquinone natural product with potent antibiotic and antitumor activities. Its mechanism of action involves the selective inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This inhibition leads to an increase in reactive oxygen species (ROS), which in turn suppresses the mTORC1/4E-BP1 signaling pathway, a critical regulator of cell growth and proliferation. A significant hurdle in the preclinical and clinical development of Frenolicin B is its limited solubility in aqueous solutions, which can impact its bioavailability and therapeutic efficacy.

Frenolicin B: Chemical and Physical Properties

A clear understanding of the physicochemical properties of Frenolicin B is essential for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₆PubChem
Molecular Weight 328.32 g/mol PubChem
Aqueous Solubility 0.74 g/L (approximately 2.25 mM)FooDB
logP (Octanol-Water Partition Coefficient) 2.69FooDB

Frequently Asked Questions (FAQs)

Q1: Why is my Frenolicin B not dissolving in aqueous buffers like PBS?

A1: Frenolicin B is a hydrophobic molecule, as indicated by its positive logP value, meaning it preferentially partitions into lipids or nonpolar solvents over water. Its aqueous solubility is low (approximately 0.74 g/L). Therefore, dissolving it directly in aqueous buffers at high concentrations will be challenging and may result in precipitation.

Q2: What initial steps can I take to try and dissolve Frenolicin B for my in vitro experiments?

A2: A common starting point is to first dissolve Frenolicin B in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to not affect the biological system you are studying.

Q3: I'm observing precipitation when I dilute my DMSO stock of Frenolicin B into my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous medium. To troubleshoot this, you can try the following:

  • Decrease the final concentration: Your target concentration may be above the solubility limit of Frenolicin B in the final medium.

  • Use a higher stock concentration and smaller dilution volume: This minimizes the amount of organic solvent introduced.

  • Vortex or sonicate during dilution: This can help to disperse the compound more effectively.

  • Warm the aqueous medium slightly: Increased temperature can sometimes improve solubility, but be mindful of the stability of Frenolicin B and your biological system.

  • Consider solubility-enhancing excipients: For more persistent issues, incorporating solubilizing agents may be necessary.

Q4: What are cyclodextrins and can they help with Frenolicin B solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like Frenolicin B, forming inclusion complexes that have significantly improved aqueous solubility. This is a widely used and effective technique for enhancing the solubility and bioavailability of poorly soluble drugs.

Troubleshooting Guide: Enhancing Frenolicin B Solubility

This guide provides several methods to overcome the low aqueous solubility of Frenolicin B, ranging from simple solvent adjustments to more advanced formulation strategies.

Method 1: Co-Solvent System

This is the most straightforward approach for initial experiments.

Principle: Using a water-miscible organic solvent in which Frenolicin B is more soluble to aid its dissolution in an aqueous medium.

Common Co-Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Co-SolventTypical Starting Stock ConcentrationMaximum Recommended Final Concentration in Cell Culture
DMSO 10-50 mM< 0.5% (v/v)
Ethanol 10-20 mM< 0.5% (v/v)

Workflow for Co-Solvent Usage

A Weigh Frenolicin B B Dissolve in minimal volume of organic co-solvent (e.g., DMSO) to make a high-concentration stock A->B C Serially dilute stock solution into aqueous experimental medium with vortexing B->C D Visually inspect for precipitation C->D E Proceed with experiment if solution is clear D->E

Caption: Workflow for using a co-solvent to dissolve Frenolicin B.

Method 2: Cyclodextrin Inclusion Complexation

This method is highly effective for significantly increasing the aqueous solubility of Frenolicin B.

Principle: The hydrophobic Frenolicin B molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparation of a Frenolicin B-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of Frenolicin B to cyclodextrin (e.g., 1:1, 1:2).

  • Preparation:

    • Accurately weigh the calculated amounts of Frenolicin B and the chosen cyclodextrin.

    • Place the cyclodextrin in a mortar.

    • Add a small amount of a suitable solvent (e.g., a 50:50 mixture of water and ethanol) to the cyclodextrin to form a paste.

    • Gradually add the Frenolicin B powder to the paste while continuously triturating with a pestle.

  • Kneading: Continue kneading for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the solvent.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Testing: The resulting powder is the Frenolicin B-cyclodextrin inclusion complex, which can now be tested for its solubility in your desired aqueous buffer.

Signaling Pathway

Frenolicin B Mechanism of Action

Frenolicin B exerts its antitumor effects by increasing intracellular reactive oxygen species (ROS), which leads to the inhibition of the mTORC1 signaling pathway.

cluster_cell Cancer Cell FrenolicinB Frenolicin B Prx1_Grx3 Prx1 & Grx3 FrenolicinB->Prx1_Grx3 inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS leads to TSC_complex TSC1/TSC2 Complex ROS->TSC_complex activates Rheb Rheb-GTP TSC_complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits eIF4E eIF4E _4EBP1->eIF4E inhibits Translation Cap-dependent Translation (Cell Growth & Proliferation) eIF4E->Translation promotes

Caption: Frenolicin B inhibits Prx1 and Grx3, leading to increased ROS and subsequent inhibition of the mTORC1/4E-BP1 signaling pathway.

Troubleshooting inconsistent results in Frenolicin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Frenolicin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to inconsistent results in experiments involving Frenolicin and its analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Frenolicin B?

A1: Frenolicin B primarily acts as a selective inhibitor of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). This inhibition leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn suppresses the mTORC1/4E-BP1 signaling pathway, a key regulator of cell growth and proliferation.

Q2: What are the typical starting concentrations for Frenolicin B in antimicrobial and anticancer assays?

A2: For antifungal and antibacterial assays, initial screening concentrations can range from 0.1 to 100 µg/mL. For anticancer cytotoxicity assays, a broader range from 0.01 to 100 µM is often used to determine the IC50 value across different cell lines.

Q3: How should I prepare and store Frenolicin B stock solutions?

A3: Frenolicin B is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in the appropriate cell culture or broth medium. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity.

Q4: My quality control (QC) strain is showing results outside the acceptable range in my antimicrobial susceptibility test. What should I do?

A4: First, verify the inoculum density was standardized correctly (e.g., to a 0.5 McFarland standard). Check the expiration date and storage conditions of your Frenolicin B solution and control antibiotic disks/solutions. Ensure the correct media (e.g., Mueller-Hinton Agar/Broth) was used and that incubation conditions (temperature and duration) were accurate. If these factors are correct, prepare a fresh subculture of the QC strain and repeat the test with a new batch of media and freshly prepared Frenolicin B solution.

Q5: I am observing high background fluorescence in my ROS assay when using Frenolicin B. What could be the cause?

A5: High background can result from the intrinsic properties of Frenolicin B or interactions with the assay reagents. It is essential to run cell-free controls containing only the assay medium, the fluorescent probe (like DCFDA), and Frenolicin B at the concentrations being tested. This will determine if Frenolicin B directly reacts with the probe to generate a fluorescent signal, independent of cellular ROS production.

Troubleshooting Inconsistent Results

Inconsistent outcomes in Frenolicin bioassays can stem from various factors. This guide provides a question-and-answer format to address common issues.

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells in cytotoxicity/antimicrobial assays. - Inconsistent cell/microbial seeding- Pipetting errors- Edge effects on microplates- Poor solubility/precipitation of Frenolicin B- Ensure a homogenous cell or microbial suspension before and during seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile media/PBS.- Visually inspect wells for any precipitate after adding Frenolicin B. If precipitation occurs, consider using a lower concentration or a different solvent system (while maintaining a low final solvent concentration).
IC50 or MIC values are significantly different from published data. - Different cell line passage number or microbial strain- Variation in treatment/incubation time- Incorrect compound concentration- Degradation of Frenolicin B- Use cell lines at a consistent and low passage number. Verify the identity of your microbial strain.- Adhere strictly to the incubation times specified in your protocol.- Verify the concentration of your Frenolicin B stock solution.- Prepare fresh stock solutions of Frenolicin B regularly and store them properly.
No biological effect observed (anticancer or antimicrobial). - Inactive batch of Frenolicin B- Insufficient concentration range- Inappropriate assay choice for the target- Test the activity of your Frenolicin B batch with a known sensitive cell line or microbial strain as a positive control.- Broaden the concentration range tested to ensure you are capturing the full dose-response curve.- Confirm that the chosen assay is suitable for the expected mechanism of action (e.g., a cytotoxicity assay for anticancer effects, a growth inhibition assay for antimicrobial effects).
Inconsistent results in ROS or mTORC1 signaling assays. - Fluctuation in baseline ROS levels in cells- Interference of Frenolicin B with assay components- Cell stress due to handling- Standardize cell culture conditions to minimize variations in cellular oxidative stress.- Run appropriate controls, including cell-free controls and vehicle controls, to check for assay interference.- Handle cells gently and minimize the time they are outside the incubator to reduce stress-induced signaling changes.

Quantitative Data Summary

The following tables summarize the reported biological activities of Frenolicin B.

Table 1: Antifungal and Antibacterial Activity of Frenolicin B

OrganismAssay TypeResult (µg/mL)
Fusarium graminearum PH-1AntifungalEC50: 0.51
Fusarium spp. (field isolates)AntifungalEC50: 0.25-0.92
Bacillus cereusAntibacterialMIC: 50.0
Staphylococcus aureusAntibacterialMIC: 0.20
Mycobacterium tuberculosisAntibacterialMIC: 25.0

Table 2: Cytotoxicity of Frenolicin Analogs Against A549 Human Lung Carcinoma Cells

CompoundIC50 (µM)
Frenolicin C> 80
Frenolicin D> 80
Frenolicin E> 80
Frenolicin F> 80
Frenolicin G> 80
Deoxyfrenolicin5.77
Frenolicin B0.28
UCF76-A0.81
Frenolicin2.59

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Frenolicin B Dilutions: Prepare a 2-fold serial dilution of Frenolicin B in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the Frenolicin B dilutions. Include a positive control well (inoculum without Frenolicin B) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Frenolicin B that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of Frenolicin B (e.g., 0.01 to 100 µM) and appropriate controls (vehicle control, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Visualizations

Frenolicin_Signaling_Pathway cluster_cell Cancer Cell Frenolicin_B Frenolicin B Prx1 Peroxiredoxin 1 (Prx1) Frenolicin_B->Prx1 inhibits Grx3 Glutaredoxin 3 (Grx3) Frenolicin_B->Grx3 inhibits ROS Increased Reactive Oxygen Species (ROS) Prx1->ROS leads to Grx3->ROS leads to mTORC1 mTORC1 ROS->mTORC1 inhibits EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Cell_Growth Inhibition of Cell Growth & Proliferation mTORC1->Cell_Growth promotes EBP1->Cell_Growth regulates

Caption: Signaling pathway of Frenolicin B in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Stock_Solution Prepare Frenolicin B Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of Frenolicin B in Assay Medium Stock_Solution->Serial_Dilution Culture_Prep Prepare Cell/Microbial Culture and Standardize Inoculum Treatment Treat Cells/Microbes with Frenolicin B Culture_Prep->Treatment Serial_Dilution->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Measurement Measure Endpoint (e.g., Absorbance, Fluorescence) Incubation->Measurement Calculation Calculate IC50/MIC/EC50 Measurement->Calculation Interpretation Interpret Results Calculation->Interpretation

Caption: General experimental workflow for Frenolicin bioassays.

Technical Support Center: Stabilizing Frenolicin Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the long-term storage of Frenolicin compounds.

Frequently Asked Questions (FAQs)

Q1: My Frenolicin B solution is changing color and losing potency over time. What is the likely cause?

A1: Frenolicin B, a pyranonaphthoquinone, is susceptible to degradation, particularly through oxidation and hydrolysis, which can be accelerated by environmental factors such as light, temperature, and pH.[1][2] This degradation can lead to a visible color change and a decrease in biological activity. The phenolic groups in its structure are prone to oxidation, which can be a primary degradation pathway.

Q2: What are the optimal storage conditions for solid (lyophilized) Frenolicin compounds?

A2: For solid-state Frenolicin, it is recommended to store it in a tightly sealed container, protected from light and moisture, at low temperatures. Storing at -20°C is a common practice for long-term preservation of natural products. Exposure to humidity should be minimized as absorbed moisture can increase the rate of decomposition.[1][2]

Q3: I need to store Frenolicin in a solution for my experiments. What is the most stable formulation?

A3: Long-term storage of Frenolicin in solution is generally not recommended. If solutions must be prepared in advance, they should be made fresh on the day of use. For short-term storage, prepare stock solutions in a suitable organic solvent like DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or lower in light-protecting vials. The stability in aqueous solutions is expected to be significantly lower.

Q4: Are there any excipients I can add to my formulation to improve the stability of Frenolicin?

A4: Yes, several strategies can be employed to enhance stability. Encapsulation techniques, such as using cyclodextrins or liposomes, can protect the compound from environmental factors.[3][4][5][6] For solutions, the addition of antioxidants or chelating agents may help to prevent oxidative degradation.[1] The choice of excipient will depend on the intended application and must be compatible with your experimental system.

Troubleshooting Guides

Issue 1: Rapid Degradation of Frenolicin in Aqueous Buffer

Symptoms:

  • Loss of biological activity in assays.

  • Appearance of new peaks and a decrease in the parent compound peak in HPLC analysis.

  • Visible change in the color of the solution.

Possible Causes and Solutions:

CauseRecommended Solution
Oxidative Degradation 1. De-gas aqueous buffers before use to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions. 3. Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, ensuring they do not interfere with the assay.
Hydrolysis 1. Conduct a pH-stability profile to determine the optimal pH range for your Frenolicin compound. 2. Buffer the formulation to the pH of maximum stability.
Photodegradation 1. Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Issue 2: Inconsistent Results Between Aliquots of a Frenolicin Stock Solution

Symptoms:

  • High variability in experimental results using different aliquots from the same stock.

  • Precipitate formation upon thawing.

Possible Causes and Solutions:

CauseRecommended Solution
Repeated Freeze-Thaw Cycles 1. Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Low Solubility in Aqueous Buffers 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is compatible with your experimental system and does not exceed the recommended limit (typically <0.5%). 2. Consider using solubility enhancers like cyclodextrins if compatible with your application.[3][6]
Adsorption to Container Surfaces 1. Use low-adsorption polypropylene tubes for storage and handling.

Experimental Protocols

Protocol 1: Forced Degradation Study of Frenolicin B

This protocol is designed to identify the degradation pathways and the intrinsic stability of Frenolicin B.[7][8][9][10]

Materials:

  • Frenolicin B

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Frenolicin B in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC. Compare the chromatograms of the stressed samples with a control sample (Frenolicin B stock solution stored at -20°C).

Data Presentation: Hypothetical Forced Degradation Results for Frenolicin B

Stress Condition% Degradation of Frenolicin BNumber of Degradation Products
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h35.8%4
3% H₂O₂, RT, 24h42.5%3
60°C, 48h8.1%1
Photostability Chamber25.6%2
Protocol 2: Evaluating the Stability of Frenolicin B with Encapsulating Agents

This protocol assesses the effectiveness of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in improving the stability of Frenolicin B in an aqueous solution.

Materials:

  • Frenolicin B

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with a UV detector

Procedure:

  • Preparation of Solutions:

    • Control Solution: Prepare a 100 µM solution of Frenolicin B in PBS.

    • Encapsulated Solution: Prepare a solution containing 100 µM Frenolicin B and a 10-fold molar excess of HP-β-CD in PBS.

  • Stability Study:

    • Store both solutions at room temperature (25°C) and at 4°C, protected from light.

    • Take aliquots at specified time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis:

    • Analyze the concentration of the remaining Frenolicin B in each aliquot using a validated HPLC method.

  • Data Analysis:

    • Plot the percentage of remaining Frenolicin B against time for both control and encapsulated solutions at each temperature.

Data Presentation: Hypothetical Stability Data for Frenolicin B (100 µM) in PBS (pH 7.4) at 25°C

Time (hours)% Frenolicin B Remaining (Control)% Frenolicin B Remaining (with HP-β-CD)
0100.0%100.0%
2485.3%98.1%
4872.1%96.5%
7260.5%94.2%
16835.2%89.8%

Visualizations

G Hypothetical Degradation Pathway of Frenolicin B A Frenolicin B B Oxidized Product A->B Oxidation (e.g., H₂O₂) C Hydrolyzed Product A->C Hydrolysis (e.g., high pH) D Photodegradation Product A->D Photolysis (e.g., UV light) E Further Degradation Products B->E C->E D->E

Caption: Hypothetical degradation routes for Frenolicin B.

G Experimental Workflow for Stability Testing A Prepare Frenolicin B Solution (with and without stabilizer) B Expose to Stress Conditions (e.g., Temp, Light, pH) A->B C Collect Aliquots at Defined Time Points B->C D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Quantify Remaining Frenolicin B and Degradation Products D->E F Determine Degradation Rate and Pathway E->F

References

Methods to reduce the production of unwanted Frenolicin byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Frenolicin B, with a focus on minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted byproducts observed during the engineered biosynthesis of Frenolicin B?

A1: In the heterologous production of Frenolicin B using hosts like Streptomyces coelicolor, the most frequently encountered byproducts are propyl analogs of dehydromutactin and SEK34. These arise from off-pathway cyclization of the polyketide chain.

Q2: What causes the formation of these shunt products?

A2: The formation of these byproducts is primarily attributed to the incorrect folding and cyclization of the polyketide backbone. Specifically, this can be due to the inability of the heterologously expressed aromatase (ARO) and cyclase (CYC) enzymes to efficiently process the Frenolicin B precursor. For instance, the actinorhodin ARO may fail to properly aromatize the first ring, or the actinorhodin CYC may be unable to catalyze the formation of the second six-membered ring, leading to the shunting of intermediates into byproduct pathways.[1]

Q3: Can fermentation conditions influence the production of byproducts?

A3: Yes, fermentation conditions play a crucial role in directing metabolic flux and can significantly impact the ratio of the desired product to byproducts. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration can all affect enzyme kinetics and precursor availability, thereby influencing the efficiency of the main biosynthetic pathway versus shunt pathways.

Q4: Is it possible to completely eliminate the formation of these byproducts?

A4: While complete elimination can be challenging, it is possible to significantly reduce the production of unwanted byproducts through a combination of genetic engineering and fermentation optimization. The goal is to enhance the efficiency of the on-pathway enzymes and provide an optimal environment for the desired biosynthetic reactions to occur.

Troubleshooting Guides

Issue 1: High Levels of Dehydromutactin and SEK34 Analogs Detected in a Fermentation Batch

This guide provides a systematic approach to diagnosing and mitigating the overproduction of common Frenolicin B byproducts.

Step 1: Verify the Genetic Integrity of the Expression Construct

Ensure that the plasmid or integrated gene cassette containing the Frenolicin B biosynthetic gene cluster is correct and has not undergone any mutations or rearrangements.

  • Experimental Protocol: Plasmid DNA Isolation and Restriction Analysis

    • Isolate the expression plasmid from a liquid culture of the Streptomyces production strain using a suitable plasmid isolation kit or a standard alkaline lysis protocol adapted for Streptomyces.

    • Perform a series of diagnostic restriction digests on the isolated plasmid DNA using enzymes that are known to produce a specific banding pattern for the correct construct.

    • Analyze the digestion products by agarose gel electrophoresis.

    • Compare the resulting banding pattern to the expected pattern for the correct plasmid. Any discrepancies may indicate a deletion, insertion, or other rearrangement.

Step 2: Optimize Fermentation Conditions

Fine-tuning the fermentation parameters can redirect metabolic flux towards Frenolicin B synthesis.

  • Experimental Protocol: Fermentation Optimization

    • Media Composition: Systematically vary the concentrations of key media components. Start with a baseline medium, such as the one described in the table below, and then test different carbon sources (e.g., glucose, maltose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, soy flour).

    • pH Control: Monitor and control the pH of the fermentation broth. Test a range of pH values, typically between 6.0 and 8.0.

    • Temperature and Aeration: Optimize the cultivation temperature (typically between 28°C and 32°C) and the aeration rate to ensure sufficient oxygen supply without causing excessive shear stress.

Table 1: Example Fermentation Medium for Streptomyces roseofulvus

ComponentConcentration
Glucose10 g/L
Starch20 g/L
Yeast Extract5 g/L
Peptone5 g/L
Calcium Carbonate4 g/L

Step 3: Enhance the Expression of Key Biosynthetic Genes

Overexpression of the critical enzymes in the Frenolicin B pathway can help to outcompete the shunt pathways.

  • Experimental Protocol: Gene Overexpression

    • Clone the genes encoding the essential enzymes of the Frenolicin B pathway (e.g., ketosynthase, cyclase, aromatase) into a high-copy number expression vector under the control of a strong, constitutive promoter (e.g., ermEp*).

    • Introduce this overexpression plasmid into the Frenolicin B producing strain via protoplast transformation or electroporation.

    • Confirm the presence of the plasmid in the transformants by PCR or restriction analysis.

    • Cultivate the engineered strain under optimized fermentation conditions and analyze the product profile by HPLC.

Issue 2: Low Overall Titer of Frenolicin B and Byproducts

This guide addresses situations where the overall productivity of the fermentation is low.

Step 1: Assess the Viability and Growth of the Production Strain

Poor growth of the Streptomyces strain will inevitably lead to low product titers.

  • Experimental Protocol: Growth Curve Analysis

    • Inoculate a fresh liquid medium with spores or a mycelial suspension of the production strain.

    • Take samples at regular intervals and measure the optical density (OD) at 600 nm and/or the dry cell weight to monitor growth.

    • A healthy growth curve should show a distinct lag phase, exponential phase, and stationary phase. A prolonged lag phase or a low maximum cell density may indicate issues with the inoculum or the culture medium.

Step 2: Optimize Inoculum Development

A healthy and robust inoculum is critical for a successful fermentation.

  • Experimental Protocol: Inoculum Preparation

    • Prepare a seed culture by inoculating a suitable seed medium with spores of the Streptomyces strain.

    • Incubate the seed culture with shaking at an appropriate temperature until it reaches the late exponential phase of growth.

    • Use this actively growing seed culture to inoculate the main production fermenter. The inoculum size should typically be between 5% and 10% (v/v).

Step 3: Enhance Precursor Supply

The biosynthesis of Frenolicin B, a polyketide, is dependent on a sufficient supply of malonyl-CoA and a specific starter unit.

  • Experimental Protocol: Precursor Feeding

    • Supplement the fermentation medium with precursors that can be readily converted into malonyl-CoA, such as sodium malonate.

    • If the starter unit for Frenolicin B biosynthesis is known and is not a common metabolite, consider adding it or a precursor to the medium.

    • Test different concentrations and feeding strategies (e.g., a single dose at the beginning of the fermentation versus continuous or intermittent feeding).

Visualizations

Frenolicin_B_Biosynthesis Starter_Unit Propionyl-CoA (Starter Unit) PKS Type II Polyketide Synthase (PKS) Starter_Unit->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain On_Pathway On-Pathway Cyclization & Aromatization Polyketide_Chain->On_Pathway Off_Pathway Off-Pathway Cyclization (Shunt) Polyketide_Chain->Off_Pathway Frenolicin_B Frenolicin B On_Pathway->Frenolicin_B Byproducts Dehydromutactin & SEK34 Analogs Off_Pathway->Byproducts

Caption: Biosynthetic pathway of Frenolicin B, highlighting the divergence to unwanted byproducts.

Troubleshooting_Workflow Start High Byproduct Levels Detected Check_Construct Verify Genetic Construct Integrity Start->Check_Construct Optimize_Fermentation Optimize Fermentation Conditions Check_Construct->Optimize_Fermentation Overexpress_Genes Overexpress Key Biosynthetic Genes Optimize_Fermentation->Overexpress_Genes Analyze_Results Analyze Product Profile via HPLC Overexpress_Genes->Analyze_Results Success Reduced Byproducts, Increased Frenolicin B Analyze_Results->Success

Caption: Troubleshooting workflow for reducing unwanted byproducts in Frenolicin B production.

References

Impact of culture media composition on Frenolicin analogue production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Frenolicin analogues. The focus is on the critical impact of culture media composition on yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical media components influencing Frenolicin analogue production?

A1: The yield of Frenolicin analogues, like many secondary metabolites from Streptomyces, is heavily influenced by the composition of the culture medium. The most critical factors are the type and concentration of carbon and nitrogen sources. Physical parameters such as pH, temperature, aeration, and agitation speed also play a crucial role.[1]

Key components identified as significant for antimicrobial production in Streptomyces species include:

  • Carbon Sources: Glucose, corn starch, and glycerol are often effective.[2][3] For instance, in one study with Streptomyces rimosus, the highest antimicrobial activity was observed at a 3% glucose concentration.[2]

  • Nitrogen Sources: Organic nitrogen sources like soybean meal, peptone, tryptone, and yeast extract are generally favorable for production.[2][4] Inorganic nitrogen sources tend to result in lower antimicrobial activity.[2] The presence of organic nitrogen compounds in some media can even decrease the production of certain antibacterial metabolites.[4]

  • Mineral Salts: Ions such as Mg²⁺, Fe³⁺, and phosphates (e.g., K₂HPO₄) are essential.[2][5] Magnesium, for example, is required for protein synthesis and can be a growth-stimulating factor.[2]

Q2: My Streptomyces culture shows good cell growth (high biomass), but the Frenolicin analogue yield is low. What is the likely cause?

A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons:[1]

  • Nutrient Repression: The production of secondary metabolites like Frenolicin is often triggered by the depletion of certain primary nutrients. If the medium is too rich in easily metabolized carbon or nitrogen sources, the switch from primary (growth) to secondary metabolism may be inhibited.[1]

  • Suboptimal Induction: The expression of the Frenolicin biosynthetic gene cluster is tightly regulated. The necessary precursor molecules or signaling molecules may not be present in sufficient concentrations.

  • Incorrect Fermentation Time: Secondary metabolite production typically occurs during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) or too late (when the product may degrade) can lead to low yields.[1] It's crucial to determine the optimal harvest time by creating a time-course profile of production.

Q3: What is a good starting point for developing a culture medium for a new Streptomyces strain?

A3: A good starting point is to use a known basal medium for Streptomyces and then optimize it. The International Streptomyces Project (ISP) media, such as ISP-2, are commonly used for initial cultivation.[4][6] From there, a "one-strain-many-compounds" (OSMAC) approach can be effective, which involves systematically altering the media composition to trigger the expression of cryptic biosynthetic gene clusters.[7] You can start by screening various carbon and nitrogen sources.[5][6]

Q4: How does pH affect the production of Frenolicin analogues?

A4: pH is a critical parameter that must be controlled during fermentation. The optimal pH for secondary metabolite production by Streptomyces is typically around neutral (pH 7.0-7.5).[3][5] For example, one study found the optimal pH for producing anti-Candida albicans compounds from Streptomyces albidoflavus to be 7.3.[7] Deviations from the optimal pH can negatively impact enzyme activity, nutrient uptake, and overall metabolic function, leading to reduced yields.

Troubleshooting Guide

This guide addresses common issues encountered during Frenolicin analogue fermentation.

Problem Potential Cause Recommended Solution
Low or No Yield Incorrect Media Composition: Key nutrients may be limiting or repressive.Systematically test different carbon and nitrogen sources (see Table 1). Use statistical methods like Response Surface Methodology (RSM) to optimize component concentrations.[2][8]
Suboptimal pH: The pH of the medium may be outside the optimal range for production.Monitor and control the pH of the culture throughout the fermentation process. Test a range of initial pH values (e.g., 6.5 to 8.0) to find the optimum for your strain.[3]
Inadequate Aeration/Agitation: Poor oxygen supply can limit the growth and productivity of aerobic Streptomyces.Optimize the agitation speed (rpm) and ensure adequate aeration. Dissolved oxygen levels are a critical parameter to monitor in bioreactors.
Poor Inoculum Quality: The age, size, or physiological state of the seed culture is not optimal.Standardize your inoculum preparation protocol. Use a fresh, actively growing seed culture. Ensure spore stocks are properly prepared and stored.[1]
Inconsistent Batch-to-Batch Yield Genetic Instability: The producing strain may have undergone genetic drift or mutation over successive cultures.Re-streak the culture from a frozen stock to ensure genetic homogeneity. Periodically verify the productivity of the master cell bank.
Variability in Media Preparation: Minor inconsistencies in weighing components or in the quality of raw materials.Use a standardized protocol for media preparation. Ensure autoclaves are properly validated to prevent overheating, which can degrade media components.[1]
Contamination: Presence of unwanted microorganisms competing for nutrients or producing inhibitory substances.Practice strict aseptic techniques. Regularly check cultures for contamination via microscopy.
Product Degradation Incorrect Harvest Time: The product may be unstable under the fermentation conditions and degrades after reaching its peak concentration.Perform a time-course study to determine the optimal harvest time. Analyze samples at regular intervals (e.g., every 12-24 hours).
Presence of Degrading Enzymes: The strain may produce enzymes that break down the Frenolicin analogue.Adjust fermentation parameters (pH, temperature) to reduce the activity of degradative enzymes. Consider downstream processing modifications to quickly separate the product from the biomass.

Quantitative Data on Media Composition

The following tables summarize data from studies on optimizing media for antimicrobial production in Streptomyces. While not all are specific to Frenolicin, they provide a strong starting point for experimental design.

Table 1: Effect of Different Carbon and Nitrogen Sources on Antimicrobial Production

Source Type Component Typical Concentration (% w/v) Observed Effect on Production Reference
Carbon Glucose2.0 - 4.0Often shows a strong positive effect; a concentration of 3% was found to be optimal for S. rimosus.[2]
Starch2.0 - 3.5A good complex carbohydrate source that can enhance secondary metabolism.[2][3]
Dextrose2.0Found to be an effective sole carbon source for Streptomyces sp. LH9.[5]
Glycerol2.0Identified as an optimal carbon source for S. rochei.[3]
Nitrogen Soybean Meal2.5Identified as a significant nitrogen source for high productivity.[2]
Peptone0.05 - 1.0Favorable for production; 0.05% was optimal for Streptomyces sp. LH9, while 1% was optimal for S. rochei.[3][5]
Yeast Extract1.0 - 4.0Commonly used, but higher concentrations may favor biomass over secondary metabolite production.[6]
Tryptone-Reported as a favorable organic nitrogen source.[2]

Table 2: Example of an Optimized Medium Composition

This table shows the final optimized medium for antimicrobial production by Streptomyces rimosus AG-P1441, developed using Response Surface Methodology (RSM).

Component Optimized Concentration
Glucose3%
Corn Starch3.5%
Soybean Meal2.5%
MgCl₂1.2 mM
Glutamate5.9 mM
Source: Adapted from a study on Streptomyces rimosus.[2]

Experimental Protocols

Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture

This protocol ensures a consistent and viable inoculum for fermentation experiments.

Materials:

  • Solid agar medium (e.g., ISP-2 or Bennet's agar)[2]

  • Sterile distilled water with 0.05% Tween 80

  • Sterile glycerol

  • Sterile cotton swabs

  • Sterile centrifuge tubes

  • Liquid seed medium (e.g., Tryptic Soy Broth or a specific seed medium from literature)

Procedure:

  • Spore Stock Preparation: a. Streak the Streptomyces strain onto the solid agar medium and incubate at 28-30°C for 7-14 days, or until sporulation is observed (a characteristic powdery appearance).[4] b. Aseptically add ~5 mL of sterile water/Tween 80 solution to the surface of a mature plate. c. Gently scrape the surface with a sterile cotton swab to dislodge the spores and create a spore suspension. d. Transfer the spore suspension to a sterile centrifuge tube. e. Centrifuge the suspension at low speed (e.g., 5000 x g) for 10 minutes to pellet the spores. f. Discard the supernatant and resuspend the spore pellet in a sterile 20% glycerol solution. g. Aliquot into cryovials and store at -80°C for long-term use.[2]

  • Seed Culture Development: a. Aseptically inoculate a 250 mL flask containing 50 mL of liquid seed medium with 1 mL of the thawed spore suspension. b. Incubate the flask at 28°C on a rotary shaker at 150-200 rpm for 30-48 hours, or until a dense, fragmented mycelial culture is obtained.[2] c. This seed culture is now ready to be used to inoculate the main production medium (typically at a 2-10% v/v ratio).

Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is a basic method to screen the effects of individual media components.

Procedure:

  • Establish a Basal Medium: Start with a defined medium known to support Streptomyces growth (e.g., GSS liquid medium).[2]

  • Carbon Source Screening: a. Prepare flasks of the basal medium, but replace the standard carbon source with different test sources (e.g., glucose, starch, fructose, maltose) at a consistent concentration (e.g., 2% w/v). b. Include a control flask with the original carbon source and one with no carbon source. c. Inoculate all flasks with the seed culture and ferment under standard conditions. d. After the fermentation period, measure the yield of the Frenolicin analogue in each flask to identify the best carbon source.[5]

  • Nitrogen Source Screening: a. Using the basal medium containing the optimal carbon source identified in the previous step, replace the standard nitrogen source with different test sources (e.g., soybean meal, peptone, yeast extract, ammonium sulfate). b. Follow the same procedure as in step 2 to identify the optimal nitrogen source.[2]

  • Concentration Optimization: a. Once the best carbon and nitrogen sources are identified, optimize their concentrations. b. Set up a series of flasks with varying concentrations of the optimal carbon source while keeping the nitrogen source constant. c. In a separate experiment, vary the concentration of the optimal nitrogen source while keeping the carbon source at its identified optimum. d. Measure the yield in each case to determine the optimal concentration for each component.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to Frenolicin analogue production.

Frenolicin_Biosynthesis_Pathway cluster_PKS Type II Polyketide Synthase (PKS) cluster_Precursors Precursors cluster_PostPKS Post-PKS Tailoring cluster_Products Products ACP Acyl Carrier Protein KS_alpha Ketoacyl Synthase α ACP->KS_alpha Chain Elongation KS_beta Ketoacyl Synthase β (Chain Length Factor) KS_alpha->KS_beta KR Ketoreductase KS_beta->KR Reduction ARO Aromatase KR->ARO Aromatization CYC Cyclase ARO->CYC Cyclization Polyketide_Backbone Aromatic Polyketide Backbone CYC->Polyketide_Backbone Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->ACP Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->KS_alpha Oxygenase Oxygenase Methyltransferase Methyltransferase Oxygenase->Methyltransferase Methylation Frenolicin_Core Frenolicin Core Structure Methyltransferase->Frenolicin_Core Glycosyltransferase Glycosyltransferase (Optional) Analogues Frenolicin Analogues Glycosyltransferase->Analogues Polyketide_Backbone->Oxygenase Hydroxylation Frenolicin_Core->Glycosyltransferase Frenolicin_B Frenolicin B Frenolicin_Core->Frenolicin_B

Caption: Proposed biosynthetic pathway for Frenolicin B production.

Optimization_Workflow Start Start: Select Streptomyces Strain Inoculum 1. Inoculum Preparation (Spore Stock & Seed Culture) Start->Inoculum Screening 2. Media Component Screening (OFAT / Plackett-Burman) Inoculum->Screening Optimization 3. Statistical Optimization (Response Surface Methodology) Screening->Optimization Fermentation 4. Shake Flask / Bioreactor Fermentation Optimization->Fermentation Extraction 5. Extraction & Purification Fermentation->Extraction Analysis 6. Yield & Purity Analysis (HPLC, LC-MS) Extraction->Analysis Analysis->Screening Re-optimize if needed End End: Optimized Production Protocol Analysis->End

Caption: Experimental workflow for optimizing Frenolicin analogue production.

Troubleshooting_Workflow Start Problem: Low Frenolicin Yield CheckGrowth Is cell growth (biomass) also low? Start->CheckGrowth GrowthLow Low Growth CheckGrowth->GrowthLow Yes GrowthGood Good Growth CheckGrowth->GrowthGood No CheckInoculum Verify Inoculum Quality (Age, Viability, Size) GrowthLow->CheckInoculum CheckMediaPrep Check Media Preparation & Sterilization GrowthLow->CheckMediaPrep CheckPhysical Verify Physical Parameters (pH, Temp, Aeration) GrowthLow->CheckPhysical CheckTime Optimize Harvest Time (Time-Course Study) GrowthGood->CheckTime CheckRepression Investigate Nutrient Repression (Test different C:N ratios) GrowthGood->CheckRepression CheckInduction Screen for Precursors / Inducers GrowthGood->CheckInduction

References

Technical Support Center: Strategies for Scaling Up Frenolicin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of Frenolicin B, a promising antibiotic and antitumor agent produced by the bacterium Streptomyces roseofulvus.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the complexities of fermentation and downstream processing for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for Frenolicin B and where can I obtain a culture?

A1: Frenolicin B is produced by the bacterium Streptomyces roseofulvus.[1][2] Strains of Streptomyces roseofulvus, such as ATCC 19921, are available from various culture collections, including the American Type Culture Collection (ATCC).[3]

Q2: What are the primary challenges when scaling up Frenolicin B fermentation from shake flasks to a bioreactor?

A2: Transitioning from shake flasks to a bioreactor presents several challenges that can impact yield and reproducibility. Key challenges include:

  • Maintaining Consistency: Replicating the exact mass transfer, mixing, and shear stress conditions of a shake flask in a bioreactor is difficult.

  • Oxygen Transfer: Ensuring adequate dissolved oxygen (DO) is critical for Streptomyces metabolism and secondary metabolite production. The high surface-area-to-volume ratio in shake flasks facilitates passive oxygen diffusion, whereas bioreactors rely on controlled aeration and agitation.

  • Shear Stress: Mechanical agitation in a bioreactor can damage the mycelial structure of Streptomyces, potentially affecting growth and productivity.

  • Nutrient Gradients: In large-scale bioreactors, gradients of nutrients, pH, and dissolved oxygen can form, leading to heterogeneous cell populations and reduced productivity.

Q3: My Streptomyces roseofulvus culture is growing well (high biomass), but Frenolicin B production is low. What are the likely causes?

A3: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, can be attributed to several factors:

  • Suboptimal Induction of Biosynthetic Pathway: The production of secondary metabolites like Frenolicin B is often triggered by specific nutritional or environmental cues, which may not be present under optimal growth conditions.

  • Nutrient Limitation or Repression: The depletion of certain nutrients (e.g., phosphate) can trigger secondary metabolism, while high concentrations of others (e.g., glucose) can be repressive.[4]

  • Incorrect Harvest Time: Frenolicin B is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early or too late can result in low yields.

  • pH Shift: The pH of the fermentation broth can significantly influence enzyme activity and secondary metabolite production.

Q4: I am observing significant batch-to-batch variability in my Frenolicin B fermentation. How can I improve consistency?

A4: To improve consistency, focus on the following:

  • Inoculum Quality: Standardize the preparation of your seed culture, including the age and physiological state of the inoculum.

  • Medium Preparation: Ensure precise weighing and complete dissolution of all medium components. Use consistent sterilization methods to avoid degradation of sensitive ingredients.

  • Process Parameter Control: Tightly control key fermentation parameters such as pH, temperature, dissolved oxygen, and agitation speed.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low or No Frenolicin B Production Despite Good Cell Growth Carbon source repression.Replace glucose with a more slowly metabolized carbon source like glycerol or maltodextrin.
Phosphate inhibition.Optimize the phosphate concentration in the medium. Lower concentrations often favor secondary metabolite production.[4]
Suboptimal pH.Monitor and control the pH of the fermentation broth. The optimal pH for Frenolicin B production may differ from the optimal pH for growth.
Premature Plateau or Decline in Frenolicin B Production Nutrient limitation.Implement a fed-batch strategy to supply limiting nutrients during the production phase.
Product feedback inhibition.Consider in-situ product removal techniques, such as the addition of an adsorbent resin to the fermentation broth.
Accumulation of toxic byproducts.Analyze the fermentation broth for potential inhibitory compounds and adjust the medium composition or feeding strategy accordingly.
Foaming in the Bioreactor High protein content in the medium.Add an appropriate antifoam agent, such as polypropylene glycol.
Excessive agitation or aeration.Optimize the agitation and aeration rates to minimize foaming while maintaining adequate oxygen transfer.
Mycelial Pelleting or Clumping High inoculum density or specific medium components.Optimize the inoculum size and medium composition. Adding glass beads to the culture can sometimes help to maintain a more dispersed mycelial morphology.

Data Presentation: Fermentation Parameter Optimization

Disclaimer: Specific quantitative data for Frenolicin B production under varying conditions is not extensively available in the public domain. The following table presents representative data based on the fermentation of other polyketides in Streptomyces species to illustrate the expected trends and magnitudes of effects.

Parameter Condition A Yield of Polyketide (mg/L) Condition B Yield of Polyketide (mg/L) Reference Principle
Carbon Source 2% Glucose1502% Glycerol250Slowly metabolized carbon sources often enhance secondary metabolite production.[4]
Nitrogen Source 1% Peptone2001% Yeast Extract280Complex nitrogen sources can provide essential precursors and inducers.
pH Control Uncontrolled (drops to 5.5)120Controlled at pH 7.0350Stable pH in the optimal range is crucial for enzymatic activity in the biosynthetic pathway.[5]
Temperature 25°C22030°C380The optimal temperature for secondary metabolite production can be higher than for biomass growth.[6]
Dissolved Oxygen 20% saturation18050% saturation400Adequate oxygen supply is critical for the biosynthesis of many polyketides.

Experimental Protocols

Fermentation of Streptomyces roseofulvus for Frenolicin B Production

a. Seed Culture Preparation:

  • Prepare a seed medium containing (per liter): 10 g glucose, 20 g starch, 5 g yeast extract, 5 g peptone, and 4 g calcium carbonate. Adjust the pH to 7.0.

  • Inoculate 100 mL of the seed medium in a 500 mL flask with a culture of S. roseofulvus.

  • Incubate at 27°C with shaking at 250 rpm for 48 hours.

b. Production Fermentation:

  • Prepare the production medium containing (per liter): corn oil, dextrin, corn steep solids, cane molasses, sodium formate, yeast extract, soy flour, magnesium sulfate, monobasic sodium phosphate, and calcium carbonate.

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Maintain the fermentation temperature between 25°C and 34°C.

  • Monitor the production of Frenolicin B by HPLC. The typical fermentation time is 160 to 240 hours.

Extraction and Purification of Frenolicin B
  • After fermentation, adjust the pH of the whole broth to approximately 3.0.

  • Extract the broth with an equal volume of ethyl acetate.

  • Separate the ethyl acetate layer containing Frenolicin B.

  • Concentrate the ethyl acetate extract under reduced pressure.

  • Purify the crude extract using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Further purify the Frenolicin B fraction by crystallization from a solvent such as methanol or an ethyl acetate/hexane mixture.

Analytical Method: Quantification of Frenolicin B by HPLC
  • Sample Preparation: Centrifuge a sample of the fermentation broth to separate the mycelium. The supernatant can be directly analyzed or extracted with ethyl acetate for concentration.

  • HPLC System: A standard HPLC system with a C18 reversed-phase column and a UV detector is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used for separation.

  • Detection: Monitor the elution at the maximum absorbance wavelength of Frenolicin B.

  • Quantification: Create a standard curve using purified Frenolicin B to quantify the concentration in the fermentation samples.

Visualizations

Frenolicin B Biosynthesis Pathway

Frenolicin_B_Biosynthesis acetyl_coa Acetyl-CoA pks Type II Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks butyryl_coa Butyryl-CoA butyryl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain aromatase Aromatase/Cyclase polyketide_chain->aromatase aromatic_intermediate Aromatic Intermediate aromatase->aromatic_intermediate oxygenase Oxygenase aromatic_intermediate->oxygenase hydroxyl_intermediate Hydroxylated Intermediate oxygenase->hydroxyl_intermediate cyclase Cyclase hydroxyl_intermediate->cyclase frenolicin_b Frenolicin B cyclase->frenolicin_b

Caption: Proposed biosynthetic pathway of Frenolicin B from primary metabolites.

Experimental Workflow for Frenolicin B Production and Purification

Frenolicin_B_Workflow cluster_fermentation Upstream Processing cluster_downstream Downstream Processing inoculum Inoculum Preparation (S. roseofulvus) fermentation Scale-Up Fermentation (Bioreactor) inoculum->fermentation extraction Solvent Extraction (pH Adjustment) fermentation->extraction Harvest purification Chromatography (Silica Gel) extraction->purification crystallization Crystallization purification->crystallization final_product Pure Frenolicin B crystallization->final_product Final Product

Caption: Overall workflow for Frenolicin B production and purification.

Troubleshooting Logic for Low Frenolicin B Yield

Troubleshooting_Logic start Low Frenolicin B Yield check_growth Is biomass production adequate? start->check_growth optimize_growth Optimize growth medium and physical parameters. check_growth->optimize_growth No check_conditions Are fermentation conditions (pH, Temp, DO) optimal for secondary metabolism? check_growth->check_conditions Yes optimize_growth->check_growth optimize_conditions Optimize pH, temperature, and dissolved oxygen for production phase. check_conditions->optimize_conditions No check_nutrients Is there nutrient repression (e.g., glucose) or limitation? check_conditions->check_nutrients Yes success Improved Yield optimize_conditions->success modify_medium Modify carbon/nitrogen sources; implement fed-batch strategy. check_nutrients->modify_medium Yes check_nutrients->success No modify_medium->success

Caption: A logical workflow for troubleshooting low Frenolicin B yield.

References

Addressing challenges in the chemical synthesis of Frenolicin analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Frenolicin and its analogues. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of Frenolicin analogues.

Issue 1: Low yield or poor regioselectivity in the Diels-Alder reaction for the pyranonaphthoquinone core.

  • Question: My Diels-Alder reaction to form the pyranonaphthoquinone skeleton is resulting in a low yield and a mixture of regioisomers. How can I improve this?

  • Answer: Low yield and poor regioselectivity in the Diels-Alder reaction are common hurdles. Here are several strategies to address this issue:

    • Diene/Dienophile Reactivity: The electronic nature of your diene and dienophile is critical. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. Ensure your quinone dienophile is sufficiently electron-deficient. The presence of electron-withdrawing groups on the quinone can enhance reactivity and regioselectivity. Conversely, electron-donating groups on the diene will increase its reactivity.[1][2]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly improve both the rate and regioselectivity of the Diels-Alder reaction.[3] Lewis acids can coordinate to the carbonyl group of the quinone, lowering its LUMO energy and increasing its reactivity. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, and SnCl₄. The choice of Lewis acid can influence the regiochemical outcome, so screening different catalysts may be necessary.

    • Solvent Effects: The solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred. Solvents like toluene, dichloromethane, or benzene are commonly used.

    • Temperature and Reaction Time: While higher temperatures can sometimes overcome activation energy barriers, they can also lead to side reactions and reduced selectivity. It is often beneficial to run the reaction at lower temperatures for a longer duration, especially when using a catalyst.

    • Remote Substituent Effects: Be aware that substituents not directly involved in the cycloaddition can still influence regioselectivity through long-range electronic or steric effects.[1] Careful design of your synthetic precursors is therefore important.

Issue 2: Poor diastereoselectivity in the oxa-Pictet-Spengler reaction for the formation of the benzoisochroman ring.

  • Question: I am struggling to control the stereochemistry at the newly formed chiral center during the oxa-Pictet-Spengler cyclization. What factors influence diastereoselectivity?

  • Answer: Achieving high diastereoselectivity in the oxa-Pictet-Spengler reaction is crucial for the synthesis of biologically active Frenolicin analogues. Several factors can be tuned to control the stereochemical outcome:

    • Lewis Acid Selection: The choice of Lewis acid is a key determinant of diastereoselectivity. For instance, in the synthesis of certain Frenolicin precursors, copper(II) triflate (Cu(OTf)₂) has been shown to favor the formation of the α-configured product, while other Lewis acids might lead to different diastereomeric ratios.[4] A screening of various Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or TMSOTf is recommended to find the optimal conditions for your specific substrate.

    • Solvent and Temperature: The reaction solvent and temperature can significantly impact the diastereomeric ratio (d.r.). Dichloromethane is often a good starting point.[4] Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Nature of the Aldehyde: The steric bulk of the aldehyde used in the condensation can influence the facial selectivity of the cyclization.

    • Substrate Control: The existing stereocenters in your precursor will influence the stereochemical outcome of the cyclization. This is known as substrate-induced diastereoselectivity.

Issue 3: Difficulty in the purification of Frenolicin analogues.

  • Question: My crude product is a complex mixture, and I am having trouble isolating the desired Frenolicin analogue in high purity. What purification strategies are effective?

  • Answer: The purification of pyranonaphthoquinone compounds can be challenging due to their polarity and potential instability. A multi-step purification approach is often necessary:

    • Chromatography:

      • Flash Column Chromatography: This is the most common initial purification step. A silica gel stationary phase is typically used. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. The choice of solvent system will depend on the specific analogue.

      • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or for separating closely eluting compounds, preparative TLC can be a valuable tool.

      • High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for final compounds intended for biological testing, reversed-phase HPLC is often employed. A C18 column with a water/acetonitrile or water/methanol gradient is a common setup.

    • Recrystallization: If a solid product is obtained, recrystallization can be a powerful technique for purification, provided a suitable solvent system can be found.

    • Characterization of Impurities: To optimize purification, it is helpful to identify the major impurities. Techniques like LC-MS and NMR spectroscopy can be used to characterize byproducts, which can provide insights into side reactions and help in designing a more effective purification strategy.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of Frenolicin B?

A1: Two of the most pivotal steps are the construction of the pyranonaphthoquinone core and the stereoselective formation of the benzoisochroman system.[1][4] A highly regioselective Diels-Alder reaction is often employed for the former, while a diastereoselective oxa-Pictet-Spengler reaction is a key strategy for the latter.[1][4]

Q2: What are some common protecting groups used in the synthesis of Frenolicin analogues, and when are they necessary?

A2: Protecting groups are often required to mask reactive functional groups, such as phenols and alcohols, to prevent unwanted side reactions during the synthesis.[9][10][11][12][13] Common choices include:

  • For Phenolic Hydroxyl Groups:

    • Methyl ethers (Me): Stable but can be difficult to remove.

    • Benzyl ethers (Bn): Cleaved by hydrogenolysis, which is generally a mild condition.

    • Silyl ethers (e.g., TMS, TBDMS): Removed by fluoride ions (e.g., TBAF) or acidic conditions. The choice depends on the stability of other functional groups in the molecule.

  • For Alcoholic Hydroxyl Groups:

    • Silyl ethers (e.g., TBDMS, TIPS): Offer a range of stabilities depending on the steric bulk of the silyl group.

    • Acetyl (Ac) or Benzoyl (Bz) esters: Removed by hydrolysis under acidic or basic conditions.

The selection of a protecting group strategy depends on the overall synthetic route and the compatibility of the protection/deprotection conditions with other reagents used.[9][10]

Q3: How can I confirm the stereochemistry of my synthetic intermediates and final products?

A3: A combination of spectroscopic and analytical techniques is used to determine stereochemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can provide initial clues based on coupling constants and chemical shifts. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for determining the relative stereochemistry by identifying protons that are close in space.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral compound.

Q4: My Frenolicin analogue appears to be unstable during workup or purification. What precautions should I take?

A4: Pyranonaphthoquinones can be sensitive to light, air (oxidation), and strong acids or bases.

  • Minimize Exposure to Light: Protect reaction mixtures and purified compounds from direct light by wrapping flasks in aluminum foil.

  • Inert Atmosphere: Conduct reactions and store sensitive intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Mild Workup Conditions: Use mild acidic or basic conditions for workup procedures. Saturated aqueous ammonium chloride (NH₄Cl) is a good choice for quenching reactions instead of strong acids.

  • Temperature Control: Keep samples cold during purification and storage whenever possible.

Data Presentation

Table 1: Optimization of the oxa-Pictet-Spengler Reaction [4]

EntryLewis Acid (mol %)SolventTime (h)Yield (%)Diastereomeric Ratio (α:β)
1Sc(OTf)₃ (100)CH₂Cl₂1801:1
2Cu(OTf)₂ (50)CH₂Cl₂1854:1
3Yb(OTf)₃ (100)CH₂Cl₂1752:1
4TMSOTf (100)CH₂Cl₂1603:1
5Cu(OTf)₂ (50)Toluene12823.5:1
6Cu(OTf)₂ (50)CH₂Cl₂12905:1

Note: This table is a representative example based on literature findings and should be adapted for specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a solution of the substituted quinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at 0 °C, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of the diene (1.5 equiv) in anhydrous dichloromethane dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Diastereoselective oxa-Pictet-Spengler Reaction [4]

  • To a solution of the starting alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add the Lewis acid (e.g., Cu(OTf)₂, 50 mol%) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired benzoisochroman product.

Visualizations

experimental_workflow cluster_da Diels-Alder Reaction cluster_ops oxa-Pictet-Spengler Reaction da1 Dissolve Quinone in CH2Cl2 da2 Add Lewis Acid at 0 °C da1->da2 da3 Add Diene Solution da2->da3 da4 Stir at RT (12-24h) da3->da4 da5 Quench with NaHCO3 da4->da5 da6 Purify by Chromatography da5->da6 ops1 Dissolve Alcohol & Aldehyde in CH2Cl2 ops2 Add Lewis Acid at 0 °C ops1->ops2 ops3 Stir at RT (12-16h) ops2->ops3 ops4 Quench with NaHCO3 ops3->ops4 ops5 Purify by Chromatography ops4->ops5

Caption: General experimental workflows for key synthetic steps.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Low Yield in Diels-Alder? s1 Check Diene/Dienophile Reactivity start->s1 Yes s2 Introduce/Screen Lewis Acid Catalysts s1->s2 s3 Optimize Solvent and Temperature s2->s3 s4 Evaluate Remote Substituent Effects s3->s4

Caption: Troubleshooting logic for a low-yield Diels-Alder reaction.

References

Minimizing degradation of Frenolicin during extraction and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Frenolicin during extraction and purification processes.

Disclaimer on Quantitative Data

Currently, specific quantitative data on the degradation kinetics of Frenolicin under various conditions (e.g., precise rates at different pH values, temperatures, or light intensities) is not extensively available in the public domain. The tables and recommendations provided below are based on established principles for the handling of phenolic compounds, a class to which Frenolicin belongs, and qualitative information derived from existing literature on Frenolicin and its analogues.

Troubleshooting Guides

This section addresses common issues that can lead to Frenolicin degradation during extraction and purification.

Problem 1: Low Yield of Frenolicin in the Crude Extract

Possible Cause Recommended Solution Explanation
Oxidative Degradation - Perform extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled or high-purity, peroxide-free solvents.Frenolicin, like many phenolic compounds, is susceptible to oxidation, which can be accelerated by atmospheric oxygen and peroxides in solvents. Some processes for related compounds have noted improved yields under anaerobic conditions[1].
Incomplete Extraction - Ensure the pH of the fermentation broth is adjusted to acidic conditions (e.g., pH 2) before solvent extraction[2].- Use an appropriate solvent such as ethyl acetate or butyl acetate for extraction from the filtrate[2].- Perform multiple extractions (e.g., 3 times) to ensure complete transfer of Frenolicin to the organic phase.Acidifying the aqueous phase protonates the acidic functional groups of Frenolicin, increasing its solubility in organic solvents.
Thermal Degradation - Maintain low temperatures during concentration steps. Use a rotary evaporator with a water bath temperature below 40-45°C[1].- Avoid prolonged exposure to heat.Frenolicin is a polyketide and can be heat-sensitive. Elevated temperatures can lead to decomposition.
pH-Related Degradation - Minimize the time Frenolicin is exposed to harsh pH conditions. Neutralize extracts if they are to be stored for extended periods.While acidic conditions are necessary for efficient extraction, prolonged exposure to strong acids or bases can catalyze hydrolysis or other degradation reactions.

Problem 2: Presence of Multiple Degradation Products in Purified Fractions

Possible Cause Recommended Solution Explanation
Photodegradation (Light Sensitivity) - Protect all solutions and extracts containing Frenolicin from light by using amber glassware or wrapping containers in aluminum foil.Many complex organic molecules, especially those with chromophores like Frenolicin, can be degraded by exposure to UV and visible light.
Reaction with Solvents - Use high-purity (HPLC grade) solvents for all chromatographic steps.- Avoid chlorinated solvents if possible, as they can generate acidic impurities.Impurities in solvents can react with Frenolicin, leading to the formation of artifacts.
Contamination from Glassware - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.Residual acids, bases, or oxidizing agents on glassware can initiate degradation.
Instability on Chromatographic Media - For silica gel chromatography, consider deactivating the silica gel with a small amount of water or a suitable organic solvent if degradation is observed.- Minimize the time the compound spends on the column.The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting Frenolicin from the fermentation broth?

A1: An acidic pH, typically around 2, is recommended for the extraction of Frenolicin from the aqueous fermentation filtrate into an organic solvent like ethyl acetate or butyl acetate[2]. This ensures that the carboxylic acid moieties of Frenolicin are protonated, making the molecule less polar and more soluble in the organic phase.

Q2: Which solvents are best for the extraction and purification of Frenolicin?

A2: For the initial extraction from the filtrate, water-immiscible solvents like ethyl acetate and butyl acetate are commonly used[2]. For washing crude extracts to remove oils and nonpolar impurities, hexane is effective[1]. During purification by chromatography, solvent systems often involve mixtures of nonpolar and polar solvents, such as benzene or hexane/ethyl acetate gradients for silica gel chromatography[2].

Q3: What are the optimal temperature conditions for handling Frenolicin?

A3: It is crucial to keep temperatures as low as is practical throughout the extraction and purification process. For concentrating extracts, temperatures should ideally be kept below 40-45°C under vacuum[1]. Crystallization steps may be performed at low temperatures, such as 0°C, to improve yield[1]. For long-term storage, keeping the purified compound at -20°C or lower is advisable.

Q4: How can I prevent the conversion of Frenolicin to other analogues like deoxyfrenolicin during the process?

A4: The conversion of Frenolicin to deoxyfrenolicin is a reduction reaction, while the conversion of deoxyfrenolicin to Frenolicin B can be influenced by oxygen. To minimize unwanted conversions, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), especially if deoxyfrenolicin is an intermediate in the production of a desired analogue like Frenolicin B[1]. The choice of extraction and purification steps will also influence the final composition of the product.

Q5: What are the recommended storage conditions for purified Frenolicin?

A5: Purified Frenolicin should be stored as a solid in a tightly sealed container, protected from light, at low temperatures (-20°C or below). If storage in solution is necessary, use a high-purity aprotic solvent and store at low temperatures for the shortest possible time.

Data on Factors Affecting Frenolicin Stability (Qualitative)

The following tables provide a qualitative summary of the expected impact of various environmental factors on the stability of Frenolicin, based on general principles for phenolic compounds.

Table 1: Effect of pH on Frenolicin Stability

pH RangeExpected StabilityPotential Degradation Pathway
< 3 ModerateAcid-catalyzed hydrolysis of ester or ether linkages.
3 - 6 HighGenerally the most stable range for many phenolic compounds.
> 7 Low to ModerateBase-catalyzed hydrolysis and increased susceptibility to oxidation.

Table 2: Effect of Temperature on Frenolicin Stability

Temperature RangeExpected StabilityRecommendations
< 4°C HighIdeal for storage of solutions and extracts.
4°C - 25°C ModerateSuitable for short-term handling during extraction and purification. Minimize exposure time.
> 40°C LowSignificant risk of thermal degradation. Avoid during concentration and drying steps[1].

Table 3: Effect of Light and Oxygen on Frenolicin Stability

ConditionExpected StabilityRecommendations
Exposure to UV/Visible Light LowWork in a dimly lit environment and use amber glassware or foil-wrapped containers.
Presence of Oxygen Low to ModerateDegas solvents and consider working under an inert atmosphere (nitrogen or argon)[1].
Absence of Light and Oxygen HighOptimal conditions for preventing degradation.

Experimental Protocols

Protocol 1: General Extraction and Purification of Frenolicin from Streptomyces Culture

This protocol is a generalized procedure based on methods described in the literature[1][2][3].

  • Fermentation: Culture a Frenolicin-producing strain of Streptomyces (e.g., S. roseofulvus) in a suitable liquid medium under aerobic conditions at 27-30°C for 100-150 hours, or until maximum production is achieved[2].

  • Harvesting and Separation:

    • Centrifuge the fermentation broth to separate the mycelial biomass from the culture supernatant (filtrate).

  • Acidification and Extraction:

    • Adjust the pH of the culture filtrate to 2.0 with an acid such as 3N HCl[2].

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate or butyl acetate in a separatory funnel[2].

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extract with a saturated sodium chloride solution (brine) to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Concentration:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40°C[1]. This will yield the crude extract.

  • Preliminary Purification (Optional):

    • If the crude extract is oily, resuspend it in a minimal amount of a polar solvent and then precipitate nonpolar impurities by adding a nonpolar solvent like hexane. Filter to collect the more polar Frenolicin-containing fraction[1].

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a nonpolar solvent (e.g., benzene or a hexane/ethyl acetate mixture)[2].

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing Frenolicin.

  • Final Purification and Characterization:

    • Combine the pure fractions and concentrate under reduced pressure.

    • Further purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary[1].

    • Dry the purified Frenolicin under vacuum at a low temperature (e.g., 30°C)[1].

    • Confirm the identity and purity of the final product using analytical techniques such as NMR, mass spectrometry, and HPLC.

Visualizations

Frenolicin_Degradation_Factors cluster_factors Degradation Factors Frenolicin Frenolicin (Intact Molecule) Degradation Degradation Products Frenolicin->Degradation Degradation Temp High Temperature (>40°C) Temp->Degradation pH Extreme pH (<3 or >7) pH->Degradation Light UV/Visible Light Light->Degradation Oxygen Oxygen / Peroxides Oxygen->Degradation Solvent Solvent Impurities Solvent->Degradation

Caption: Factors contributing to the degradation of Frenolicin.

Frenolicin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Filtrate Collect Filtrate Centrifugation->Filtrate Acidification Acidify to pH 2 Filtrate->Acidification Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Solvent_Extraction Combine_Organic Combine & Dry Organic Layers Solvent_Extraction->Combine_Organic Concentration Concentrate under Vacuum (<40°C) Combine_Organic->Concentration Crude_Extract Crude Frenolicin Extract Concentration->Crude_Extract Silica_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Silica_Chromatography->Fraction_Analysis Combine_Pure Combine Pure Fractions Fraction_Analysis->Combine_Pure Final_Concentration Final Concentration & Drying Combine_Pure->Final_Concentration Purified_Frenolicin Purified Frenolicin Final_Concentration->Purified_Frenolicin

Caption: Workflow for Frenolicin extraction and purification.

References

Technical Support Center: Enhancing the Bioactivity of Frenolicin Through Chemical Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Frenolicin and its derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is Frenolicin and what are its primary biological activities?

Frenolicin is a polyketide antibiotic produced by Streptomyces roseofulvus. It belongs to the pyranonaphthoquinone class of natural products. The core structure of Frenolicin has been the subject of various chemical modifications to enhance its therapeutic potential. Its primary reported bioactivities include:

  • Anticancer: Frenolicin B has been shown to exhibit potent antitumor effects.[1][2][3]

  • Antifungal: It displays strong activity against various fungal species, including carbendazim-resistant strains.

  • Anticoccidial: Frenolicin and its derivatives are effective against protozoan parasites of the genus Eimeria, which cause coccidiosis.[1]

  • Antimalarial and Antibacterial: Various Frenolicin analogues have demonstrated activity against Plasmodium falciparum, Bacillus cereus, and Staphylococcus aureus.

2. What is the mechanism of action for the anticancer activity of Frenolicin B?

Frenolicin B exerts its anticancer effects by targeting Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), two key antioxidant proteins.[1][2][3] By covalently modifying the active-site cysteines of Prx1 and Grx3, Frenolicin B inhibits their function, leading to:[1][2][3]

  • An increase in intracellular reactive oxygen species (ROS).[1][2][3]

  • A decrease in cellular glutathione levels.[1][3]

  • Subsequent inhibition of the mTORC1/4E-BP1 signaling axis, which ultimately suppresses tumor growth.[1][2][3]

3. How can the bioactivity of Frenolicin be enhanced through chemical modification?

Structure-activity relationship (SAR) studies have shown that modifications to the Frenolicin scaffold can significantly impact its bioactivity. For instance, the identity of the substituent at the C-15 position has been shown to be sensitive for its antiparasitic activity against Toxoplasma gondii. The synthesis of carbocyclic analogues has also led to the development of new anticoccidial agents.[1]

4. What are common challenges when working with Frenolicin and its derivatives in bioassays?

A primary challenge is the poor aqueous solubility of many pyranonaphthoquinone compounds. This can lead to compound precipitation in aqueous assay media, resulting in inaccurate and underestimated potency. It is crucial to ensure complete dissolution of the compound to obtain reliable results.

Troubleshooting Guides

Issue 1: Low or No Observed Bioactivity in Anticancer Assays

Possible Cause Troubleshooting Steps
Poor Compound Solubility Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is minimal (typically <0.5%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution, try gentle warming or sonication. Consider using alternative co-solvents such as ethanol or PEG 400.
Incorrect Cell Line Selection Different cancer cell lines exhibit varying sensitivity to Frenolicin derivatives. Ensure the chosen cell line is appropriate for the target of interest. For example, if investigating the mTORC1 pathway, use a cell line where this pathway is known to be active.
Suboptimal Drug Concentration or Exposure Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Some effects, like the inhibition of 4E-BP1 phosphorylation, may require higher concentrations or longer incubation times.
Feedback Loop Activation Inhibition of the mTORC1 pathway can sometimes trigger pro-survival feedback loops, such as the activation of Akt signaling. If you observe unexpected results, consider investigating potential feedback mechanisms by co-treating with inhibitors of the suspected feedback pathway.

Issue 2: Inconsistent Results in Antifungal Susceptibility Testing

Possible Cause Troubleshooting Steps
Inoculum Preparation Ensure a standardized inoculum of the fungal organism is used. The density of the fungal suspension should be consistent across experiments.
Reading the Minimum Inhibitory Concentration (MIC) The MIC for azoles is typically defined as the lowest drug concentration that produces a 50% reduction in growth compared to the control. For amphotericin B, it is the lowest concentration with complete growth inhibition. Ensure the correct endpoint is being used for the specific antifungal class.
Compound Stability in Media Verify the stability of your Frenolicin derivative in the chosen culture medium over the course of the experiment. Degradation of the compound can lead to an overestimation of the MIC.

Data Presentation

Table 1: Cytotoxicity of Frenolicin and its Analogues against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
FrenolicinA549 (Lung Carcinoma)5.77[4]
Frenolicin BA549 (Lung Carcinoma)0.28[4]
DeoxyfrenolicinA549 (Lung Carcinoma)3.21[4]
UCF76-AA549 (Lung Carcinoma)1.83[4]
Frenolicin CA549 (Lung Carcinoma)> 80[4]
Frenolicin DA549 (Lung Carcinoma)> 80[4]
Frenolicin EA549 (Lung Carcinoma)> 80[4]
Frenolicin FA549 (Lung Carcinoma)> 80[4]
Frenolicin GA549 (Lung Carcinoma)> 80[4]

Table 2: Antifungal Activity of Frenolicin B

Fungal SpeciesMIC (mg/L)
Fusarium graminearum PH-10.51
Carbendazim-resistant F. graminearum0.25 - 0.92
Fusarium asiaticum0.25 - 0.92

Experimental Protocols

1. Protocol for Assessing Anticancer Activity (MTT Assay)

This protocol is a general guideline for determining the cytotoxicity of Frenolicin derivatives against adherent cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Frenolicin derivative from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

2. Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be adapted for Frenolicin derivatives.

  • Preparation of Antifungal Solutions: Prepare serial twofold dilutions of the Frenolicin derivative in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Mandatory Visualization

Frenolicin_Anticancer_Signaling_Pathway Frenolicin_B Frenolicin B Prx1 Peroxiredoxin 1 (Prx1) Frenolicin_B->Prx1 Inhibits Grx3 Glutaredoxin 3 (Grx3) Frenolicin_B->Grx3 ROS ↑ Reactive Oxygen Species (ROS) Prx1->ROS Leads to GSH ↓ Glutathione (GSH) Prx1->GSH Leads to Grx3->ROS Leads to Grx3->GSH Leads to mTORC1 mTORC1 ROS->mTORC1 Inhibits EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Tumor_Growth Tumor Growth EBP1->Tumor_Growth Promotes

Caption: Anticancer signaling pathway of Frenolicin B.

Experimental_Workflow_Bioactivity start Start: Frenolicin Derivative Synthesis/Isolation solubility Solubility Assessment & Optimization (e.g., DMSO stock preparation) start->solubility bioassay In Vitro Bioassay (e.g., Anticancer, Antifungal) solubility->bioassay data_analysis Data Analysis (e.g., IC50/MIC determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization (Chemical Modification) sar->lead_optimization end End: Identification of Potent Analog sar->end lead_optimization->start Iterative process

Caption: General experimental workflow for enhancing Frenolicin bioactivity.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activities of Frenolicin B and Nystatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal research, the polyene macrolide Nystatin has long been a benchmark for activity against a broad spectrum of fungal pathogens. However, the emergence of resistance and the quest for novel therapeutic agents have spurred investigations into new chemical entities. Among these, Frenolicin B, a pyranonaphthoquinone antibiotic, has demonstrated potential, albeit with a primary research focus on its anticancer properties. This guide provides a comparative analysis of the antifungal activities of Frenolicin B and Nystatin, presenting available experimental data, detailing methodologies for key experiments, and visualizing their mechanisms of action.

Executive Summary

This guide reveals a significant disparity in the available antifungal data between Nystatin and Frenolicin B. Nystatin's extensive history of clinical use is reflected in the wealth of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data against a wide array of fungal species. In contrast, quantitative antifungal data for Frenolicin B is sparse and primarily focused on phytopathogenic fungi. While a direct, comprehensive comparison is currently challenging, this document synthesizes the existing information to provide a foundational understanding for researchers.

Data Presentation: Antifungal Activity

The following tables summarize the available quantitative data on the antifungal activity of Nystatin and Frenolicin B. It is crucial to note the limited data for Frenolicin B, which restricts a direct comparison across a broad range of clinically relevant fungi.

Table 1: Antifungal Activity of Nystatin

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Candida albicans0.25 - 8[1][2]0.5 - 64[2]
Candida glabrata0.625 - 16[2][3]0.5 - 64[2]
Candida krusei4 - 16[1][2]0.5 - 64[2]
Candida parapsilosis1.25 - 16[2][3]0.5 - 64[2]
Candida tropicalis0.625 - 16[2][3]0.5 - 64[2]
Aspergillus fumigatus0.5 - >168 - >16[4]
Aspergillus flavus2 - >16>16[4]
Aspergillus niger1 - >16>16[4]
Aspergillus terreus8 - >16>16[4]
Cryptococcus neoformans0.5 - 4Not widely reported

Table 2: Antifungal Activity of Frenolicin B

Fungal SpeciesEC50 (mg/L)MIC (µg/mL)MFC (µg/mL)
Fusarium graminearum0.25 - 0.92[5][6]Not reportedNot reported
Fusarium asiaticum0.25 - 0.92[5][6]Not reportedNot reported

EC50 (Half maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Mechanisms of Action

The antifungal mechanisms of Nystatin and Frenolicin B are distinct, targeting different cellular components and pathways.

Nystatin: As a polyene antibiotic, Nystatin's primary mode of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Frenolicin B: The antifungal mechanism of Frenolicin B is not as well-elucidated as its anticancer properties. However, studies on its effects against Fusarium graminearum suggest that it may inhibit the metabolism of nucleotides and energy by affecting genes involved in phosphorus utilization.[5][6] This is a departure from its known anticancer mechanism, which involves the inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), leading to an increase in reactive oxygen species (ROS).[7] Further research is required to fully understand its specific antifungal mode of action.

Visualizing the Mechanisms

Nystatin_Mechanism Nystatin Nystatin Ergosterol Ergosterol in Fungal Cell Membrane Nystatin->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Membrane_Disruption Membrane Disruption & Increased Permeability Pore_Formation->Membrane_Disruption Leakage Leakage of Intracellular Components (e.g., K+) Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mechanism of action of Nystatin.

Frenolicin_B_Antifungal_Mechanism Frenolicin_B Frenolicin B Fungal_Cell Fungal Cell (e.g., Fusarium) Frenolicin_B->Fungal_Cell Enters Metabolism_Inhibition Inhibition of Nucleotide & Energy Metabolism Fungal_Cell->Metabolism_Inhibition Disrupts Cellular_Dysfunction Cellular Dysfunction Metabolism_Inhibition->Cellular_Dysfunction Growth_Inhibition Inhibition of Fungal Growth Cellular_Dysfunction->Growth_Inhibition

Caption: Proposed antifungal mechanism of Frenolicin B.

Experimental Protocols

The determination of MIC and MFC values is crucial for evaluating the efficacy of antifungal agents. Standardized protocols developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of results.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is a standardized reference for determining the MIC of antifungal agents against yeasts that cause invasive infections, such as Candida spp. and Cryptococcus neoformans.

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide for Nystatin) and serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: Microtiter plates containing the diluted antifungal agents and the yeast inoculum are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no growth or a ≥99.9% reduction in the initial inoculum.

CLSI_M27_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Antifungal_Dilution Serial Dilution of Antifungal Agent Microtiter_Plate Inoculate Microtiter Plate Antifungal_Dilution->Microtiter_Plate Inoculum_Prep Yeast Inoculum Preparation Inoculum_Prep->Microtiter_Plate Incubation Incubate at 35°C (24-48h) Microtiter_Plate->Incubation MIC_Reading Read MIC Incubation->MIC_Reading MFC_Plating Subculture for MFC MIC_Reading->MFC_Plating MFC_Reading Read MFC MFC_Plating->MFC_Reading

Caption: Workflow for CLSI M27 broth microdilution assay.

Conclusion

This comparative guide highlights the well-established and broad-spectrum antifungal activity of Nystatin against clinically relevant yeasts and molds. Its mechanism of action, targeting the fungal cell membrane, is a proven strategy for antifungal therapy.

Frenolicin B, while showing promise as an antifungal agent, particularly against phytopathogenic fungi, requires significant further investigation. The current lack of comprehensive MIC and MFC data against a diverse panel of human fungal pathogens is a major gap. Future research should focus on determining its in vitro activity spectrum and elucidating its specific antifungal mechanism of action. Understanding whether its antifungal activity is mediated through the same ROS-inducing pathway as its anticancer effects, or through the proposed inhibition of metabolic pathways, will be critical for its potential development as a therapeutic agent. For now, Nystatin remains a more characterized and broadly active antifungal agent for comparative purposes in research and development.

References

Validating the Anticancer Mechanism of Action of Frenolicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frenolicin B, a pyranonaphthoquinone natural product, has emerged as a compound of significant interest in oncology research due to its potent anticancer properties. Its unique mechanism, which exploits the inherent oxidative stress in cancer cells, distinguishes it from many conventional therapies. This guide provides a detailed validation of Frenolicin B's mechanism of action, offers an objective comparison with alternative anticancer agents, and presents supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The Molecular Mechanism of Frenolicin B

Frenolicin B exerts its antitumor effects through a targeted disruption of cellular redox homeostasis. It functions as a potent and selective covalent inhibitor of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2]

The inhibition of these enzymes leads to a cascade of downstream events:

  • Increased Reactive Oxygen Species (ROS): By disabling Prx1 and Grx3, Frenolicin B compromises the cancer cell's ability to manage oxidative stress, leading to a significant accumulation of intracellular ROS.[1][2]

  • Activation of TSC Complex: The elevated ROS levels activate the peroxisome-bound tuberous sclerosis complex (TSC).[2][3]

  • Inhibition of mTORC1/4E-BP1 Pathway: The activated TSC complex subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][3] This leads to a decrease in the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2]

  • Induction of Apoptosis and Growth Inhibition: The repression of the mTORC1/4E-BP1 axis ultimately suppresses protein synthesis, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1][2]

This ROS-dependent mechanism provides a targeted approach to selectively eliminate cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.

Frenolicin B Signaling Pathway cluster_cell Cancer Cell FB Frenolicin B Prx1_Grx3 Prx1 & Grx3 (Antioxidant Proteins) FB->Prx1_Grx3 Inhibits ROS Increased ROS (Oxidative Stress) Prx1_Grx3->ROS Reduces TSC TSC Complex (at Peroxisome) ROS->TSC Activates mTORC1 mTORC1 TSC->mTORC1 Inhibits p4EBP1 Phosphorylated 4E-BP1 mTORC1->p4EBP1 Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Protein_Synth Protein Synthesis p4EBP1->Protein_Synth Activates Growth Cell Growth & Proliferation Protein_Synth->Growth

Caption: Frenolicin B signaling pathway.

Comparative Analysis with Alternative Anticancer Agents

To validate the efficacy of Frenolicin B, its mechanism and performance must be compared against other anticancer agents. This section contrasts Frenolicin B with a natural ROS-inducing agent (Tomentosin), a targeted mTOR inhibitor (Rapamycin), and a conventional DNA-damaging chemotherapeutic (Doxorubicin).

Table 1: Comparison of Anticancer Mechanisms

FeatureFrenolicin BTomentosinRapamycinDoxorubicin
Primary Target(s) Peroxiredoxin 1 (Prx1) & Glutaredoxin 3 (Grx3)[1][2]Not fully elucidated, but induces ROS[4][5]FKBP12, leading to allosteric inhibition of mTORC1[6][7]Topoisomerase II, DNA Intercalation[8]
Primary Mechanism Covalent inhibition of antioxidant enzymes[1]Induction of intracellular ROS[4][9]Inhibition of mTORC1 signaling[6][10]DNA damage and inhibition of DNA synthesis[8]
Key Downstream Effect Inhibition of mTORC1/4E-BP1 signaling pathway[1][3]Apoptosis, cell cycle arrest, DNA damage[5]Inhibition of protein synthesis, induction of autophagy[7][11]Induction of apoptosis via DNA damage response
Mode of Action Targeted, exploits redox vulnerabilityPro-oxidantTargeted, cytostatic/cytotoxicBroad-spectrum, cytotoxic

Quantitative Performance Data

The cytotoxic potential of an anticancer agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Table 2: Comparative Cytotoxicity (IC50) of Anticancer Agents in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Treatment DurationReference
Frenolicin B Derivative (12) HCT116Colorectal Carcinoma~1-272h[1]
Tomentosin MG-63Osteosarcoma~4024h[5]
HCT 116Colorectal Carcinoma13.3048h[6]
HT-29Colorectal Carcinoma10.0148h[6]
RajiBurkitt's Lymphoma42.6248h[4]
Rapamycin Ca9-22Oral Carcinoma~15Not Specified[11]
MCF-7Breast Cancer0.02Not Specified[10]
MDA-MB-231Breast Cancer10Not Specified[10]
Doxorubicin HCT116Colorectal Carcinoma24.30 (µg/ml)Not Specified[3]
PC3Prostate Cancer8.0048h[8]
A549Lung Cancer1.5048h[8]
MCF-7Breast Cancer2.5024h[12]

Note: IC50 values are highly dependent on experimental conditions, including assay type and duration. The values presented are for comparative purposes and are derived from the cited literature.

In addition to in vitro cytotoxicity, Frenolicin B and its derivatives have demonstrated significant suppression of tumor growth in in vivo mouse xenograft models, validating its therapeutic potential in a physiological context.[1][2]

Key Experimental Protocols

Validating the mechanism of Frenolicin B relies on specific molecular biology techniques. Below are detailed protocols for two key experiments.

Western Blot for 4E-BP1 Phosphorylation

This protocol is used to quantify the phosphorylation status of 4E-BP1, a key downstream target of the mTORC1 pathway, upon treatment with Frenolicin B. A decrease in phosphorylated 4E-BP1 indicates inhibition of the mTORC1 pathway.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and grow to 70-80% confluency. Treat cells with various concentrations of Frenolicin B (and a vehicle control) for a specified time (e.g., 12 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-4E-BP1 (e.g., Thr37/46) and total 4E-BP1.[13][14][15] A loading control antibody (e.g., β-actin) should also be used.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phospho-4E-BP1 signal to the total 4E-BP1 signal.

Caption: Western Blot experimental workflow.
Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[1]

Methodology:

  • Cell Culture and Treatment: Seed cells in culture plates and treat with Frenolicin B (and controls) for a desired period (e.g., 72 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[2]

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to 100 µL of the cell suspension.[2][16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Analysis by Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Healthy cells: Annexin V negative and PI negative.

    • Early apoptotic cells: Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive and PI positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.

Apoptosis Assay Workflow cluster_workflow Experimental Workflow A Cell Treatment B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Incubate (15 min, Dark) E->F G Flow Cytometry Analysis F->G H Data Quantification (% Apoptotic Cells) G->H

Caption: Annexin V apoptosis assay workflow.

Conclusion

Frenolicin B presents a compelling anticancer strategy by selectively targeting the antioxidant machinery of cancer cells, leading to a lethal increase in ROS and subsequent inhibition of the critical mTORC1 growth pathway. Comparative analysis reveals its unique mechanism, which differs from both conventional chemotherapeutics and other targeted agents like direct mTOR inhibitors. The supporting quantitative data and established experimental protocols provide a solid foundation for further investigation. These findings establish Frenolicin B as a promising candidate for development into a new class of anticancer agents that exploit the intrinsic redox vulnerabilities of tumors.

References

A Comparative Analysis of Frenolicin B and Carbendazim as Antifungal Agents Against Fusarium graminearum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Frenolicin B and the conventional fungicide carbendazim against Fusarium graminearum, the primary causative agent of Fusarium head blight in wheat and other cereals. The following sections present quantitative data, detailed experimental protocols, and visualizations of the mechanisms of action to offer a comprehensive overview for research and development purposes.

Quantitative Efficacy Comparison

Frenolicin B has demonstrated potent antifungal activity against Fusarium graminearum, exhibiting a lower half-maximal effective concentration (EC50) than carbendazim, indicating higher efficacy in vitro. Notably, Frenolicin B also shows strong inhibitory effects against carbendazim-resistant strains of Fusarium.

CompoundTarget StrainEC50 (mg/L)Efficacy in Field Experiments (Control of Fusarium Head Blight)
Frenolicin B F. graminearum strain PH-10.51[1]Better than or no significant difference to phenamacril and carbendazim at lower application rates (75 g ai/ha)
Fusarium spp. (including carbendazim-resistant strains)0.25–0.92Not specified
Carbendazim F. graminearum strain PH-10.78Standard control, higher application rate required (600 g ai/ha)[2]
Sensitive F. graminearum isolates0.08 to 0.98 µg/ml[3]Widely used, but effectiveness is threatened by resistance[4][5]
Moderately resistant F. graminearum isolates2.73 to 13.28 µg/ml[3]Reduced efficacy
Highly resistant F. graminearum isolate21.12 µg/ml[3]Ineffective

Experimental Protocols

The following protocols outline the methodology for determining the antifungal efficacy of Frenolicin B and carbendazim against Fusarium graminearum.

Mycelial Growth Inhibition Assay

This assay is used to determine the EC50 values of the antifungal compounds.

1. Fungal Strain and Culture Preparation:

  • The wild-type Fusarium graminearum strain PH-1 is used.

  • The fungus is cultured on Potato Dextrose Agar (PDA) plates.

  • For inoculum, mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing colony.

2. Preparation of Fungicide-Amended Media:

  • Stock solutions of Frenolicin B and carbendazim are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • The stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations. For carbendazim, a typical concentration range for sensitive isolates is 0, 0.1, 0.3, 0.5, 0.7, and 0.9 µg/ml. For resistant isolates, higher concentrations are necessary. A control plate containing only the solvent is also prepared.

3. Inoculation and Incubation:

  • A mycelial plug of F. graminearum is placed at the center of each fungicide-amended and control PDA plate.

  • The plates are incubated in the dark at 25°C for a specified period (e.g., 3 days).

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate.

  • The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, is calculated by probit analysis.

Mechanism of Action

Frenolicin B and carbendazim exhibit distinct mechanisms of action in their inhibition of Fusarium graminearum.

Frenolicin B: Transcriptome analysis suggests that Frenolicin B disrupts the metabolism of nucleotides and energy by affecting genes involved in phosphorus utilization.[1] This leads to aberrant mycelial morphology, including uneven thickness, swelling, and disintegration of the cytoplasm.[2]

Carbendazim: Carbendazim is a benzimidazole fungicide that targets the β-tubulin protein in fungi.[6][7] It interferes with the polymerization of monomeric tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6] This disruption of microtubule assembly inhibits hyphal growth and nuclear division.[7] Resistance to carbendazim in Fusarium graminearum is often associated with point mutations in the β2-tubulin gene.[7]

Visualizing the Pathways and Processes

To better illustrate the experimental workflow and the distinct mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungus F. graminearum Culture Inoculate Inoculate Plates Fungus->Inoculate Media Prepare PDA Media Amend_Media Amend Media with Fungicides Media->Amend_Media Compounds Prepare Fungicide Stock Solutions Compounds->Amend_Media Amend_Media->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Calculate_EC50 Determine EC50 Calculate_Inhibition->Calculate_EC50

Mycelial Growth Inhibition Assay Workflow

mechanism_of_action cluster_frenolicinB Frenolicin B cluster_carbendazim Carbendazim FrenolicinB Frenolicin B Genes Affects Phosphorus Utilization Genes FrenolicinB->Genes Metabolism Inhibits Nucleotide & Energy Metabolism Morphology Aberrant Mycelial Morphology Metabolism->Morphology Genes->Metabolism Carbendazim Carbendazim Tubulin Binds to β-tubulin Carbendazim->Tubulin Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Growth_Inhibition Inhibits Hyphal Growth & Nuclear Division Polymerization->Growth_Inhibition

Comparative Mechanisms of Action

References

Structure-Activity Relationship of Frenolicin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various Frenolicin analogues. The data presented herein is compiled from experimental studies to facilitate objective performance comparisons and support further drug development and research.

Introduction to Frenolicin and its Analogues

Frenolicin and its analogues are a class of pyranonaphthoquinone natural products, primarily isolated from Streptomyces species. These compounds have garnered significant interest due to their diverse biological activities, including antifungal, antitumor, antimalarial, and antibacterial properties. Understanding the relationship between the structural modifications of the frenolicin scaffold and the resulting biological activity is crucial for the development of potent and selective therapeutic agents. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes key structural relationships and mechanisms of action.

Comparative Biological Activities of Frenolicin Analogues

The biological activities of various Frenolicin analogues are summarized in the table below. The data highlights the impact of structural modifications on their potency and spectrum of activity.

Compound Name/AnalogueStructural Modification HighlightsBiological ActivityOrganism/Cell LineQuantitative Data (IC₅₀/EC₅₀/MIC)
Frenolicin Core pyranonaphthoquinone structureCytotoxicityA549 (Human Lung Carcinoma)0.28 - 5.77 µM[1][2]
Anti-MycobacteriumMycobacterium tuberculosisMIC: 25.0 µg/mL[3]
Frenolicin A -AntimalarialPlasmodium falciparumIC₅₀: 17.4 µM[3]
AntibacterialBacillus cereusMIC: 50.0 µg/mL[3]
Frenolicin B Differs from Frenolicin in the pyran ringAntifungalFusarium graminearum PH-1EC₅₀: 0.51 mg/L
AntifungalCarbendazim-resistant Fusarium strainsEC₅₀: 0.25–0.92 mg/L
CytotoxicityA549 (Human Lung Carcinoma)0.28 - 5.77 µM[1][2]
AntimalarialPlasmodium falciparumIC₅₀: 1.37 µM[3]
AntibacterialStaphylococcus aureusMIC: 0.20 µg/mL[3]
Anti-plant pathogenic fungiColletotrichum acutatumMIC: 1.56 µg/mL[3]
Anti-plant pathogenic fungiAlternaria brassicicolaMIC: 6.25 µg/mL[3]
Frenolicins C, D, E, F Modifications on the pyranonaphthoquinone coreCytotoxicityA549 (Human Lung Carcinoma)Inactive (IC₅₀ > 80 µM)[1][2]
Frenolicin G Dimeric structure with a thioether bridgeCytotoxicityA549 (Human Lung Carcinoma)Inactive (IC₅₀ > 80 µM)[1][2]
Anti-MycobacteriumMycobacterium tuberculosisMIC: 25.0 µg/mL[3]
Frenolicins H, I Undisclosed modificationsCytotoxicityMalignant and non-malignant cellsWeak cytotoxicity[3]
Deoxyfrenolicin Lacks the epoxide of FrenolicinCytotoxicityA549 (Human Lung Carcinoma)0.28 - 5.77 µM[1][2]
UCF76-A Related pyranonaphthoquinoneCytotoxicityA549 (Human Lung Carcinoma)0.28 - 5.77 µM[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC/EC₅₀)

This protocol is used to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀) of a compound against fungal isolates.

  • Inoculum Preparation: Fungal isolates, such as Fusarium species, are cultured on an appropriate agar medium. Spores or mycelial fragments are harvested and suspended in a sterile saline solution or broth. The suspension is adjusted to a standardized concentration (e.g., 1 × 10⁶ to 5 × 10⁶ CFU/mL).

  • Drug Dilution: The Frenolicin analogue is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate containing a liquid broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth. For EC₅₀ determination, fungal growth can be quantified by measuring the optical density, and the EC₅₀ is calculated as the concentration that inhibits 50% of the fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are treated with various concentrations of the Frenolicin analogues for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimalarial Activity Assay (Plasmodium falciparum Growth Inhibition Assay)

This assay measures the ability of a compound to inhibit the in vitro growth of the malaria parasite, Plasmodium falciparum.

  • Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is maintained in in vitro culture in human erythrocytes in a complete medium. The parasite culture is synchronized to the ring stage.

  • Assay Setup: In a 96-well plate, serial dilutions of the Frenolicin analogues are prepared. Synchronized ring-stage parasites are added to each well at a specific parasitemia and hematocrit.

  • Incubation: The plates are incubated for 48-72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Growth Measurement: Parasite growth can be quantified using various methods, such as:

    • Microscopy: Giemsa-stained blood smears are prepared from each well, and the number of infected red blood cells is counted.

    • Fluorometric/Colorimetric Assays: DNA-intercalating dyes (e.g., SYBR Green I, PicoGreen) or enzymatic assays (e.g., lactate dehydrogenase assay) are used to quantify parasite proliferation.

  • Data Analysis: The percentage of growth inhibition is calculated for each compound concentration relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent against a specific bacterium.

  • Inoculum Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus cereus) is grown on an appropriate agar medium. A few colonies are suspended in a sterile broth or saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Drug Dilution: The Frenolicin analogue is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (or other appropriate broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Visualizations

General Structure of Frenolicin and Sites of Analogue Modification

The following diagram illustrates the core chemical structure of Frenolicin and highlights the common positions where modifications occur to generate its various analogues. These modifications significantly influence the biological activity of the resulting compounds.

Caption: Core structure of Frenolicin indicating common modification sites.

Proposed Antitumor Signaling Pathway of Frenolicin B

Frenolicin B has been shown to exert its antitumor effects by targeting key antioxidant proteins, leading to an increase in reactive oxygen species (ROS) and the subsequent inhibition of a critical cell growth signaling pathway.

Frenolicin_B_Pathway Frenolicin_B Frenolicin B Prx1 Peroxiredoxin 1 (Prx1) Frenolicin_B->Prx1 inhibits Grx3 Glutaredoxin 3 (Grx3) Frenolicin_B->Grx3 inhibits ROS ↑ Reactive Oxygen Species (ROS) Frenolicin_B->ROS leads to increase in Prx1->ROS normally reduce Grx3->ROS normally reduce mTORC1 mTORC1 ROS->mTORC1 inhibits Apoptosis Apoptosis ROS->Apoptosis induces EBP1 4E-BP1 mTORC1->EBP1 phosphorylates (inhibits) Translation Protein Translation (Cell Growth & Proliferation) mTORC1->Translation promotes EBP1->Translation inhibits Translation->Apoptosis inhibition leads to

Caption: Frenolicin B's proposed mechanism of antitumor action.

References

Comparative Cytotoxicity Analysis: Frenolicin C vs. Frenolicin G

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of Frenolicin C and Frenolicin G, supported by experimental data and protocols.

This guide provides a detailed comparison of the cytotoxic activities of two pyranonaphthoquinone compounds, Frenolicin C and Frenolicin G. The information presented is based on a study by Wang et al. (2013), which investigated the biological activity of several newly isolated frenolicin analogues.

Summary of Cytotoxic Activity

Experimental evaluation against the human lung carcinoma cell line A549 revealed that both Frenolicin C and Frenolicin G are largely inactive.[1] In contrast, other known frenolicin analogues tested in the same study, such as frenolicin, frenolicin B, UCF76-A, and deoxyfrenolicin, exhibited moderate cytotoxic effects.[1][2][3][4]

Data Presentation
CompoundCell LineIC50 (µM)95% Confidence Intervals
Frenolicin C A549>80-
Frenolicin G A549>80-
FrenolicinA5492.591.83 ~ 3.68
Frenolicin BA5490.280.20 ~ 0.40
UCF76-AA5490.380.28 ~ 0.51
DeoxyfrenolicinA5495.774.31 ~ 7.72

Data sourced from Wang et al. (2013). The study screened these compounds for their cytotoxic activity against the human non-small cell lung carcinoma A549 cell line.[1]

Experimental Protocols

The cytotoxicity of Frenolicin C and Frenolicin G was assessed using a standard cancer cell line cytotoxicity assay.

Cell Line: Human non-small cell lung carcinoma (A549)

Methodology:

  • Cell Culture: A549 cells were maintained in an appropriate culture medium and conditions.

  • Compound Preparation: Frenolicin C and G were dissolved in a suitable solvent to create stock solutions.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The following day, cells were treated with various concentrations of the frenolicin compounds.

  • Incubation: The treated cells were incubated for a standard period (e.g., 48 or 72 hours).

  • Cytotoxicity Assay: Cell viability was determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from the dose-response curves.

G cluster_0 Experimental Workflow A A549 Cell Culture B Cell Seeding in 96-well Plates A->B C Overnight Incubation B->C D Treatment with Frenolicin C/G C->D E Incubation (48-72h) D->E F MTT Assay E->F G Data Analysis (IC50 Calculation) F->G

Cytotoxicity Experimental Workflow

Putative Signaling Pathway of Cytotoxic Frenolicins

While Frenolicin C and G did not exhibit significant cytotoxicity, some related pyranonaphthoquinones, such as Frenolicin B, are postulated to exert their anticancer effects through the inhibition of the AKT signaling pathway.[1] This is thought to occur via an irreversible alkylation of the allosteric T-loop site of AKT, a mechanism distinct from classical ATP-competitive kinase inhibitors.[1] It is important to note that this pathway is associated with the active compounds in this class and may not be relevant to the inactive Frenolicin C and G.

G cluster_1 Proposed AKT Inhibition Pathway FrenolicinB Frenolicin B (Active Analogue) AKT AKT Kinase FrenolicinB->AKT Inhibits (Allosteric Alkylation) CellProliferation Cell Proliferation & Survival AKT->CellProliferation Promotes

Proposed Mechanism of Action for Cytotoxic Frenolicins

References

The Enigmatic Frenolicin B: A Deep Dive into Potential Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide explores the theoretical landscape of cross-resistance between the pyranonaphthoquinone antibiotic, Frenolicin B, and other antimicrobial agents. In the absence of direct experimental studies on this specific topic, this document provides a comprehensive overview based on its known mechanisms of action and the general principles of antibiotic resistance.

Currently, public domain research lacks specific studies detailing the cross-resistance profiles of Frenolicin B with other antibiotics. The available scientific literature primarily focuses on its potent anticancer and antiparasitic properties. However, by examining its mechanism of action and drawing parallels with antibiotics of similar chemical structure and function, we can postulate potential cross-resistance scenarios. This guide aims to provide a foundational understanding for researchers interested in pursuing this critical area of antibiotic research.

Understanding Frenolicin B's Mechanism of Action

Frenolicin B, a member of the pyranonaphthoquinone class of antibiotics, has been primarily investigated for its anticancer effects. Its mechanism in eukaryotic cells involves the inhibition of key antioxidant enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This inhibition leads to a surge in intracellular reactive oxygen species (ROS), which in turn triggers apoptotic pathways and suppresses tumor growth.

While its direct antibacterial target is not as extensively characterized, the chemical nature of Frenolicin B as a quinone suggests that its antimicrobial activity may also be linked to the generation of oxidative stress. Quinone-containing compounds are known to interfere with cellular respiration and generate ROS, which can damage DNA, proteins, and lipids, ultimately leading to bacterial cell death. It is plausible that Frenolicin B's antibacterial action follows a similar pathway.

Potential for Cross-Resistance: A Theoretical Framework

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics to which it has not been exposed. This phenomenon is often rooted in shared resistance mechanisms. Given Frenolicin B's putative mechanism of action, several scenarios for cross-resistance can be hypothesized.

Table 1: Hypothetical Cross-Resistance Scenarios for Frenolicin B

Antibiotic Class with Potential for Cross-ResistanceShared Resistance MechanismRationale for Potential Cross-Resistance with Frenolicin B
Other Quinone Antibiotics (e.g., Fluoroquinolones) Efflux pumps, Target modification (DNA gyrase/topoisomerase IV)While the primary targets differ, overexpression of broad-spectrum efflux pumps that can expel various toxic compounds could confer resistance to both fluoroquinolones and Frenolicin B.
Agents Inducing Oxidative Stress (e.g., some bactericidal agents) Upregulation of antioxidant systems (e.g., superoxide dismutase, catalase)Bacteria that have developed enhanced defenses against oxidative stress to survive other bactericidal agents may exhibit tolerance to the ROS-generating effects of Frenolicin B.
Naphthoquinone-based compounds Enzymatic modification, Reduced uptakeResistance mechanisms targeting the naphthoquinone scaffold, such as enzymatic inactivation or alterations in membrane permeability, could affect a range of related compounds, including Frenolicin B.

Experimental Protocols for Investigating Frenolicin B Cross-Resistance

To validate the theoretical cross-resistance profiles outlined above, a series of well-defined experiments would be necessary. The following protocol describes a standard approach for assessing cross-resistance.

1. Bacterial Strains:

  • A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii).

  • For each species, include a wild-type, antibiotic-susceptible strain and a panel of isogenic strains with well-characterized resistance mechanisms to various antibiotic classes (e.g., efflux pump overexpressers, strains with target site mutations).

2. Antimicrobial Susceptibility Testing (AST):

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of Frenolicin B and a panel of comparator antibiotics will be determined for all bacterial strains using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Interpretation: An increase in the MIC of Frenolicin B for a strain known to be resistant to another antibiotic, compared to its isogenic susceptible parent strain, would suggest cross-resistance.

3. Mechanism-Based Studies:

  • Efflux Pump Inhibition: For strains suspected of efflux-mediated cross-resistance, MIC assays should be repeated in the presence of a known efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC of Frenolicin B in the presence of an EPI would confirm the involvement of efflux pumps.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of genes encoding for efflux pumps or antioxidant enzymes in strains exposed to sub-inhibitory concentrations of Frenolicin B and other antibiotics.

Visualizing Potential Resistance Mechanisms and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general mechanisms of antibiotic resistance and a proposed workflow for a cross-resistance study.

General_Antibiotic_Resistance_Mechanisms cluster_mechanisms General Antibiotic Resistance Mechanisms Efflux_Pumps Increased Efflux (Efflux Pumps) Antibiotic Antibiotic Efflux_Pumps->Antibiotic Expels Antibiotic Target_Modification Target Site Modification Target Target Target_Modification->Target Alters Target Enzymatic_Inactivation Enzymatic Inactivation Enzymatic_Inactivation->Antibiotic Degrades Antibiotic Reduced_Permeability Reduced Permeability Reduced_Permeability->Antibiotic Blocks Entry Bacterial_Cell Bacterial Cell Antibiotic->Bacterial_Cell Enters Cell Cross_Resistance_Study_Workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis and Confirmation Strain_Selection Select Bacterial Strains (Wild-Type and Resistant Mutants) MIC_Determination Determine MICs (Broth Microdilution) Strain_Selection->MIC_Determination Antibiotic_Panel Prepare Frenolicin B and Comparator Antibiotics Antibiotic_Panel->MIC_Determination Compare_MICs Compare MICs between WT and Resistant Strains MIC_Determination->Compare_MICs EPI_Assay MICs with Efflux Pump Inhibitors Conclusion Draw Conclusions on Cross-Resistance Profile EPI_Assay->Conclusion Compare_MICs->EPI_Assay If efflux is suspected Gene_Expression qRT-PCR for Resistance Gene Expression Compare_MICs->Gene_Expression For mechanistic insight Gene_Expression->Conclusion

Frenolicin's Therapeutic Potential in Coccidiosis: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Frenolicin's therapeutic potential in animal models of coccidiosis against established and alternative treatments. This document synthesizes available data to facilitate an objective evaluation of its promise as a novel anticoccidial agent.

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic burden on the livestock industry, particularly in poultry. The emergence of drug-resistant Eimeria strains necessitates the exploration of new therapeutic avenues. Frenolicin B, a polyketide antibiotic produced by Streptomyces roseofulvus, and its analogues have demonstrated promising antiparasitic activity against Eimeria tenella, a highly pathogenic species affecting chickens.[1] This guide delves into the available evidence for Frenolicin's efficacy, comparing it with conventional drugs, vaccines, and other natural alternatives.

Comparative Efficacy of Anticoccidial Agents

Table 1: Efficacy of Conventional Synthetic Anticoccidial Drugs

Drug ClassActive IngredientKey Efficacy ParametersNotes
Ionophores Monensin, Salinomycin, LasalocidModerate reduction in oocyst shedding and lesion scores. Allows for development of natural immunity.Long history of use, but resistance is a growing concern. They act by disrupting ion transport across the parasite's cell membrane.
Triazines Toltrazuril, DiclazurilHigh efficacy in reducing oocyst output and severe lesions. Often used for treatment rather than prophylaxis.Highly effective, but resistance can develop rapidly.
Quinolones DecoquinatePrimarily acts as a coccidiostat, arresting the development of the parasite.Effective for prevention when used continuously in feed.
Amprolium AmproliumA thiamine antagonist effective against various Eimeria species.Often used in combination with other drugs.[2]
Sulfonamides Sulfaquinoxaline, SulfadimethoxineBroad-spectrum activity against Eimeria.Use has declined due to concerns about resistance and potential residues.

Table 2: Efficacy of Non-Conventional and Alternative Anticoccidials

Treatment TypeExampleKey Efficacy ParametersNotes
Live Vaccines Coccivac®, Immucox®Stimulate natural immunity, leading to long-term protection. Efficacy depends on proper administration and cycling of oocysts.A key alternative to in-feed medication. Can cause mild intestinal lesions initially.
Herbal Extracts Oregano, Artemisia, GarlicVariable reduction in oocyst shedding and lesion scores. Often possess antioxidant and immunomodulatory properties.Efficacy can be inconsistent and dependent on the specific extract and dosage.
Probiotics Bacillus, LactobacillusCan improve gut health and modulate the immune response to Eimeria infection, leading to reduced pathology.Mechanism is often indirect, through competitive exclusion and immune stimulation.

Experimental Protocols for Evaluating Anticoccidial Efficacy

Standardized experimental models are crucial for the validation of new anticoccidial agents like Frenolicin. The following protocol is a generalized representation based on common practices in the field.

In Vivo Efficacy Trial in Broiler Chickens
  • Animal Model: Day-old broiler chicks are raised in a coccidia-free environment to ensure they are naive to infection.

  • Acclimatization: Birds are allowed to acclimatize for a period of approximately two weeks.

  • Group Allocation: Chicks are randomly assigned to different treatment groups, including:

    • Uninfected, untreated control

    • Infected, untreated control (Positive control)

    • Infected, treated with a reference drug (e.g., Salinomycin)

    • Infected, treated with various doses of the test compound (e.g., Frenolicin)

  • Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., E. tenella).

  • Treatment: The test compound and reference drug are administered in the feed or drinking water, starting a day or two before infection and continuing for the duration of the experiment.

  • Data Collection (typically 5-7 days post-infection):

    • Weight Gain: Individual bird weights are recorded at the beginning and end of the trial.

    • Feed Conversion Ratio (FCR): Feed intake for each group is measured and FCR is calculated.

    • Lesion Scoring: A subset of birds from each group is euthanized, and their intestines are examined for lesions, which are scored on a scale of 0 (no lesions) to 4 (severe lesions).

    • Oocyst Shedding: Fecal samples are collected from each group, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.

Potential Mechanism of Action of Frenolicin

While the precise mechanism of action of Frenolicin against Eimeria has not been fully elucidated, its activity in other biological systems offers some clues. In cancer cells, Frenolicin B has been shown to target and inhibit the antioxidant proteins Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering cell death.

It is plausible that a similar mechanism is at play in Eimeria. The parasite is known to be susceptible to oxidative stress, and an increase in intracellular ROS could disrupt its metabolic processes and viability. This proposed mechanism aligns with the mode of action of some other natural anticoccidials, which are also thought to act through the induction of oxidative stress.

Visualizing Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action for Frenolicin and a typical experimental workflow for evaluating anticoccidial drugs.

Frenolicin_Mechanism Frenolicin Frenolicin B Prx1_Grx3 Peroxiredoxin 1 (Prx1) & Glutaredoxin 3 (Grx3) Frenolicin->Prx1_Grx3 Inhibits ROS Increased Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Leads to Oxidative_Stress Oxidative Stress in Eimeria ROS->Oxidative_Stress Parasite_Death Parasite Cell Death Oxidative_Stress->Parasite_Death

Caption: Proposed mechanism of action of Frenolicin B against Eimeria.

Anticoccidial_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_evaluation Evaluation Phase Animal_Model Day-old Broiler Chicks Acclimatization Acclimatization (14 days) Animal_Model->Acclimatization Grouping Random Group Allocation Acclimatization->Grouping Infection Oral Infection with Eimeria Oocysts Grouping->Infection Treatment Administration of Test Compounds Infection->Treatment Weight_Gain Weight Gain & FCR Treatment->Weight_Gain Lesion_Scoring Intestinal Lesion Scoring Treatment->Lesion_Scoring Oocyst_Count Oocyst Per Gram (OPG) Count Treatment->Oocyst_Count Analysis Statistical Analysis & Efficacy Determination Weight_Gain->Analysis Lesion_Scoring->Analysis Oocyst_Count->Analysis

Caption: Experimental workflow for in vivo evaluation of anticoccidial drugs.

Conclusion and Future Directions

The available evidence indicates that Frenolicin B and its analogues possess anticoccidial properties, making them interesting candidates for further development. However, a significant gap exists in the publicly available literature regarding detailed in vivo efficacy data and the precise mechanisms of action against Eimeria.

To fully validate the therapeutic potential of Frenolicin, future research should focus on:

  • Dose-response studies: Establishing the optimal therapeutic dose of Frenolicin B in animal models of coccidiosis.

  • Broad-spectrum activity: Evaluating its efficacy against a wider range of pathogenic Eimeria species.

  • Mechanism of action studies: Elucidating the specific molecular targets of Frenolicin in Eimeria to understand its mode of action and potential for resistance development.

  • Safety and toxicology studies: Assessing the safety profile of Frenolicin in target animal species.

Addressing these research questions will be critical in determining whether Frenolicin can be developed into a commercially viable and effective tool in the ongoing fight against coccidiosis in livestock.

References

A Comparative Guide to the Biosynthetic Pathways of Frenolicin and Other Aromatic Polyketides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathway of frenolicin, a potent antiparasitic agent, with other well-characterized aromatic polyketides: actinorhodin, doxorubicin, and oxytetracycline. This objective comparison, supported by experimental data, aims to elucidate the key similarities and differences in their enzymatic machinery, offering insights for future biosynthetic engineering and drug discovery efforts.

Introduction to Aromatic Polyketides

Aromatic polyketides are a large and structurally diverse class of natural products synthesized by a family of enzymes known as Type II polyketide synthases (PKSs). These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. The biosynthesis of these complex molecules involves a series of enzymatic reactions, including chain initiation, elongation, cyclization, and tailoring, which collectively contribute to their structural diversity and biological function. Understanding the intricacies of these pathways is crucial for the rational design and production of novel polyketide-based therapeutics.

Comparative Analysis of Biosynthetic Pathways

Frenolicin, actinorhodin, doxorubicin, and oxytetracycline are all synthesized by Type II PKS systems, primarily found in Streptomyces species. While they share a common biosynthetic logic, variations in their enzymatic components lead to the production of distinct chemical scaffolds.

Frenolicin B , produced by Streptomyces roseofulvus, is a pyranonaphthoquinone with notable antiparasitic activity. Its biosynthesis is of particular interest due to the unusual starter unit and specific tailoring reactions.

Actinorhodin , a blue-pigmented antibiotic from Streptomyces coelicolor, is one of the most extensively studied aromatic polyketides, serving as a model system for understanding Type II PKS mechanisms.

Doxorubicin , a potent anticancer drug produced by Streptomyces peucetius, is an anthracycline characterized by a tetracyclic ring system and a deoxyamino sugar moiety.

Oxytetracycline , a broad-spectrum antibiotic from Streptomyces rimosus, belongs to the tetracycline class of aromatic polyketides, featuring a linearly fused four-ring system.

The core of each biosynthetic pathway is the "minimal PKS," which consists of a heterodimeric ketosynthase/chain length factor (KS-CLF) and an acyl carrier protein (ACP). This minimal PKS is responsible for assembling the polyketide backbone from simple acyl-CoA precursors. The choice of starter unit and the number of extender units incorporated determine the initial structure of the polyketide chain. Subsequent modifications by ketoreductases (KRs), cyclases (CYCs), aromatases (AROs), and other tailoring enzymes, such as oxygenases and methyltransferases, generate the final, biologically active molecule.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data related to the production and enzymatic activity of the frenolicin, actinorhodin, doxorubicin, and oxytetracycline biosynthetic pathways.

Table 1: Production Titers of Selected Aromatic Polyketides

PolyketideProducing OrganismProduction Titer (mg/L)Reference
Frenolicin BStreptomyces sp. RM-4-152.75[1]
ActinorhodinStreptomyces coelicolor~50-100[2]
DoxorubicinStreptomyces peucetius (mutant strain)up to 1461[3][4]
OxytetracyclineStreptomyces rimosus (hyperproducing strain)>1000[5]

Table 2: Comparative Enzymology of Minimal Polyketide Synthases

ParameterActinorhodin PKSDoxorubicin PKSOxytetracycline PKSFrenolicin PKS
Starter Unit Acetyl-CoAPropionyl-CoAMalonamyl-CoAButyryl-CoA
Extender Unit Malonyl-CoAMalonyl-CoAMalonyl-CoAMalonyl-CoA
Chain Length C16 (Octaketide)C20 (Decaketide)C19 (Nonaketide)C18 (Nonaketide)
kcat (malonyl-ACP loading) 2.3 min⁻¹Not ReportedNot ReportedNot Reported
KM (malonyl-ACP) 215 µMNot ReportedNot ReportedNot Reported
Reference [6][7][8]

Mandatory Visualizations

Biosynthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the biosynthetic pathways of frenolicin and the compared polyketides.

frenolicin_pathway cluster_frenolicin Frenolicin B Biosynthesis Butyryl-CoA Butyryl-CoA Minimal PKS (frn) Minimal PKS (frn) Butyryl-CoA->Minimal PKS (frn) Malonyl-CoA (x8) Malonyl-CoA (x8) Malonyl-CoA (x8)->Minimal PKS (frn) Polyketide Chain (C18) Polyketide Chain (C18) Minimal PKS (frn)->Polyketide Chain (C18) KR, CYC, ARO KR, CYC, ARO Polyketide Chain (C18)->KR, CYC, ARO Intermediate Intermediate KR, CYC, ARO->Intermediate Tailoring Enzymes Tailoring Enzymes Intermediate->Tailoring Enzymes Frenolicin B Frenolicin B Tailoring Enzymes->Frenolicin B

Caption: Biosynthetic pathway of Frenolicin B.

comparative_pathways cluster_actinorhodin Actinorhodin cluster_doxorubicin Doxorubicin cluster_oxytetracycline Oxytetracycline Acetyl-CoA Acetyl-CoA act PKS act PKS Acetyl-CoA->act PKS Malonyl-CoA (x7) Malonyl-CoA (x7) Malonyl-CoA (x7)->act PKS act KR, CYC, ARO act KR, CYC, ARO act PKS->act KR, CYC, ARO Actinorhodin Actinorhodin act KR, CYC, ARO->Actinorhodin Propionyl-CoA Propionyl-CoA dps PKS dps PKS Propionyl-CoA->dps PKS Malonyl-CoA (x9) Malonyl-CoA (x9) Malonyl-CoA (x9)->dps PKS dps Tailoring dps Tailoring dps PKS->dps Tailoring Doxorubicin Doxorubicin dps Tailoring->Doxorubicin Malonamyl-CoA Malonamyl-CoA otc PKS otc PKS Malonamyl-CoA->otc PKS Malonyl-CoA (x8) Malonyl-CoA (x8) Malonyl-CoA (x8)->otc PKS otc Tailoring otc Tailoring otc PKS->otc Tailoring Oxytetracycline Oxytetracycline otc Tailoring->Oxytetracycline

Caption: Comparative overview of polyketide biosynthetic pathways.

Experimental Workflow Diagram

experimental_workflow cluster_workflow General Experimental Workflow Gene Knockout (CRISPR/Cas9) Gene Knockout (CRISPR/Cas9) Fermentation Fermentation Gene Knockout (CRISPR/Cas9)->Fermentation Isotopic Labeling Isotopic Labeling Isotopic Labeling->Fermentation In Vitro Enzyme Assay In Vitro Enzyme Assay Enzyme Purification Enzyme Purification In Vitro Enzyme Assay->Enzyme Purification Metabolite Extraction Metabolite Extraction Fermentation->Metabolite Extraction Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Metabolite Extraction->Structural Elucidation (NMR, MS) Kinetic Analysis Kinetic Analysis Enzyme Purification->Kinetic Analysis

Caption: Workflow for studying polyketide biosynthesis.

Experimental Protocols

Gene Knockout in Streptomyces using CRISPR/Cas9

This protocol outlines the general steps for deleting a target gene in a Streptomyces species to investigate its role in polyketide biosynthesis.

a. Plasmid Construction:

  • Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the gene of interest.

  • Synthesize and anneal the gRNA oligonucleotides.

  • Clone the annealed gRNAs into a CRISPR/Cas9 vector suitable for Streptomyces, such as pCRISPomyces-2.[9]

  • Amplify ~1 kb upstream and downstream homology arms flanking the target gene from genomic DNA.

  • Assemble the homology arms into the gRNA-containing CRISPR/Cas9 vector using Gibson Assembly or a similar cloning method.

b. Conjugation:

  • Transform the final plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).

  • Grow the E. coli donor strain and the recipient Streptomyces strain to the appropriate growth phase.

  • Mix the donor and recipient cells and plate them on a suitable medium for conjugation (e.g., SFM agar).

  • Incubate the plates to allow for plasmid transfer.

c. Selection of Mutants:

  • Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.

  • Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.

  • Confirm the deletion by Sanger sequencing of the PCR product.

Isotopic Labeling Studies

This method is used to trace the incorporation of precursors into the polyketide backbone, providing insights into the starter and extender units.

a. Precursor Selection:

  • Choose isotopically labeled precursors based on the predicted biosynthetic pathway. Common precursors include [1-¹³C]acetate, [1,2-¹³C₂]acetate, and [¹³C-methyl]methionine.

b. Labeled Precursor Feeding:

  • Grow the Streptomyces strain in a suitable production medium.

  • At the appropriate time point (usually at the onset of secondary metabolism), add the isotopically labeled precursor to the culture.

  • Continue the fermentation for a period sufficient for the incorporation of the label into the target polyketide.

c. Analysis:

  • Extract the polyketide of interest from the culture broth and mycelium.

  • Purify the compound using chromatographic techniques (e.g., HPLC).

  • Analyze the purified compound by mass spectrometry (MS) to determine the extent of isotope incorporation and by nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the labels.

In Vitro Assay for Minimal Type II Polyketide Synthase Activity

This assay is used to characterize the activity and kinetics of the minimal PKS enzymes.

a. Protein Expression and Purification:

  • Clone the genes encoding the KS, CLF, and ACP into suitable E. coli expression vectors.

  • Overexpress the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Convert the apo-ACP to the active holo-ACP using a phosphopantetheinyl transferase such as Sfp.

b. Enzyme Assay:

  • Prepare a reaction mixture containing the purified KS-CLF, holo-ACP, malonyl-CoA, and a suitable buffer.

  • For kinetic analysis, include a radiolabeled substrate such as [¹⁴C]malonyl-CoA.

  • Initiate the reaction by adding one of the enzyme components.

  • Incubate the reaction at an optimal temperature for a defined period.

  • Quench the reaction (e.g., by adding acid).

c. Product Analysis:

  • Extract the polyketide products from the reaction mixture.

  • Analyze the products by thin-layer chromatography (TLC) and autoradiography (for radiolabeled assays) or by HPLC-MS.

  • Quantify the amount of product formed to determine the enzyme's kinetic parameters (kcat and KM).[7]

Conclusion

The comparative analysis of the biosynthetic pathways of frenolicin, actinorhodin, doxorubicin, and oxytetracycline reveals a fascinating interplay of conserved enzymatic machinery and unique tailoring enzymes that give rise to a diverse array of bioactive molecules. While the core PKS components share a high degree of homology, subtle differences in their substrate specificity and catalytic activity, along with the action of pathway-specific tailoring enzymes, are responsible for the distinct chemical structures and biological activities of the final products. The experimental protocols provided in this guide offer a framework for further investigation into these complex biosynthetic systems, paving the way for the engineered production of novel polyketide antibiotics and therapeutics. The continued exploration of these pathways will undoubtedly uncover new enzymatic mechanisms and provide valuable tools for synthetic biology and drug development.

References

Evaluating the Safety and Toxicity Profile of Frenolicin B in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of Frenolicin B, a novel anti-cancer agent, against established chemotherapeutic drugs: doxorubicin, paclitaxel, and cisplatin. This document synthesizes available preclinical data to aid in the evaluation of Frenolicin B's therapeutic potential.

Executive Summary

Frenolicin B, a pyranonaphthoquinone natural product, has demonstrated potent in vitro anti-cancer activity. Its unique mechanism of action, involving the selective inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), leads to increased reactive oxygen species (ROS) and subsequent cancer cell death. This guide presents a side-by-side comparison of its in vitro cytotoxicity with doxorubicin, paclitaxel, and cisplatin. A critical gap in the current literature is the absence of publicly available in vivo safety and toxicity data for Frenolicin B. In contrast, the in vivo toxicities of the comparator drugs are well-documented and are presented herein to provide a benchmark for future preclinical and clinical development of Frenolicin B.

In Vitro Cytotoxicity

The in vitro cytotoxicity of Frenolicin B and the comparator drugs was evaluated against several human cancer cell lines, including colon (HCT116), breast (MCF-7), and lung (A549) cancer lines, as well as non-malignant cell lines to assess selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Cell LineFrenolicin B IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)Cisplatin IC50 (µM)
Cancer Cell Lines
HCT116 (Colon)~0.1~0.5 - 1.5[1][2]~0.01 - 0.05[3]~5 - 15[4][5]
MCF-7 (Breast)~0.15~0.1 - 1.0[6][7]~0.002 - 0.01[3][8][9]~10 - 30[10]
A549 (Lung)~0.12~0.2 - 0.8[1][7][11]~0.002 - 0.01[12]~3 - 10[4]
Non-Malignant Cell Lines
BEAS-2B (Lung Epithelial)>10Not widely reported>0.5[3]Not widely reported
IMR-90 (Lung Fibroblast)>10Not widely reported>0.5[3]Not widely reported

Data Interpretation: Frenolicin B demonstrates potent cytotoxicity against a range of cancer cell lines, with IC50 values in the nanomolar range. Notably, it exhibits a significant degree of selectivity, with much higher IC50 values observed in non-malignant cell lines. This suggests a potentially favorable therapeutic window compared to some conventional chemotherapeutics.

In Vivo Safety and Toxicity

Frenolicin B: To date, there is no publicly available data on the in vivo safety and toxicity profile of Frenolicin B. Preclinical studies have focused on its anti-tumor efficacy, demonstrating suppression of tumor growth in vivo. However, critical safety parameters such as effects on body weight, organ-specific toxicity (e.g., cardiotoxicity, nephrotoxicity, hepatotoxicity), and hematological parameters have not been reported. The absence of this data is a significant knowledge gap that needs to be addressed in further preclinical development.

Comparator Drugs: The in vivo toxicity profiles of doxorubicin, paclitaxel, and cisplatin are well-characterized and serve as a benchmark for new anti-cancer agents.

ParameterDoxorubicinPaclitaxelCisplatin
Primary Toxicities Cardiotoxicity (dose-dependent), myelosuppression, gastrointestinal toxicity.Myelosuppression (neutropenia), peripheral neuropathy, hypersensitivity reactions.Nephrotoxicity (dose-limiting), neurotoxicity, ototoxicity, severe nausea and vomiting.
Effects on Body Weight Significant dose-dependent body weight loss is commonly observed in animal models.[3]Dose-dependent body weight loss is a common finding in preclinical studies.Dose-dependent body weight loss is a consistent finding in rodent models.
Organ-Specific Toxicity Heart: Cardiomyopathy, leading to congestive heart failure. Liver: Can cause hepatotoxicity.Nerves: Axonal degeneration leading to peripheral neuropathy.Kidneys: Acute tubular necrosis is a major dose-limiting toxicity. Ears: Damage to outer hair cells in the cochlea.
Hematological Toxicity Severe and dose-dependent myelosuppression, affecting all blood cell lineages.Neutropenia is the most common and dose-limiting hematological toxicity.Myelosuppression is generally mild to moderate.
LD50 (Rats, IV) ~8-9 mg/kg~8.3-8.8 mg/kgNot readily available, toxicity is dose and schedule-dependent.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Frenolicin B and a typical workflow for assessing in vitro cytotoxicity.

FrenolicinB_Pathway FrenolicinB Frenolicin B Prx1_Grx3 Prx1 & Grx3 Inhibition FrenolicinB->Prx1_Grx3 ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS TSC_Complex TSC Complex Activation ROS->TSC_Complex Apoptosis Apoptosis ROS->Apoptosis mTORC1 mTORC1 Inhibition TSC_Complex->mTORC1 p_4EBP1 ↓ 4E-BP1 Phosphorylation mTORC1->p_4EBP1 Translation Inhibition of Cap-Dependent Translation p_4EBP1->Translation CellGrowth ↓ Cancer Cell Growth Translation->CellGrowth Apoptosis->CellGrowth

Caption: Proposed signaling pathway of Frenolicin B.[10]

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add Serial Dilutions of Test Compound Incubate_24h->Add_Drug Incubate_48_72h Incubate 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of the test compounds (Frenolicin B, doxorubicin, paclitaxel, cisplatin) or vehicle control.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

In Vivo Acute Toxicity Study (General Protocol based on OECD Guidelines)

A general protocol for an acute oral toxicity study in rodents, based on OECD guidelines 420, 423, or 425, is as follows.[4]

  • Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dosing: The test substance is administered in a single oral dose via gavage. A stepwise procedure with fixed doses is often employed.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight at specified intervals for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The LD50 (median lethal dose) and other toxicity parameters are determined.

Conclusion and Future Directions

Frenolicin B exhibits promising and selective in vitro anti-cancer activity, warranting further investigation. Its unique mechanism of action targeting the Prx1/Grx3 antioxidant system presents a novel therapeutic strategy. However, the lack of in vivo safety and toxicity data is a critical omission that must be addressed to advance its development. Future preclinical studies should prioritize a comprehensive in vivo toxicity assessment of Frenolicin B, including dose-escalation studies to determine the maximum tolerated dose (MTD) and detailed evaluation of potential organ toxicities and hematological effects. This data will be essential for establishing a therapeutic index and for the design of future clinical trials. A direct comparison with the well-established toxicity profiles of drugs like doxorubicin, paclitaxel, and cisplatin will be crucial in positioning Frenolicin B within the landscape of cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of Frenolicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Frenolicin B

Frenolicin B is a well-characterized analog of Frenolicin and serves as a reference for its chemical properties. The following table summarizes key quantitative data for Frenolicin B.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₆PubChem
Molecular Weight 328.3 g/mol PubChem
Appearance Not specified
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Disposal Procedures

The proper disposal of Frenolicin must adhere to local, state, and federal regulations for hazardous waste. The following step-by-step procedure outlines the recommended course of action.

Personal Protective Equipment (PPE)

Before handling Frenolicin for disposal, all personnel must be equipped with appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

All handling of Frenolicin waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Waste Segregation and Collection
  • Designated Waste Container: Collect all Frenolicin waste, including contaminated consumables (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Frenolicin," and the approximate concentration and quantity.

  • Segregation: Do not mix Frenolicin waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[1][2]

Storage and Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal: The primary and recommended method for the disposal of Frenolicin is through a licensed hazardous waste disposal company.[2] Contact your institution's EHS office to arrange for the pickup and proper disposal of the waste.

Experimental Protocol: In-Lab Neutralization of Small Quantities (for consideration and institutional approval)

For very small quantities of Frenolicin waste, a laboratory-scale chemical neutralization procedure may be considered to reduce its reactivity prior to final disposal. This procedure should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS department. Frenolicin's quinone structure suggests that it can be deactivated by reduction.

Objective: To reduce the quinone moiety of Frenolicin, thereby decreasing its reactivity and potential toxicity.

Materials:

  • Frenolicin waste

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)

  • Appropriate solvent (e.g., water or a water-miscible organic solvent)

  • Stir plate and stir bar

  • pH indicator strips

  • Appropriate reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • Dissolution: If the Frenolicin waste is a solid, dissolve it in a minimal amount of an appropriate solvent.

  • Reduction: While stirring, slowly add an excess of the sodium bisulfite or sodium thiosulfate solution to the Frenolicin solution. The reaction is typically rapid.

  • Reaction Time: Allow the reaction to proceed for at least one hour to ensure complete reduction of the quinone.

  • Neutralization: Check the pH of the resulting solution. If necessary, neutralize it with a dilute acid or base to a pH between 6 and 8.

  • Final Disposal: Even after treatment, the resulting solution should be collected as hazardous waste and disposed of through your institution's EHS-approved channels.

Frenolicin Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Frenolicin.

Frenolicin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal_options Disposal Path cluster_final Final Steps start Start: Frenolicin Waste Generated ppe Don Appropriate PPE start->ppe container Use Designated Hazardous Waste Container ppe->container labeling Label Container Correctly: 'Hazardous Waste' 'Frenolicin' Concentration & Quantity container->labeling segregate Segregate from Other Waste Streams labeling->segregate storage Store in Satellite Accumulation Area segregate->storage decision Small Quantity & EHS Approval for In-Lab Treatment? in_lab Perform In-Lab Neutralization (e.g., with Sodium Bisulfite) decision->in_lab Yes professional_disposal Arrange for Professional Disposal via EHS decision->professional_disposal No collect_treated Collect Treated Waste as Hazardous in_lab->collect_treated collect_treated->professional_disposal end End: Waste Collected by Licensed Vendor professional_disposal->end storage->decision

Caption: Workflow for the safe disposal of Frenolicin waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols. The absence of a formal SDS for Frenolicin underscores the importance of conducting a thorough risk assessment before handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.